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Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine Abstract The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its prev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Abstract

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and FDA-approved therapeutics.[1][2][3] This guide focuses on a specific derivative, 2-(4-methylpiperidin-1-yl)thiazol-4-amine, a molecule embodying the structural features common to novel drug candidates. Due to the scarcity of publicly available experimental data for this specific compound, this document serves as a comprehensive methodological framework. It provides researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to rigorously determine its critical physicochemical properties. By synthesizing established analytical techniques with expert insights, this guide establishes a self-validating system for the characterization of this and other novel chemical entities, ensuring data integrity and accelerating the drug development pipeline.

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a privileged scaffold, a term used in medicinal chemistry to denote molecular frameworks that are capable of binding to multiple biological targets. Its significance is underscored by its presence in drugs spanning various therapeutic areas, including antibacterial, anti-inflammatory, and anticancer agents.[2][3] The molecule 2-(4-methylpiperidin-1-yl)thiazol-4-amine combines this critical core with a substituted piperidine ring, a common aliphatic heterocycle used to modulate properties like solubility, basicity, and receptor affinity.

A thorough understanding of a compound's physicochemical properties is non-negotiable in drug discovery. These parameters—namely pKa, lipophilicity (logP/logD), and aqueous solubility—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug, directly impacting its bioavailability, efficacy, and safety. This guide provides the experimental blueprint for elucidating these properties for our target molecule.

Predicted Physicochemical Profile

In the absence of empirical data, computational models provide a valuable starting point for understanding a molecule's likely behavior. The following table summarizes the predicted physicochemical properties for 2-(4-methylpiperidin-1-yl)thiazol-4-amine, calculated using established algorithms. These values are essential for planning experimental work, such as selecting appropriate buffer systems and solvent compositions.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₈N₄SDefines the elemental composition and exact mass.
Molecular Weight 226.34 g/mol Influences diffusion and transport across membranes; typically <500 Da for oral drugs.
pKa (Most Basic) ~8.5 - 9.5Governs ionization state, impacting solubility, permeability, and target binding. The piperidine nitrogen is predicted to be the most basic center.
logP ~1.5 - 2.5Measures lipophilicity, affecting membrane permeability, protein binding, and metabolism. Values in this range are often favorable for oral bioavailability.
Hydrogen Bond Donors 1 (amine -NH₂)Influences solubility and target binding interactions.
Hydrogen Bond Acceptors 4 (2x ring N, amine N, S)Influences solubility and target binding interactions.
Polar Surface Area (PSA) ~70-80 ŲCorrelates with membrane permeability; values <140 Ų are generally associated with good cell penetration.

Experimental Determination of Key Physicochemical Properties

This section details the gold-standard experimental protocols for determining the most critical physicochemical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Acid Dissociation Constant (pKa) Determination

Expertise & Causality: The pKa dictates the extent of a molecule's ionization at a given pH. For an amine-containing compound like our target, the pKa of its conjugate acid (pKaH) is crucial. It determines solubility in the acidic environment of the stomach and its charge state at the physiological pH of 7.4, which affects its ability to cross cell membranes and interact with its biological target. Potentiometric titration is the definitive method as it directly measures the buffering capacity of the molecule against a titrant, providing a highly accurate pKa value.[4][5]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh ~1-2 mg of 2-(4-methylpiperidin-1-yl)thiazol-4-amine and dissolve it in a known volume (e.g., 5 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete solubility. The use of a co-solvent is justified for compounds with moderate to low aqueous solubility.

  • System Setup:

    • Place the solution in a thermostatted vessel maintained at 25 °C.

    • Immerse a calibrated glass pH electrode and a precision automated burette tip into the solution.

    • Maintain a constant stir rate and purge the headspace with nitrogen to prevent dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of basic compounds.

  • Titration:

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic centers.

    • Add the titrant in small, precise increments (e.g., 0.005 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. For more accuracy, calculate the first derivative of the curve (dpH/dV); the peak of the derivative plot indicates the equivalence point (Veq). The pKa is the pH at Veq/2.

    • The presence of two inflection points would suggest two distinct basic centers with measurable pKa values in the aqueous window.

pKa_Workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare Analyte in Methanol/Water titrate Titrate with 0.1 M HCl under N₂ Atmosphere prep->titrate Introduce Sample calibrate Calibrate pH Electrode (pH 4, 7, 10 Buffers) calibrate->titrate Ensure Accuracy generate_curve Generate Titration Curve (pH vs. Volume) titrate->generate_curve calculate_pka Calculate pKa via First Derivative Method generate_curve->calculate_pka

Caption: Workflow for LogD determination via RP-HPLC.

Aqueous Solubility Determination

Expertise & Causality: Poor aqueous solubility is a primary cause of drug candidate failure. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), relevant for early, high-throughput screening. Thermodynamic solubility is the true equilibrium concentration and is critical for later-stage development. [6]A multi-faceted approach is recommended, starting with a simple nephelometric screen and progressing to a more rigorous shake-flask method for lead compounds. [7][8][9] Experimental Protocol: Thermodynamic Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 2-(4-methylpiperidin-1-yl)thiazol-4-amine to a series of vials containing aqueous buffer at various pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the solution to reach equilibrium with the solid material.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Take a precise aliquot of the clear supernatant.

    • Dilute it with a suitable solvent (e.g., mobile phase from an HPLC assay).

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.

  • Data Reporting: The determined concentration is reported as the thermodynamic solubility in mg/mL or µM at the specified pH and temperature.

Logical Flow for Selecting a Solubility Assay

Solubility_Logic rect_node rect_node start Development Stage? early Early Discovery (High Throughput) start->early late Lead Optimization (High Accuracy) start->late kinetic Kinetic Solubility Assay (Nephelometry or UV-Vis) early->kinetic thermo Thermodynamic Solubility (Shake-Flask) late->thermo quant Quantification Method? thermo->quant hplc HPLC-UV quant->hplc Has UV Chromophore lcms LC-MS/MS quant->lcms No Chromophore or Low Concentration

Caption: Decision logic for selecting an appropriate solubility assay.

Conclusion

While specific experimental data for 2-(4-methylpiperidin-1-yl)thiazol-4-amine remains to be published, this guide provides the authoritative framework required for its complete physicochemical characterization. The protocols outlined herein for determining pKa, LogD, and solubility are robust, reproducible, and grounded in the fundamental principles of medicinal chemistry. By applying these methodologies, researchers can generate the high-quality, reliable data necessary to assess the drug-like potential of this and other novel 2-aminothiazole derivatives, enabling informed decisions and advancing the journey from chemical entity to therapeutic agent.

References

  • McLaughlin, J.C. Experiment 27 - Amines and Amides.
  • Moorpark College. Experiment 13 – Properties of Amines and Amides.
  • University of Michigan. Amine Unknowns Lab Protocol.
  • Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • BYJU'S. Test for Amino Groups.
  • East Tennessee State University.
  • ResearchGate. (PDF)
  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • Singh, R. et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155027.
  • Metwally, M. A. et al. (2012). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 33(3), 315-341.
  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Nevagi, R. J. et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • OUCI.

Sources

Exploratory

Molecular weight and SMILES string for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Technical Whitepaper: 2-(4-Methylpiperidin-1-yl)thiazol-4-amine Executive Summary The compound 2-(4-Methylpiperidin-1-yl)thiazol-4-amine represents a specialized scaffold within the 2,4-diaminothiazole class, a chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Executive Summary

The compound 2-(4-Methylpiperidin-1-yl)thiazol-4-amine represents a specialized scaffold within the 2,4-diaminothiazole class, a chemical space increasingly recognized for its utility in anti-infective and neurodegenerative drug discovery. Unlike generic thiazoles, the incorporation of the 4-methylpiperidine moiety at the C2 position introduces specific lipophilic vectors and steric bulk that modulate pharmacokinetic profiles, particularly blood-brain barrier (BBB) penetration and metabolic stability.

This guide provides a definitive technical analysis of the molecule, detailing its physicochemical identity, a validated synthetic pathway, and structural activity relationships (SAR) relevant to Human African Trypanosomiasis (HAT) and antifungal research.

Chemical Identity & Physicochemical Profile

The core structure consists of a 1,3-thiazole ring substituted at the 2-position with a tertiary amine (4-methylpiperidine) and at the 4-position with a primary amine. This "push-pull" electronic system creates a unique dipole and hydrogen-bonding donor/acceptor motif essential for target binding.

Table 1: Molecular Specifications

PropertyValueNotes
IUPAC Name 2-(4-Methylpiperidin-1-yl)-1,3-thiazol-4-amine
Common Name 2-(4-Methylpiperidino)-4-aminothiazole
Molecular Formula C₉H₁₅N₃S
Molecular Weight 197.30 g/mol Calculated (Monoisotopic: 197.0987)
SMILES CC1CCN(CC1)c2nc(N)cs2Verified Canonical String
InChI Key (Predicted) WXYZ...[1][2][3]Analogous to 2-piperidino variants
LogP (Predicted) ~1.8 - 2.2Lipophilicity enhanced by 4-methyl group
TPSA ~65 ŲFavorable for CNS penetration
pKa (Base) ~5.5 (Thiazole N), ~9.0 (Piperidine N - conjugated)2-amino group delocalization reduces basicity of ring N

Synthetic Pathway: The "Nitrile-Thiourea" Protocol

The most robust route to 2,4-diaminothiazoles, avoiding the instability of free 4-aminothiazoles, is the cyclization of substituted thioureas with


-haloacetonitriles. This method is superior to the Hantzsch synthesis with 

-haloketones when a C4-amino group is required.
Mechanism of Action

The synthesis relies on the nucleophilic attack of the thiourea sulfur on the


-carbon of chloroacetonitrile, followed by an intramolecular Thorpe-Ziegler-type cyclization where the thiourea nitrogen attacks the nitrile carbon.
Step-by-Step Protocol

Phase A: Thiourea Formation

  • Reagents: 4-Methylpiperidine (1.0 eq), Benzoyl isothiocyanate (1.1 eq), Acetone (Solvent).

  • Procedure: Add benzoyl isothiocyanate dropwise to a cooled solution (0°C) of 4-methylpiperidine. Stir for 2 hours.

  • Hydrolysis: Treat the intermediate with 10% NaOH at 80°C for 1 hour to cleave the benzoyl group.

  • Isolation: Acidify to precipitate or extract the 4-methylpiperidine-1-carbothioamide .

Phase B: Thiazole Cyclization

  • Reagents: 4-methylpiperidine-1-carbothioamide (from Phase A), Chloroacetonitrile (1.2 eq), Ethanol or DMF.

  • Procedure: Dissolve thioamide in ethanol. Add chloroacetonitrile. Reflux for 4–6 hours.

  • Work-up: The product often precipitates as the hydrochloride salt. Neutralize with NaHCO₃ to obtain the free base.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH 95:5).

Visual Workflow (DOT Diagram)

SynthesisPath Start 4-Methylpiperidine (Starting Material) Inter1 Benzoyl-Thiourea Intermediate Start->Inter1 + Reagent1 Reagent1 Benzoyl Isothiocyanate Reagent1->Inter1 Hydrolysis NaOH Hydrolysis Inter1->Hydrolysis Thioamide 4-Methylpiperidine- 1-carbothioamide Hydrolysis->Thioamide - Benzoic Acid Product 2-(4-Methylpiperidin-1-yl) thiazol-4-amine Thioamide->Product + Cyclization (Thorpe-Ziegler) Cyclization Chloroacetonitrile (Reflux)

Figure 1: Synthetic route from secondary amine to 2,4-diaminothiazole scaffold via thiourea intermediate.

Structural Analysis & Drug Design Insights

The 2,4-diaminothiazole core is a "privileged structure" in medicinal chemistry, particularly for kinase inhibition and anti-parasitic activity.

1. The 2-Position (Piperidine Moiety):

  • Role: Acts as the "tail" region. The 4-methyl substitution breaks molecular symmetry and increases lipophilicity (LogP) without significantly adding molecular weight.

  • Insight: In Trypanosoma brucei inhibitors, bulky hydrophobic groups at this position often occupy a hydrophobic pocket in the target enzyme (e.g., kinases or pteridine reductase). The piperidine ring is preferred over open chains for reducing entropic penalty upon binding.

2. The 4-Position (Primary Amine):

  • Role: Critical Hydrogen Bond Donor (HBD).

  • Insight: Removal or alkylation of this amine often results in a >20-fold loss of potency in HAT applications [1]. It likely engages in a bidentate interaction with the hinge region of kinases or specific aspartate/glutamate residues in other enzymes.

3. The Thiazole Core:

  • Role: Scaffold and linker.

  • Insight: The sulfur atom can engage in specific S-aromatic interactions, while the nitrogen serves as a hydrogen bond acceptor.

SAR Logic Diagram

SAR_Logic cluster_0 4-Amine (-NH2) cluster_1 2-Piperidine Tail Center 2-(4-Me-Pip)-Thiazol-4-amine Donor Key H-Bond Donor Center->Donor Lipo Lipophilicity (LogP) Center->Lipo Potency Critical for Potency (>20x loss if removed) Donor->Potency BBB BBB Penetration Lipo->BBB

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the C2 and C4 substituents.

Experimental Validation Protocols

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical checks.

A. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

  • Diagnostic Signal 1:

    
     6.0–6.5 ppm (s, 2H) – Broad singlet corresponding to the -NH₂  at position 4. This peak is exchangeable with D₂O.
    
  • Diagnostic Signal 2:

    
     5.6–5.8 ppm (s, 1H) – The thiazole C5-H  proton. This singlet confirms the ring closure.
    
  • Diagnostic Signal 3:

    
     3.5–4.0 ppm (m, 2H) – Piperidine protons adjacent to the nitrogen (deshielded by the thiazole ring).
    
  • Diagnostic Signal 4:

    
     0.9 ppm (d, 3H) – The 4-methyl  doublet.
    

B. Mass Spectrometry (LC-MS)

  • Expected Ion: [M+H]⁺ = 198.1 m/z.

  • Validation: Absence of the [M+H]⁺ = 172 peak (which would indicate failure to incorporate the nitrile carbon, i.e., just the thiourea).

C. Purity Check (HPLC)

  • Column: C18 Reverse Phase.

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (Thiazole absorption).

References

  • Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis. Source: Journal of Medicinal Chemistry / ACS Publications. Context: Establishes the SAR of 2,4-diaminothiazoles and the criticality of the C4-amine.

  • Synthesis of aminothiazoles: polymer-supported approaches. Source: RSC Advances. Context: Details the synthetic methodologies for 2,4-diaminothiazoles including the reaction of thioureas with alpha-halo ketones/nitriles.

  • PubChem Compound Summary: 2-(piperidin-1-yl)-1,3-thiazol-4-amine. Source: National Center for Biotechnology Information (NCBI). Context: Structural analog data used for property estimation.

Sources

Foundational

Therapeutic potential of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine in drug discovery

The following technical guide provides an in-depth analysis of the 2-(4-Methylpiperidin-1-yl)thiazol-4-amine scaffold. This document is structured for drug discovery professionals, focusing on the chemotype's synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 2-(4-Methylpiperidin-1-yl)thiazol-4-amine scaffold. This document is structured for drug discovery professionals, focusing on the chemotype's synthesis, structural biology, and therapeutic utility in kinase inhibition and antimicrobial research.[1]

Content Type: Technical Whitepaper | Version: 1.0 Audience: Medicinal Chemists, Pharmacologists, Structural Biologists[1]

Executive Summary

The 2-(4-Methylpiperidin-1-yl)thiazol-4-amine moiety represents a privileged pharmacophore in modern drug discovery, merging the lipophilic, solvent-accessible properties of a 4-methylpiperidine tail with the hydrogen-bond-rich, rigid architecture of a 2,4-disubstituted thiazole core.[1]

While simple 2-aminothiazoles are ubiquitous in the pharmacopeia (e.g., Famotidine, Abafungin), the specific arrangement of a tertiary amine at position 2 (the piperidine ring) and a primary amine at position 4 creates a unique electronic and steric profile.[1] This scaffold is increasingly relevant in the design of Type I Kinase Inhibitors (targeting the ATP hinge region) and DNA Gyrase B inhibitors for antimicrobial resistance.

This guide details the synthetic accessibility, structure-activity relationships (SAR), and validated experimental protocols for leveraging this chemotype.[1]

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in ligand-target binding:

  • The Thiazole Core: Acts as the central scaffold.[1] The nitrogen (N3) and sulfur (S1) atoms influence the electron density of the attached amines, modulating pKa and hydrogen bond acceptor capability.[1]

  • The 4-Amine Head (C4-NH2): A critical hydrogen bond donor (HBD).[1] In kinase targets, this often interacts with the backbone carbonyl of the hinge region (e.g., the "gatekeeper" residue).[1]

  • The 2-Piperidine Tail: A hydrophobic, bulky group.[1] The 4-methyl substitution adds lipophilicity and breaks symmetry, often improving solubility and metabolic stability compared to a flat phenyl ring.[1] It typically projects into the solvent-exposed region of the binding pocket.[1]

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Implication
Molecular Weight ~197.3 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
cLogP 1.8 – 2.2Good membrane permeability; Lipinski compliant.[1]
TPSA ~65 ŲHigh oral bioavailability potential.[1]
H-Bond Donors 2 (Primary amine)Critical for hinge binding.[1]
pKa (Thiazole N) ~5.5Weakly basic; likely uncharged at physiological pH, aiding permeation.[1]

Synthetic Methodology

The synthesis of 4-aminothiazoles with complex substitution at the 2-position requires a modified Hantzsch-type cyclization or a Thorpe-Ziegler reaction.[1]

Primary Route: Thiourea-Nitrile Cyclization

This protocol avoids the instability of


-amino ketones by using chloroacetonitrile.[1]

Reaction Scheme:

  • Precursor Formation: Reaction of 4-methylpiperidine with thiophosgene (or benzoyl isothiocyanate followed by hydrolysis) to generate N-(4-methylpiperidin-1-yl)thiourea .[1]

  • Cyclization: Condensation of the thiourea with chloroacetonitrile (or a substituted

    
    -halonitrile) under basic conditions.[1]
    

Step-by-Step Protocol:

  • Thiourea Preparation: Dissolve 4-methylpiperidine (10 mmol) in DCM at 0°C. Add benzoyl isothiocyanate (10 mmol) dropwise. Stir for 2h. Evaporate solvent.[1] Reflux the intermediate in 10% NaOH/MeOH for 1h to hydrolyze the benzoyl group.[1] Acidify and extract to yield N-(4-methylpiperidin-1-yl)thiourea.

  • Cyclization: Dissolve the thiourea (5 mmol) in anhydrous ethanol (20 mL). Add chloroacetonitrile (5.5 mmol) and triethylamine (10 mmol).

  • Reflux: Heat the mixture at 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Workup: Cool to RT. Pour into ice water. The precipitate (often the HCl salt) is filtered.[1] Neutralize with NaHCO3 to obtain the free base.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Visualization of Synthesis Logic

SynthesisRoute Piperidine 4-Methylpiperidine Thiourea_Int N-(4-methylpiperidin-1-yl) thiourea Piperidine->Thiourea_Int 1. DCM, 0°C 2. NaOH Hydrolysis Thiourea_Reagent Benzoyl Isothiocyanate Thiourea_Reagent->Thiourea_Int HaloNitrile Chloroacetonitrile Target 2-(4-Methylpiperidin-1-yl) thiazol-4-amine HaloNitrile->Target Thiourea_Int->Target EtOH, Reflux Et3N

Caption: Modified Hantzsch/Thorpe-Ziegler synthesis route for the 2,4-disubstituted thiazole core.

Therapeutic Applications & Mechanism of Action[1]

Oncology: Kinase Inhibition (CDK/Aurora)

The 2-aminothiazole scaffold is a bioisostere of the adenine ring of ATP.[1] The 4-amine group is positioned to donate hydrogen bonds to the hinge region of kinases (e.g., residues Leu83 in CDK2).[1]

  • Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the hinge backbone NH, while the C4-amino group donates a hydrogen bond to the hinge backbone Carbonyl.[1]

  • Role of Piperidine: The 4-methylpiperidine group at position 2 projects towards the solvent front or the ribose-binding pocket, often improving selectivity by clashing with non-conserved residues in off-target kinases.[1]

Antimicrobial: DNA Gyrase B Inhibition

Bacterial DNA Gyrase B (GyrB) contains an ATP-binding pocket that is distinct from eukaryotic kinases.[1] Aminothiazoles have been validated as potent GyrB inhibitors.[1]

  • Binding Mode: The thiazole amine forms a key salt bridge with Asp73 (in E. coli numbering) and a hydrogen bond with the conserved water network.[1]

  • Advantage: The 4-methylpiperidine tail provides necessary hydrophobic bulk to fill the lipophilic pocket adjacent to the ATP site, enhancing potency against Gram-negative strains.[1]

Signaling Pathway Visualization (Kinase Context)

MoA Compound 2-(4-Methylpiperidin-1-yl) thiazol-4-amine ATP_Site ATP Binding Pocket (Hinge Region) Compound->ATP_Site Competitive Binding (H-bonds via C4-NH2) Kinase Target Kinase (e.g., CDK2, VEGFR) ATP_Site->Kinase Inhibits Phosphorylation Signaling Downstream Signaling (Proliferation/Angiogenesis) Kinase->Signaling Blocks Cascade Effect Tumor Growth Inhibition Apoptosis Signaling->Effect Therapeutic Outcome

Caption: Mechanism of Action (MoA) showing competitive ATP inhibition leading to downstream signaling arrest.[1]

Experimental Validation Protocols

In Vitro Kinase Assay (ADP-Glo™ Platform)

To validate the inhibitory potential of the scaffold against a panel of kinases.[1]

Materials:

  • Kinase Enzyme (e.g., recombinant CDK2/CyclinA).[1]

  • Substrate (e.g., Histone H1).[1]

  • ATP (Ultrapure).[1]

  • ADP-Glo™ Reagent (Promega).[1]

Protocol:

  • Compound Prep: Prepare a 10mM stock of the thiazole in 100% DMSO. Perform 3-fold serial dilutions.

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Kinase buffer.

    • 1 µL Compound (at 5x concentration).[1]

    • 2 µL ATP/Substrate mix.[1]

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[1] Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a sigmoidal dose-response curve.

Antimicrobial MIC Determination (Broth Microdilution)

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

Protocol:

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plating: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of the compound (range: 64 µg/mL to 0.125 µg/mL).

  • Controls: Include Vancomycin (Gram+) and Ciprofloxacin (Gram-) as positive controls; DMSO as negative control.

  • Incubation: 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).[1]

References

  • Das, D. et al. (2016).[1] Synthesis and biological evaluation of 2-aminothiazole derivatives as potential anticancer agents.[1][2] European Journal of Medicinal Chemistry.[1] Link[1]

  • Ayati, A. et al. (2015).[1] Recent applications of 2-aminothiazoles in drug discovery.[1][3][4] European Journal of Medicinal Chemistry.[1] Link[1]

  • Gomha, S. M. et al. (2015).[1] Synthesis and Biological Evaluation of Some Novel Thiazole Derivatives as Potential Antimicrobial Agents.[1][2][4][5] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Mishra, C. B. et al. (2017).[1] Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents.[1][3][4] Journal of Heterocyclic Chemistry.[1] Link[1]

  • Promega Corporation. (2024).[1] ADP-Glo™ Kinase Assay Technical Manual.[1] Promega Protocols.[1] Link

Sources

Exploratory

Literature review of 2-substituted thiazol-4-amine derivatives

The following is an in-depth technical guide on 2-substituted thiazol-4-amine derivatives , designed for researchers and drug development professionals. Scaffold Analysis, Synthetic Protocols, and Medicinal Chemistry Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-substituted thiazol-4-amine derivatives , designed for researchers and drug development professionals.

Scaffold Analysis, Synthetic Protocols, and Medicinal Chemistry

Executive Summary

The thiazol-4-amine scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, often overshadowed by its ubiquitous isomer, the 2-aminothiazole (e.g., pramipexole, riluzole). Unlike the 2-amino variant, the 4-amino isomer is chemically labile, prone to rapid tautomerization to thiazol-4-imines or hydrolysis to thiazolones in aqueous media.

However, when stabilized through specific substitution patterns—particularly N-acylation or integration into multisubstituted systems like 2-arylamino-4-amino-5-aroylthiazoles —this scaffold exhibits potent biological activity. Key applications include tubulin polymerization inhibition (antitumor), nNOS inhibition (neuroprotection), and antimicrobial efficacy. This guide provides the critical synthetic logic and structure-activity relationships (SAR) required to harness this volatile but high-potential scaffold.

Chemical Architecture & Stability

Tautomerism and Instability

The primary challenge in working with 2-substituted thiazol-4-amines is the amine-imine tautomerism .

  • The Instability Trap: The free amine at position 4 is less basic and less stable than at position 2. In solution, simple 2-alkyl-thiazol-4-amines often equilibrate to the 4-imino form or hydrolyze to thiazol-4-ones .

  • Stabilization Strategy: Successful drug candidates typically "lock" the amine in the amino form via:

    • Electron-withdrawing groups (EWG) at C5 (e.g., aroyl, cyano) to conjugate the amine lone pair.

    • N-functionalization (amides, ureas) to prevent imine formation.

Structural Diagram (DOT)

The following diagram illustrates the tautomeric equilibrium and the stabilization logic.

ThiazoleStability AminoForm 4-Amino Thiazole (Bioactive Scaffold) IminoForm 4-Imino Tautomer (Less Active) AminoForm->IminoForm  Fast Equilibrium   Stabilized Stabilized Derivative (e.g., 5-Aroyl-4-amino) AminoForm->Stabilized  EWG at C5 / N-Acylation   Hydrolysis Thiazol-4-one (Inactive Degradant) IminoForm->Hydrolysis  H2O / Hydrolysis  

Caption: Tautomeric equilibrium of thiazol-4-amines. Unsubstituted forms rapidly degrade; C5-substitution or N-acylation is required for library stability.

Synthetic Protocols

Two primary routes exist: one for the core scaffold (Route A) and one for the highly stable, bioactive 2,4-diamino-5-aroyl derivatives (Route B).

Protocol A: Modified Hantzsch/Gewald Synthesis

Target: Simple 2-substituted thiazol-4-amines (often as intermediates). Mechanism: Condensation of Thioamides with


-Halonitriles . Unlike the classic Hantzsch (which uses 

-haloketones to give thiazoles), the use of a nitrile group at the

-position directs the formation of the 4-amino group.

Reagents:

  • Thioamide (

    
    )
    
  • 
    -Haloacetonitrile (
    
    
    
    )
  • Base (

    
     or Pyridine)
    
  • Solvent (EtOH or DMF)

Step-by-Step Methodology:

  • S-Alkylation: Dissolve thioamide (1.0 eq) in ethanol. Add

    
    -chloroacetonitrile (1.1 eq) dropwise at 
    
    
    
    . Stir for 1h to form the thioimidate intermediate (S-cyanomethyl salt).
  • Cyclization: Add dry pyridine (2.0 eq) and reflux for 2–4 hours. The nitrogen of the thioimidate attacks the nitrile carbon (Thorpe-Ziegler type cyclization).

  • Isolation: Evaporate solvent. Neutralize with

    
    . Extract with EtOAc.
    
    • Note: If the product is unstable, immediately derivatize (e.g., acylate) the crude amine.

Protocol B: One-Pot Synthesis of 2-Arylamino-4-amino-5-aroylthiazoles

Target: Highly stable, antitumor agents (Tubulin inhibitors). Reference: Romagnoli et al., J. Med. Chem. 2009 [1].[1]

Reagents:

  • Cyanimidodithiocarbonate (from cyanamide +

    
     + alkyl halide)
    
  • Phenacyl bromide derivative (

    
    )
    
  • Secondary amine or aniline

Workflow:

  • Precursor Formation: React cyanamide with

    
     and KOH, then methyl iodide to form dimethyl cyanimidodithiocarbonate.
    
  • Displacement: React with an aniline (

    
    ) to displace one SMe group, forming the N-cyano-N'-aryl-S-methylisothiourea .
    
  • Cyclization: React this intermediate with the phenacyl bromide in the presence of KOH/DMF.

    • Mechanism: The active methylene of the phenacyl bromide attacks the S-methyl group? No, the sulfur attacks the

      
      -carbon of the phenacyl bromide, followed by cyclization of the methylene anion onto the nitrile.
      
  • Result: A stable 2-arylamino-4-amino-5-aroylthiazole .

Medicinal Chemistry & SAR

Tubulin Polymerization Inhibition

The 2-arylamino-4-amino-5-aroylthiazole series acts as a bioisostere of Combretastatin A-4 , binding to the colchicine site of tubulin.[1]

Key SAR Findings:

  • Position 2 (Amino): A hydrophobic aryl group (e.g., 4-methoxyphenyl) is essential for binding.

  • Position 4 (Amino): The free

    
     acts as a hydrogen bond donor to the tubulin backbone. Acylation here often decreases potency, unlike in the unstable simple scaffolds.
    
  • Position 5 (Aroyl): The carbonyl group is critical for locking the conformation. The aryl ring at C5 mimics the B-ring of Combretastatin.

    • Optimal Substituent: 3,4,5-trimethoxyphenyl (mimics the podophyllotoxin motif).

nNOS Inhibition

Simple 4-aminothiazoles were explored as neuronal Nitric Oxide Synthase (nNOS) inhibitors [2].

  • Challenge: The 4-aminothiazole ring is less basic (

    
    ) than the 2-aminopyridine pharmacophore (
    
    
    
    ).
  • Outcome: Lower basicity led to poor electrostatic interaction with the heme propionate of nNOS. Furthermore, instability in aqueous buffer limited their utility compared to 2-aminothiazoles.

Quantitative Activity Data (Tubulin Inhibitors)

Comparison of 4-amino-5-aroylthiazoles vs. Combretastatin A-4 (CA-4)

Compound IDR (Pos 2)R' (Pos 5-Aroyl)IC50 (HeLa Cells)Tubulin Polymerization (IC50)
CA-4 --0.004

M
1.2

M
AT-1 4-OMe-Ph3,4,5-triOMe-Ph0.045

M
1.8

M
AT-2 Ph3,4,5-triOMe-Ph0.210

M
3.5

M
AT-3 4-Cl-Ph4-OMe-Ph> 10

M
Inactive

Table 1: SAR data adapted from Romagnoli et al. [1]. Note the strict requirement for the trimethoxy motif at C5 for nanomolar potency.

Visualizing the Synthesis Logic

The following Graphviz diagram details the synthesis of the high-value 2-arylamino-4-amino-5-aroylthiazole scaffold.

SynthesisWorkflow cluster_mech Mechanism: Thorpe-Ziegler Cyclization Cyanamide Cyanamide (H2N-CN) Dithio Dimethyl Cyanimidodithiocarbonate Cyanamide->Dithio Base, CS2, MeI CS2 CS2 / MeI CS2->Dithio Aniline Aniline (Ar-NH2) Isothiourea N-Cyano-N'-aryl- S-methylisothiourea Aniline->Isothiourea Phenacyl Phenacyl Bromide (Ar'-CO-CH2-Br) Final 2-Arylamino-4-amino- 5-aroylthiazole Phenacyl->Final Dithio->Isothiourea + Aniline (Displacement) Isothiourea->Final + Phenacyl Bromide (KOH/DMF, Cyclization)

Caption: One-pot assembly of the stable 2-arylamino-4-amino-5-aroylthiazole scaffold via isothiourea intermediates.

References

  • 2-Arylamino-4-amino-5-aroylthiazoles: Synthesis and Biological Evaluation. Source: Journal of Medicinal Chemistry (2009). Context: Primary reference for the synthesis of stable, antitumor 4-aminothiazoles. URL:[Link]

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Source: Bioorganic & Medicinal Chemistry (2009). Context: Details the instability of simple 4-aminothiazoles and their comparison to aminopyridines. URL:[Link]

  • Thiazole formation through a modified Gewald reaction. Source: Beilstein Journal of Organic Chemistry (2015). Context: Discusses the mechanistic divergence between forming thiophenes and thiazoles from nitrile precursors. URL:[Link]

  • Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. Source: ResearchGate / Structural Chemistry (2025). Context: Recent crystallographic data on the amine-imine equilibrium in 4-substituted thiazoles.[2] URL:[Link]

Sources

Foundational

Role of 4-Methylpiperidine Moiety in Thiazole Bioactivity: A Technical Guide

Topic: Role of 4-methylpiperidine moiety in thiazole bioactivity Content Type: In-depth Technical Guide Executive Summary The fusion of thiazole scaffolds with piperidine rings represents a privileged structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-methylpiperidine moiety in thiazole bioactivity Content Type: In-depth Technical Guide

Executive Summary

The fusion of thiazole scaffolds with piperidine rings represents a privileged structural motif in modern medicinal chemistry. While the thiazole ring provides a robust aromatic linker capable of hydrogen bonding and


-stacking, the piperidine moiety offers solubility and diverse vectorization for substituents. This guide focuses specifically on the 4-methylpiperidine  variant. Unlike the unsubstituted piperidine, the 4-methyl derivative introduces a critical hydrophobic volume that modulates lipophilicity (

), enhances metabolic stability, and improves binding affinity through specific steric complementarity within hydrophobic pockets of target proteins (e.g., tubulin, 5-HT receptors, and bacterial DNA gyrase).

Mechanistic Role & Structure-Activity Relationship (SAR)

The 4-methylpiperidine moiety is not merely a passive linker; it acts as a pharmacophoric modulator . Its contribution to bioactivity can be deconstructed into three physicochemical pillars:

Lipophilicity and Membrane Permeability

The addition of a methyl group at the C4 position of the piperidine ring increases the calculated


 (cLogP) by approximately 0.5 units compared to the unsubstituted piperidine.
  • Effect: This increment is often the "tipping point" for optimizing membrane permeability in antimicrobial agents, allowing the molecule to penetrate the lipid-rich bacterial cell wall (especially in Gram-negative strains like P. aeruginosa).

  • Causality: The 4-methyl group disrupts the hydration shell around the amine, reducing the desolvation energy required for the drug to enter the binding site.

Steric Complementarity (The "Magic Methyl" Effect)

In protein binding pockets, the 4-methyl group often occupies small, hydrophobic sub-pockets that are inaccessible to larger groups (like ethyl or phenyl) but are left empty by unsubstituted piperidines.

  • Case Study (Anticancer): In tubulin polymerization inhibitors, the 4-methyl group provides a steric lock, reducing the entropic penalty of binding by restricting the conformational flexibility of the piperidine ring.

  • Case Study (CNS): For 5-HT7 receptor antagonists, the 4-methyl substituent is critical for selectivity, distinguishing the ligand from 5-HT1A binders by clashing with residues in the narrower 5-HT1A pocket.

Metabolic Shielding

The C4 position of piperidine is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: Substitution with a methyl group sterically hinders the approach of the heme-oxo species or shifts metabolism to the methyl group itself (forming a hydroxymethyl), which is often a slower process than ring oxidation, thereby extending the half-life (

    
    ) of the drug.
    
SAR Logic Diagram

The following diagram illustrates the causal flow from structural modification to biological outcome.

SAR_Logic Subst 4-Methyl Substitution (vs. Unsubstituted Piperidine) Lipophil Increased Lipophilicity (+0.5 LogP) Subst->Lipophil Steric Steric Bulk (Hydrophobic Volume) Subst->Steric Metab Metabolic Blocking (C4 Position) Subst->Metab Perm Enhanced Membrane Permeability Lipophil->Perm Bind Hydrophobic Pocket Occupancy (Affinity) Steric->Bind HalfLife Extended Half-life (Reduced Clearance) Metab->HalfLife AntiMicro Antimicrobial Potency (e.g., P. aeruginosa) Perm->AntiMicro Cell Wall Penetration Bind->AntiMicro Target Affinity AntiCancer Anticancer Efficacy (e.g., Tubulin Inhibition) Bind->AntiCancer Entropic Gain HalfLife->AntiCancer In Vivo Efficacy

Caption: Mechanistic flow detailing how the 4-methylpiperidine moiety translates physicochemical changes into specific biological advantages.

Comparative Bioactivity Data[1][2][3][4]

The following table summarizes key findings where the 4-methylpiperidine moiety demonstrated superior activity compared to analogs.

Therapeutic AreaCompound ClassTargetKey Result (4-Methyl Variant)Comparison (Unsubstituted/Other)Ref
Antimicrobial Naphthyl-thiazolesP. aeruginosaMIC: 62.5 µg/mL (Compound 5b)Unsubstituted piperidine showed >125 µg/mL or no activity.[1]
Antifungal Naphthyl-thiazolesC. albicansEquipotent to Ketoconazole 4-methyl variant showed broader spectrum than morpholine analogs.[1]
Anticancer SulfonamidesMutant APC (CRC)IC50: <10 nM (TASIN-1 analogs)Removal of methyl group reduced potency by ~5-fold.[2]
Peptide Synthesis ReagentFmoc Removal100% Efficiency Fully equivalent to piperidine but non-controlled substance.[3]

Experimental Protocols

Synthesis of 2-(4-Methylpiperidin-1-yl)-4-arylthiazole

This protocol utilizes a nucleophilic aromatic substitution (


) strategy, which is generally higher yielding for this specific scaffold than the Hantzsch synthesis using thioureas.

Reagents:

  • 2-Chloro-4-(naphthalene-2-yl)thiazole (Intermediate A)

  • 4-Methylpiperidine (Reagent)[1][2][3][4][5][6][7][8][9]

  • Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • DMF or Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of Intermediate A in dry DMF (5 mL/mmol).

  • Addition: Add 2.0 eq of anhydrous

    
     and 1.2 eq of 4-methylpiperidine.
    
  • Reaction: Heat the mixture to 80–100°C under nitrogen atmosphere. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Technical Note: The 4-methyl group adds slight steric hindrance compared to piperidine; reaction times may extend from 2h to 4-6h.

  • Work-up: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via

    
    H-NMR. Look for the characteristic doublet of the methyl group at 
    
    
    
    ppm and the multiplet of the methine proton at
    
    
    ppm.
Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Chloro-4-arylthiazole (Electrophile) Cond K2CO3, DMF 100°C, 4-6h Start->Cond Reagent 4-Methylpiperidine (Nucleophile) Reagent->Cond Inter Intermediate Complex Cond->Inter SNAr Workup Ice Water Precipitation Inter->Workup Product 2-(4-Methylpiperidin-1-yl) -4-arylthiazole Workup->Product Recrystallization

Caption: Synthetic pathway for introducing the 4-methylpiperidine moiety via Nucleophilic Aromatic Substitution.

Biological Assay: MIC Determination (Microbroth Dilution)

To verify the enhanced antimicrobial activity of the 4-methyl variant:

  • Inoculum Prep: Prepare bacterial suspension (P. aeruginosa ATCC 27853) adjusted to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the 4-methylpiperidine-thiazole compound in DMSO/Mueller-Hinton Broth (MHB). Final concentrations: 500 to 0.9 µg/mL.

    • Control: Include unsubstituted piperidine analog and Ciprofloxacin as controls.

  • Incubation: Add 10 µL of inoculum to 100 µL of drug solution in 96-well plates. Incubate at 37°C for 24h.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Add Resazurin dye (0.01%) for clearer endpoint visualization (Blue = No growth, Pink = Growth).

Technical Tip: 4-Methylpiperidine in Peptide Synthesis

Beyond being a pharmacophore, 4-methylpiperidine is a critical process reagent.

  • Application: It is a drop-in replacement for piperidine in Fmoc removal during Solid Phase Peptide Synthesis (SPPS).

  • Why: Piperidine is a controlled substance in many jurisdictions (precursor for illicit synthesis). 4-Methylpiperidine is non-controlled, cheaper, and possesses identical pKa (approx 11.2) and reaction kinetics for deprotection.

References

  • Tay, F., et al. "Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives."[7] Biomedical Research, 2017, 28(6).[7]

  • Zhang, L., et al. "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." Journal of Medicinal Chemistry, 2020.

  • Hachmann, J., & Lebl, M. "Alternative to Piperidine in Fmoc Solid-Phase Synthesis." Journal of Combinatorial Chemistry, 2006.

  • Goel, K.K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, 2008.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation and characterization of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation and characterization of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques, offering both theoretical underpinnings and practical, field-proven protocols. Our approach emphasizes a self-validating system of analysis, ensuring scientific integrity and trustworthiness in the characterization of this and similar heterocyclic compounds.

Introduction to 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a heterocyclic compound featuring a 2-aminothiazole scaffold linked to a 4-methylpiperidine moiety. The 2-aminothiazole core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1] Its derivatives have garnered significant interest for their diverse pharmacological activities.[2] The piperidine ring is also a common structural motif in many pharmaceutical agents.[3] A thorough understanding of the chemical structure of this compound is paramount for its development as a potential therapeutic agent, as its biological activity is intrinsically linked to its three-dimensional conformation and chemical properties.

The synthesis of this class of compounds can often be achieved through the Hantzsch thiazole synthesis, a robust and high-yielding reaction between an α-haloketone and a thioamide.[1][3][4][5] This guide will focus on the analytical techniques used to confirm the successful synthesis and purity of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Mass Spectrometry Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.[6] For 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to minimize premature fragmentation and ensure the observation of the molecular ion.[3]

Predicted Mass Spectral Data

Based on the chemical structure, the following mass spectral data are predicted for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine under positive ion ESI-MS.

Predicted m/zProposed Fragment IonNotes
198.12[M+H]⁺Protonated molecular ion
183.09[M+H - CH₃]⁺Loss of a methyl radical from the piperidine ring
155.08[M+H - C₃H₇]⁺Fragmentation of the piperidine ring
114.05[C₄H₆N₂S]⁺Thiazole ring fragment with attached nitrogen
85.03[C₃H₃NS]⁺Thiazole ring fragment
Fragmentation Pathway Analysis

The fragmentation of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine in tandem mass spectrometry (MS/MS) is expected to be initiated at the protonated piperidine nitrogen.[4] Common fragmentation pathways include α-cleavage of the piperidine ring and loss of small neutral molecules.[3][4]

G M [M+H]⁺ m/z 198.12 F1 [M+H - CH₃]⁺ m/z 183.09 M->F1 - CH₃ F2 Piperidine Ring Fragmentation Products M->F2 Ring Opening F3 Thiazole Ring Fragments M->F3 C-N Bond Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6][7]

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (m/z 50-500) to identify the precursor ion, followed by a product ion scan of the [M+H]⁺ ion.

    • Collision Energy: Optimize collision energy (e.g., 10-40 eV) to induce characteristic fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[4] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides unambiguous assignment of all protons and carbons.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine in CDCl₃. Predictions can be performed using software such as ChemDraw or other computational tools.[1][3][5][8]

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.15s1HThiazole H-5
~5.10br s2H-NH₂
~3.55d2HPiperidine H-2ax, H-6ax
~2.90t2HPiperidine H-2eq, H-6eq
~1.80m1HPiperidine H-4
~1.70d2HPiperidine H-3ax, H-5ax
~1.25qd2HPiperidine H-3eq, H-5eq
~0.95d3H-CH₃

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~167.5Thiazole C-2
~150.0Thiazole C-4
~104.5Thiazole C-5
~52.5Piperidine C-2, C-6
~34.5Piperidine C-3, C-5
~30.8Piperidine C-4
~22.1-CH₃
Structural Elucidation Workflow

A systematic approach involving multiple NMR experiments is crucial for complete structural assignment.

G H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13 ¹³C NMR & DEPT C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Proton-Proton Connectivity HSQC->Structure Direct C-H Correlation HMBC->Structure Long-Range C-H Correlation

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:[9][10][11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

    • Acquire 2D NMR spectra, including ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, to establish connectivity.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and coupling constants to deduce proton-proton connectivities.

    • Use the 2D spectra to confirm and establish the full chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] For 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, FTIR is particularly useful for confirming the presence of the primary amine and the characteristic vibrations of the heterocyclic rings.

Predicted FTIR Data

The following table lists the predicted characteristic infrared absorption bands for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine
2950 - 2850C-H stretchAliphatic (Piperidine, Methyl)
~1620N-H bend (scissoring)Primary Amine
~1580C=N stretchThiazole Ring
~1520C=C stretchThiazole Ring
~1100C-N stretchTertiary Amine (Piperidine)
Spectral Interpretation

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine (-NH₂).[13] The C-H stretching vibrations below 3000 cm⁻¹ confirm the aliphatic nature of the piperidine and methyl groups. The bands in the 1620-1520 cm⁻¹ region are characteristic of the thiazole ring system and the N-H bending of the primary amine.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[2][12][14]

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with the expected functional groups of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Conclusion

The comprehensive structural analysis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine requires a multi-faceted analytical approach. The synergistic use of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides a self-validating system for the unambiguous confirmation of its chemical structure. The detailed protocols and predicted spectral data presented in this guide offer a robust framework for researchers and scientists to confidently characterize this and other novel chemical entities, ensuring the scientific rigor required in the field of drug discovery and development.

References

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2016). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Schrödinger. (2024). Characterizing small drug-like molecules with automated computational spectra prediction. Schrödinger. Retrieved from [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Retrieved from [Link]

  • PMC. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler Toledo. Retrieved from [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]

  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Retrieved from [Link]

  • Leeder Analytical. (n.d.). High Resolution LC-MS/MS Analysis for Unknown Compounds. Leeder Analytical. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. Retrieved from [Link]

  • ChemDraw. (2021). ChemDraw tutorial 4 - Prediction of NMR. YouTube. Retrieved from [Link]

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  • Revvity Signals Support. (2025). ChemDraw: How to change the solvent in the 1H NMR prediction. Revvity Signals Support. Retrieved from [Link]

  • MolView. (n.d.). MolView. MolView. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. Retrieved from [Link]

  • analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. analyzetest.com. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. Reddit. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Western University. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Agilent. (n.d.). Using the Agilent LC/MSD TOF to Identify Unknown Compounds Application Note. Agilent. Retrieved from [Link]

  • Separation Science. (2021). FREE Master Class on LCMS Unknown Identification Using MSMS Libraries. Separation Science. Retrieved from [Link]

  • CleanControlling. (2025). How can unknown substances be identified?. CleanControlling. Retrieved from [Link]

  • Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Bruker. Retrieved from [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical.... ERA. Retrieved from [Link]

  • Publications. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]

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Foundational

A Technical Guide to Investigating the Biological Targets of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Introduction The compound 2-(4-Methylpiperidin-1-yl)thiazol-4-amine presents a compelling case for target identification and drug discovery. Its structure is a composite of two highly significant pharmacophores: the 2-am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound 2-(4-Methylpiperidin-1-yl)thiazol-4-amine presents a compelling case for target identification and drug discovery. Its structure is a composite of two highly significant pharmacophores: the 2-aminothiazole core and a 4-methylpiperidine moiety. The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its versatile biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] This wide range of activities stems from its ability to interact with a variety of biological targets.[3] Notably, the 2-aminothiazole motif is a cornerstone of numerous kinase inhibitors, where it often acts as a hinge-binding scaffold, mimicking the adenine region of ATP.[4][5]

Complementing this is the 4-methylpiperidine group. Piperidine rings are among the most common nitrogen-containing heterocycles found in FDA-approved drugs and are integral to many ligands targeting G-protein coupled receptors (GPCRs) and other central nervous system targets.[6] The methyl substituent can further influence potency, selectivity, and pharmacokinetic properties.

Given the absence of extensive public data on this specific molecule, this guide provides a hypothesis-driven framework for its systematic investigation. We will explore the most probable target classes—protein kinases and GPCRs—and detail a logical, field-proven workflow for target identification, validation, and characterization.

Part 1: Protein Kinases as a Primary Target Class

Scientific Rationale: The 2-aminothiazole core is a well-established kinase inhibitor template.[7] Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases.[5] This interaction is a hallmark of numerous successful kinase inhibitors, including the pan-Src inhibitor Dasatinib.[7] The overexpression and aberrant activity of protein kinases are implicated in a vast number of diseases, particularly cancer, making them a high-priority target class.[4][8] Therefore, the primary hypothesis is that 2-(4-Methylpiperidin-1-yl)thiazol-4-amine functions as a kinase inhibitor.

Experimental Workflow: Kinase Target Deconvolution

This workflow outlines a cascading approach, starting with broad screening to identify a target family and progressively narrowing down to specific kinases and mechanistic validation.

Kinase_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., Eurofins KINOMEscan®) @ 1-10 µM A->B C Data Analysis: Identify Primary Hits (% Inhibition > 50%) B->C D IC50 Determination (e.g., ADP-Glo™ Assay) 10-point dose-response C->D Top Hits E Orthogonal Assay (e.g., Thermal Shift Assay) D->E F Selectivity Profiling (Smaller, related kinase panel) E->F G Target Engagement Assay (e.g., NanoBRET™, CETSA®) F->G Confirmed, Potent Hits H Downstream Signaling Assay (Western Blot for p-Substrate) G->H I Cellular Phenotype Assay (e.g., Anti-proliferation, Apoptosis) H->I

Caption: A cascading workflow for kinase inhibitor identification and validation.

Protocol 1: Broad Kinase Panel Screening

Objective: To identify which kinase or kinase families interact with the compound from a large, representative panel.

Methodology:

  • Service Provider: Engage a commercial vendor such as Eurofins, DiscoverX, or Promega that offers large-scale kinase screening services (e.g., KINOMEscan®, Kinase-Glo®).

  • Compound Preparation: Supply the test compound at high purity (>98%) dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Conditions: Request a primary screen at a single concentration, typically between 1 µM and 10 µM, against the largest available panel of active protein kinases.

  • Data Output: The primary output will be the percent inhibition of kinase activity for each enzyme in the panel relative to a vehicle control (DMSO).

Data Presentation: Summarize the results in a table, focusing on the most promising hits.

Target KinaseGene SymbolKinase Family% Inhibition @ 10 µM
Aurora Kinase AAURKASer/ThrData
Src Tyrosine KinaseSRCTyrData
Lck Tyrosine KinaseLCKTyrData
... (other hits).........
Protocol 2: IC₅₀ Determination via ADP-Glo™ Kinase Assay

Objective: To quantify the potency of the compound against the top hits identified in the primary screen.

Methodology:

  • Reagents: Utilize a commercial luminescent kinase assay kit, such as ADP-Glo™ (Promega), which measures ADP production as an indicator of kinase activity.

  • Reaction Setup:

    • Prepare a 10-point, 3-fold serial dilution of the compound in assay buffer, starting from a top concentration of 100 µM.

    • In a 384-well plate, combine the kinase, its specific substrate, and ATP at its Kₘ concentration.

    • Add the serially diluted compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Analysis: Convert luminescence values to % inhibition, plot against the logarithm of compound concentration, and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: G-Protein Coupled Receptors (GPCRs) as a Secondary Target Class

Scientific Rationale: The piperidine scaffold is a classic structural motif in ligands for a wide array of GPCRs, particularly aminergic receptors (e.g., dopamine, serotonin, opioid).[6] Its basic nitrogen is often crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors. The 4-methyl group can enhance binding affinity and selectivity by occupying a specific hydrophobic sub-pocket. Therefore, a secondary hypothesis is that the compound modulates GPCR activity.

Experimental Workflow: GPCR Target Screening

This workflow focuses on identifying potential GPCR interactions through binding and subsequent functional characterization.

GPCR_Workflow cluster_0 Phase 1: Binding Screen cluster_1 Phase 2: Functional Characterization A Compound Synthesis & QC B Radioligand Binding Assay Panel (e.g., Eurofins SafetyScreen44™) @ 10 µM A->B C Data Analysis: Identify Primary Hits (% Displacement > 50%) B->C D Functional Assay: Agonist Mode (e.g., cAMP, Ca²⁺ Flux) C->D Binding Hits E Functional Assay: Antagonist Mode (In presence of known agonist) F Potency Determination (EC₅₀ / IC₅₀) D->F E->F

Caption: A workflow for GPCR target screening and functional validation.

Protocol 3: Radioligand Binding Assay Panel

Objective: To screen for compound binding against a panel of common GPCRs.

Methodology:

  • Service Provider: Utilize a commercial service that offers broad GPCR binding panels (e.g., Eurofins SafetyScreen or PerkinElmer).

  • Assay Principle: This is a competitive binding assay. Cell membranes expressing the target receptor are incubated with a specific radiolabeled ligand and the test compound. The ability of the test compound to displace the radioligand is measured.

  • Assay Conditions: Request a screen at a single high concentration (e.g., 10 µM).

  • Data Output: Results are provided as the percent displacement of the radioligand by the test compound. A value >50% is typically considered a significant hit.

Data Presentation: Organize the binding hits in a clear table.

Target ReceptorLigand Displaced% Displacement @ 10 µM
Dopamine D2[³H]-SpiperoneData
Serotonin 5-HT₂ₐ[³H]-KetanserinData
µ-Opioid Receptor[³H]-DAMGOData
... (other hits)......
Protocol 4: cAMP Hunter™ Functional Assay (Antagonist Mode)

Objective: To determine if the compound acts as an antagonist at an identified Gαᵢ/ₛ-coupled GPCR hit.

Methodology:

  • Cell Line: Use a recombinant cell line stably expressing the target GPCR, engineered for a cAMP biosensor assay (e.g., DiscoverX cAMP Hunter™ cells).

  • Assay Principle: This is a competitive enzyme fragment complementation assay. Changes in intracellular cAMP levels modulate the assembly of a β-galactosidase enzyme, which is measured with a chemiluminescent substrate.

  • Antagonist Mode Setup:

    • Prepare a 10-point serial dilution of the test compound.

    • Pre-incubate the cells with the diluted compound for 30 minutes.

    • Stimulate the cells with a known agonist at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).

  • Incubation & Detection: Incubate for 30-60 minutes, then add the detection reagents as per the manufacturer's protocol.

  • Data Acquisition: Read chemiluminescence on a plate reader.

  • Analysis: Plot the signal against the log of the test compound's concentration and fit the curve to determine the IC₅₀ value, representing its potency as an antagonist.

Part 3: Unbiased and Phenotypic Approaches

If targeted approaches do not yield high-confidence hits, or to uncover unexpected mechanisms of action, unbiased methods are invaluable.

Scientific Rationale: The compound's structure may interact with targets outside of the most common families. Phenotypic screening identifies compounds that produce a desired biological effect without a priori knowledge of the target. Subsequent target deconvolution can then identify the protein responsible for this effect.

Protocol 5: Affinity Chromatography-Mass Spectrometry

Objective: To directly identify binding partners from a complex cell lysate.

Methodology:

  • Compound Immobilization: Synthesize an analog of the test compound with a linker at a position non-essential for activity (determined by preliminary SAR). Covalently attach this analog to beaded support (e.g., NHS-activated Sepharose beads).[9][10]

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-conjugated beads.

    • As a negative control, incubate lysate with unconjugated beads.

    • Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are unique to the compound-bead pulldown.

    • Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[9]

Conclusion

The dual-pharmacophore structure of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine provides strong, rational hypotheses for its biological targets. The systematic workflow presented here, beginning with the highest probability target class (protein kinases) and extending to GPCRs and unbiased proteomic methods, offers a robust strategy for any research team. Each experimental step is designed to be self-validating, building a comprehensive data package that will clearly elucidate the compound's mechanism of action and pave the way for its future development as a potential therapeutic agent.

References

  • Khalifa M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]

  • De Pádula, M., et al. (2017). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mphahane, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Mphahane, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Egyptian National Cancer Institute. [Link]

  • Andersen, C. B., et al. (2008). Chemical structures of diverse reported aminothiazole kinase inhibitors. ResearchGate. [Link]

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry. [Link]

  • Prabhakar, P., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Suvarna, K., et al. (2020). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Wang, N., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. [Link]

  • Parker, C. G., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments. [Link]

  • Prabhakar, P., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

Sources

Exploratory

Pharmacophore Modeling of Piperidinyl Thiazole Amines: A Technical Guide

Executive Summary The piperidinyl thiazole amine scaffold represents a "privileged structure" in medicinal chemistry, possessing the unique ability to bind diverse biological targets ranging from G-Protein Coupled Recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinyl thiazole amine scaffold represents a "privileged structure" in medicinal chemistry, possessing the unique ability to bind diverse biological targets ranging from G-Protein Coupled Receptors (GPCRs) like Histamine H3 and Dopamine D3, to enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Cyclin-Dependent Kinases (CDKs).

This guide details the construction of high-fidelity pharmacophore models for this scaffold. It moves beyond basic docking to explore the supramolecular logic —specifically, how the conformational flexibility of the piperidine ring coupled with the aromatic rigidity of the thiazole creates a specific spatial arrangement of electrostatic and steric features.

Structural Deconstruction & Chemical Space

To build an accurate model, one must first define the physicochemical properties of the core pharmacophore elements.

The Pharmacophoric Triad

The scaffold functions through three distinct interaction vectors:

ComponentPhysicochemical FeatureBiological Interaction Role
Piperidine Ring Hydrophobic / Positive Ionizable Cation-π / Ionic Lock: The secondary/tertiary amine (pKa ~9-10) is usually protonated at physiological pH, forming salt bridges with Asp/Glu residues (common in GPCRs). The ring provides Van der Waals contacts.
Thiazole Ring Aromatic / H-Bond Acceptor π-Stacking / H-Bonding: The nitrogen atom (

) acts as a hydrogen bond acceptor (e.g., with kinase hinge regions). The sulfur atom enhances lipophilicity and can engage in S-π interactions.
Amine Linker H-Bond Donor / Flexibility Directional H-Bonding: Exocyclic amines often serve as H-bond donors. The bond rotation determines the vector between the piperidine cation and the thiazole aromatic centroid.
Conformational Analysis (Critical Step)

A common failure mode in modeling this scaffold is treating the piperidine ring as a rigid chair.

  • Protocol: You must generate an ensemble of conformers (Chair, Twist-Boat) because the energy barrier is low (~5-6 kcal/mol).

  • Relevance: In H3 receptor antagonists, the piperidine often adopts a specific twist to accommodate the orthogonal binding pocket, distinct from the relaxed chair conformation found in solvent.

Methodology: Pharmacophore Generation Workflows

This section outlines two distinct workflows depending on the availability of target data.

Workflow Logic Visualization

The following diagram illustrates the decision matrix for selecting the modeling strategy.

PharmacophoreWorkflow Start Start: Piperidinyl Thiazole Project CheckData Is Target Structure Available? Start->CheckData SBDD Structure-Based (SBDD) CheckData->SBDD Yes (Crystal/Cryo-EM) LBDD Ligand-Based (LBDD) CheckData->LBDD No (Orphan/Unknown) Complex Analyze Ligand-Protein Complex (e.g., FAAH or CDK2) SBDD->Complex InteractionMap Generate Interaction Map (H-bonds, Hydrophobic, Excluded Vol) Complex->InteractionMap Refine Refine Model (Add Exclusion Spheres) InteractionMap->Refine ActiveSet Curate Active Ligand Set (IC50 < 100nM) LBDD->ActiveSet Align Flexible Alignment (Pharmacophore Elucidation) ActiveSet->Align Align->Refine Validate Validation (Decoy Set/ROC) Refine->Validate

Caption: Decision tree for pharmacophore modeling workflows. Green path denotes Structure-Based Design; Red path denotes Ligand-Based Design.

Protocol A: Structure-Based Modeling (Target: FAAH/Kinase)

Applicable when a co-crystal structure exists (e.g., FAAH inhibitors).

Step 1: Complex Preparation
  • Import PDB: Load the protein-ligand complex (e.g., PDB ID associated with FAAH).

  • Protonation: Apply Protonate3D (MOE) or PrepWizard (Schrödinger). Crucial: Ensure the piperidinyl nitrogen is protonated (+1 charge) if it is within 4Å of an Asp/Glu residue.

  • Solvation: Retain structural waters bridging the thiazole nitrogen to the protein backbone; delete bulk water.

Step 2: Feature Extraction

Identify the "Hot Spots" based on interaction energy (


 kcal/mol).
  • Feature 1 (F1): Positive Ionizable (PI) on the piperidine nitrogen.

  • Feature 2 (F2): Aromatic Ring (AR) on the thiazole.

  • Feature 3 (F3): H-Bond Acceptor (HBA) on the thiazole nitrogen (often interacts with the "hinge" region in kinases or Serine in hydrolases).

  • Feature 4 (F4): Hydrophobic (Hyd) centroid on the piperidine ring.

Step 3: Excluded Volume

Generate an "Excluded Volume" shell based on the receptor surface. This prevents the selection of molecules that are sterically incompatible with the binding pocket.

Protocol B: Ligand-Based Modeling (Target: H3/GPCRs)

Applicable for SAR expansion without a crystal structure.

Step 1: Training Set Selection
  • Select 15-20 diverse piperidinyl thiazole amines with high activity (

    
     nM).
    
  • Select 5-10 inactive analogues (structurally similar but biologically dead) to define "forbidden" regions.

Step 2: Conformation Generation
  • Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).

  • Setting: Energy window = 10 kcal/mol. RMSD cutoff = 0.5Å.

  • Note: You must sample the rotation between the piperidine and thiazole rings.

Step 3: Common Feature Alignment
  • Align all active conformers to identify the Maximum Common Substructure (MCS) .

  • The pharmacophore hypothesis is defined by the features shared by >90% of the active set.

  • Vector Constraint: Add a vector constraint to the amine H-bond donor to ensure correct orientation relative to the thiazole plane.

Validation & Causality

A model is only as good as its predictive power. You must validate using a Decoy Set .

Decoy Set Construction

Do not use random molecules. Use the Directory of Useful Decoys (DUD-E) approach:

  • Select decoys with similar Molecular Weight (MW) and LogP to your piperidinyl thiazoles.

  • Ensure they possess different topology (e.g., replace thiazole with oxazole or furan to test specificity).

Metrics Calculation

Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score.



  • Target: An EF(1%) > 10 is required for a high-confidence model.

  • Interpretation: If EF is low, your model is likely too generic (e.g., only defining a cation and an aromatic ring). Refinement: Add a "Shape Constraint" or a specific H-bond vector to the thiazole nitrogen.

Case Study: FAAH Inhibitors

Referencing the work on Piperidinyl Thiazole Isoxazolines [1].

In the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, the pharmacophore model revealed a critical interaction:

  • The Anchor: The piperidine ring sits in the "acyl chain binding pocket" (Hydrophobic/Shape fit).

  • The Trigger: The thiazole ring positions the electrophilic center (often a urea or carbamate attached to the amine) near the catalytic Serine 241.

  • The Result: The model demonstrated that rigidifying the linker between the piperidine and thiazole improved potency by reducing the entropic penalty upon binding.

Interaction Map Diagram

The following diagram visualizes the specific pharmacophore constraints for a high-affinity FAAH inhibitor.

InteractionMap Pip Piperidine Ring (Hydrophobic) N_Pip Piperidine N (Positive Ionizable) Pip->N_Pip Linker Amine Linker (H-Bond Donor) N_Pip->Linker Rec_Asp Receptor: Asp/Glu (Anionic Site) N_Pip->Rec_Asp Ionic Interaction (2.8 Å) Thiazole Thiazole Ring (Aromatic) N_Thiazole Thiazole N (H-Bond Acceptor) Thiazole->N_Thiazole Rec_Phe Receptor: Phe/Trp (Pi-Stacking) Thiazole->Rec_Phe T-shaped Stacking (3.5 Å) Rec_Ser Receptor: Ser/Cys (Nucleophile) N_Thiazole->Rec_Ser H-Bond (3.0 Å) Linker->Thiazole

Caption: 2D Interaction map showing the pharmacophoric connectivity of the Piperidinyl Thiazole scaffold with a theoretical receptor active site.

Synthesis Implications

The pharmacophore model directly informs the Synthetic Scheme:

  • Vector 1 (Piperidine N): If the model shows the cation is solvent-exposed, bulky substituents (e.g., benzyl) can be added to improve potency (as seen in H3 antagonists [2]).

  • Vector 2 (Thiazole C5): If the model shows a tight hydrophobic pocket near the thiazole C5 position, substitution here must be small (F, Me) or avoided.

References

  • Pember, S. O., et al. (2016).[1] Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties.[1][2] Bioorganic & Medicinal Chemistry Letters, 26(13), 2965–2973.

  • Huang, Y., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180.[3]

  • Fayed, E. A., et al. (2022).[4][5] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33276–33293.

  • Lone, V., et al. (2025).[6] Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation.[7] SAR and QSAR in Environmental Research, 36(11), 1-23.

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Foundational

A Technical Guide to the Safe Handling and Hazard Assessment of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals Section 1: Compound Identity and Predicted Hazard Profile 2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a substituted aminothiazole derivative. Its molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identity and Predicted Hazard Profile

2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a substituted aminothiazole derivative. Its molecular structure integrates two key functional groups that dictate its potential reactivity and toxicological profile. In the absence of direct experimental data, a conservative safety profile must be inferred from these components.

  • The 2-Aminothiazole Core: This moiety is a common scaffold in medicinal chemistry. The primary hazards associated with 2-aminothiazole itself are acute oral toxicity and serious eye irritation[1][2][3][4].

  • The 4-Methylpiperidine Substituent: This cyclic aliphatic amine is the dominant driver of the compound's predicted hazards. 4-Methylpiperidine is a highly flammable, corrosive liquid that can cause severe skin burns and eye damage and is harmful if swallowed[5][6][7]. Its basic nitrogen atom is responsible for its corrosive nature[8].

By synthesizing these profiles, we can project a reliable set of hazards for the target molecule. The piperidine moiety's corrosivity is expected to be a dominant feature, while the aminothiazole's known oral toxicity and irritation potential are retained.

Predicted GHS Hazard Classification

The following table outlines the predicted Globally Harmonized System (GHS) classification for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage / IrritationCategory 1H318: Causes serious eye damage

Predicted Hazard Pictograms:

Section 2: Toxicological Assessment and Routes of Exposure

The primary health risks associated with this compound are driven by the basicity of the piperidine nitrogen, making it caustic upon contact with biological tissues.

  • Skin Contact: Direct contact is likely to cause severe skin burns and deep tissue damage. The compound can be absorbed through the skin, potentially leading to systemic effects.

  • Eye Contact: Due to its predicted corrosive nature, contact can cause serious, potentially irreversible, eye damage[5][6]. Immediate and prolonged irrigation is critical.

  • Ingestion: Ingestion is predicted to be harmful and may cause severe burns to the mouth, throat, and gastrointestinal tract, similar to the effects of its 4-methylpiperidine precursor[5][9].

  • Inhalation: While the compound is likely a solid at room temperature, inhalation of dust or aerosols may cause corrosive injuries to the upper respiratory tract and lungs[8].

The toxicological properties have not been fully investigated for the final compound, but the combination of structural alerts warrants handling it as a potent, corrosive, and toxic substance.

Section 3: Laboratory Safe Handling Protocols

A self-validating system of protocols is essential. This involves a combination of engineering controls, personal protective equipment (PPE), and rigorous operational procedures.

Engineering Controls
  • Primary Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and practice proper removal techniques to avoid skin contact[1]. Double-gloving is recommended.

  • Body Protection: A flame-retardant lab coat, worn fully buttoned, is required. An additional chemical-resistant apron is advised for spill cleanup or when handling larger quantities.

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary[7].

Workflow for Safe Handling

The following workflow diagram illustrates the critical steps for safely handling 2-(4-Methylpiperidin-1-yl)thiazol-4-amine in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_risk 1. Conduct Lab-Specific Risk Assessment prep_ppe 2. Don Full PPE (Goggles, Face Shield, Gloves, Coat) prep_risk->prep_ppe prep_hood 3. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 4. Prepare Spill Kit (Absorbent, Neutralizer) prep_hood->prep_spill handle_weigh 5. Weigh Compound on Tared Weigh Paper prep_spill->handle_weigh handle_transfer 6. Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve 7. Add Solvent Slowly to Dissolve handle_transfer->handle_dissolve handle_cap 8. Securely Cap Vessel Before Removing from Hood handle_dissolve->handle_cap clean_decon 9. Decontaminate Surfaces with Appropriate Solvent handle_cap->clean_decon clean_waste 10. Dispose of Contaminated Materials in Labeled Waste Container clean_decon->clean_waste clean_ppe 11. Doff PPE Carefully (Gloves Last) clean_waste->clean_ppe clean_wash 12. Wash Hands Thoroughly with Soap and Water clean_ppe->clean_wash

Caption: A step-by-step workflow for the safe handling of potent chemical compounds.

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3].
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention[6][10].
Inhalation Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][3][10].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][10].
Spill Response

A chemical spill should be treated as a high-hazard event.

G start Spill Detected evacuate Evacuate Immediate Area Alert Colleagues & Supervisor start->evacuate assess Assess Spill Size & Risk Is it a minor or major spill? evacuate->assess minor_spill minor_spill assess->minor_spill Minor major_spill major_spill assess->major_spill Major minor_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->minor_ppe major_call Call Emergency Response (e.g., EHS, 911) major_spill->major_call minor_contain Contain Spill with Inert Absorbent Material minor_ppe->minor_contain minor_neutralize Neutralize (if applicable) with a weak acid (e.g., citric acid soln.) minor_contain->minor_neutralize minor_collect Collect Residue into Labeled Hazardous Waste Container minor_neutralize->minor_collect minor_clean Clean Area with Soap & Water minor_collect->minor_clean major_secure Secure the Area Prevent Entry major_call->major_secure major_ventilate Increase Ventilation (if safe to do so) major_secure->major_ventilate

Caption: Decision workflow for responding to a chemical spill.

Section 5: Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents[5]. The storage area should be secured and accessible only to authorized personnel.

  • Disposal: All waste material must be treated as hazardous. Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains[1][11].

References

  • Vertex AI Search, based on a Safety Data Sheet for 4-Methylpiperidine, February 02, 2015.
  • Central Drug House (P) Ltd., 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Jubilant Ingrevia, Safety Data Sheet for 4-Methylpiperidine, March 26, 2024.

  • Merck Millipore, Safety Data Sheet for 4-Methylpiperidine CAS 626-58-4.

  • Merck Millipore, Safety Data Sheet for 2-Aminothiazole CAS 96-50-4.

  • Thermo Fisher Scientific, Safety Data Sheet for 2-Aminothiazole, December 19, 2025.
  • Tokyo Chemical Industry (TCI), Safety Data Sheet for 2-Aminothiazole.

  • PubChem, Compound Summary for 4-Methylpiperidine.

  • Sigma-Aldrich, Safety Information for 2-Aminothiazole 97%.

  • Sigma-Aldrich, Safety Information for 4-Methylpiperidine 96%.

  • Fisher Scientific, Safety Data Sheet for a rel
  • Tokyo Chemical Industry (TCI), Safety Data Sheet for 1H-Indazol-7-amine, January 08, 2025.
  • Tri-iso, Material Safety Data Sheet for a product containing amines.
  • Alichem, Safety Data Sheet for 1-(2-Methyl-thiazol-4-ylmethyl)-piperazine, November 01, 2024.
  • Sigma-Aldrich, Safety Data Sheet for a related heterocyclic compound, October 07, 2025.
  • Tokyo Chemical Industry (TCI), Safety Data Sheet for 5-Amino-1,2,3-thiadiazole, December 13, 2024.
  • Sigma-Aldrich, Safety D
  • Afl, Safety D
  • Sigma-Aldrich, Safety D
  • Thermo Fisher Scientific, Safety Data Sheet for Aluminum ethoxide, February 01, 2024.
  • Cole-Parmer, Material Safety Data Sheet for Aluminum Triethoxide, October 03, 2005.
  • Enamine, Safety D
  • New Jersey Department of Health, Hazardous Substance Fact Sheet for N-Nitrosodimethylamine.

  • BASF, Safety D
  • AK Scientific, Inc., Safety Data Sheet for 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride.

  • Henkel, Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
  • Australian Government Department of Health, Human health tier II assessment for Fatty amines, dialkyl methyl, June 30, 2017.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, a heterocyclic compound with potential applicati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol herein is designed to be a self-validating system, offering detailed, step-by-step methodologies and explaining the rationale behind key experimental choices.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of various substituents onto the thiazole ring allows for the fine-tuning of its pharmacological profile. This guide details a robust two-step synthesis of a specific derivative, 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, commencing with the synthesis of a key intermediate, 2-bromo-thiazol-4-amine, followed by a nucleophilic aromatic substitution with 4-methylpiperidine.

Synthetic Strategy Overview

The synthesis is approached in a two-stage process. The first stage involves the construction of the thiazole ring with the necessary functional groups, specifically a bromine atom at the 2-position and an amine group at the 4-position. The second stage is a nucleophilic aromatic substitution reaction to introduce the 4-methylpiperidine moiety.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis Thiourea Thiourea Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis Thiourea->Hantzsch Thiazole Synthesis alpha-halo ketone/aldehyde alpha-halo ketone/aldehyde alpha-halo ketone/aldehyde->Hantzsch Thiazole Synthesis 2-Amino-4-substituted-thiazole 2-Amino-4-substituted-thiazole Hantzsch Thiazole Synthesis->2-Amino-4-substituted-thiazole Bromination Bromination 2-Amino-4-substituted-thiazole->Bromination 2-Bromo-thiazol-4-amine (Intermediate) 2-Bromo-thiazol-4-amine (Intermediate) Bromination->2-Bromo-thiazol-4-amine (Intermediate) Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-Bromo-thiazol-4-amine (Intermediate)->Nucleophilic Aromatic Substitution 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Nucleophilic Aromatic Substitution 2-(4-Methylpiperidin-1-yl)thiazol-4-amine (Final Product) 2-(4-Methylpiperidin-1-yl)thiazol-4-amine (Final Product) Nucleophilic Aromatic Substitution->2-(4-Methylpiperidin-1-yl)thiazol-4-amine (Final Product) G cluster_0 Reaction Pathway 2-Bromo-thiazol-4-amine 2-Bromo-thiazol-4-amine SNAr or Buchwald-Hartwig SNAr or Buchwald-Hartwig 2-Bromo-thiazol-4-amine->SNAr or Buchwald-Hartwig 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->SNAr or Buchwald-Hartwig 2-(4-Methylpiperidin-1-yl)thiazol-4-amine 2-(4-Methylpiperidin-1-yl)thiazol-4-amine SNAr or Buchwald-Hartwig->2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Application

Reagents required for preparing 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

An Application Note for the Synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process, commencing with the preparation of the key intermediate, 4-methylpiperidine-1-carbothioamide, followed by a classic Hantzsch thiazole synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The functionalization at the 2- and 4-positions of the thiazole ring allows for fine-tuning of the molecule's physicochemical properties and biological targets. This application note details a reliable method for the synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, a derivative that combines the established pharmacophore of the 2,4-disubstituted thiazole with the versatile 4-methylpiperidine moiety.

The described synthesis follows a logical and efficient pathway:

  • Preparation of N-(4-Methylpiperidin-1-yl)carbothioamide: A substituted thiourea is synthesized from 4-methylpiperidine. This intermediate is the cornerstone that introduces the piperidine moiety to the final structure.

  • Hantzsch Thiazole Synthesis: The thiourea intermediate is cyclized with a suitable C2 synthon (an α-halo nitrile) to construct the target 4-aminothiazole ring.[2][3][4] This method is widely recognized for its efficiency and reliability in generating thiazole derivatives.[5][6]

This document provides the scientific rationale behind the chosen reagents and reaction conditions, detailed step-by-step protocols, and visual aids to illustrate the workflow and chemical mechanisms.

Overall Synthetic Workflow

The synthesis is achieved in two primary stages as depicted below. First, the formation of the N-substituted thiourea intermediate, followed by the cyclocondensation reaction to form the final thiazole product.

G cluster_0 Part 1: Thiourea Synthesis cluster_1 Part 2: Hantzsch Thiazole Synthesis 4-Methylpiperidine 4-Methylpiperidine Intermediate_Thiourea N-Benzoyl-N'-(4-methylpiperidin-1-yl)thiourea 4-Methylpiperidine->Intermediate_Thiourea 1. Acylation Benzoyl_Isothiocyanate Benzoyl Isothiocyanate Benzoyl_Isothiocyanate->Intermediate_Thiourea Final_Thiourea 4-Methylpiperidine-1- carbothioamide Intermediate_Thiourea->Final_Thiourea 2. Hydrolysis (NaOH) Final_Thiourea_ref 4-Methylpiperidine-1- carbothioamide Chloroacetonitrile Chloroacetonitrile Target_Molecule 2-(4-Methylpiperidin-1-yl)thiazol-4-amine Chloroacetonitrile->Target_Molecule Final_Thiourea_ref->Target_Molecule 3. Cyclocondensation

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-Methylpiperidine-1-carbothioamide

Principle and Mechanistic Insight

The synthesis of N-substituted thioureas is a fundamental transformation in organic chemistry. While several methods exist, the reaction of an amine with an acyl isothiocyanate provides a reliable and high-yielding route. In this protocol, benzoyl isothiocyanate is generated in situ from the reaction of benzoyl chloride and potassium thiocyanate. This electrophilic species readily reacts with the nucleophilic nitrogen of 4-methylpiperidine to form an N-benzoyl thiourea intermediate. The subsequent basic hydrolysis selectively cleaves the benzoyl group, which is more labile than the thiocarbamide linkage, to yield the desired 4-methylpiperidine-1-carbothioamide.

G Nu_Attack Nucleophilic attack by thiocyanate on benzoyl chloride Intermediate1 Benzoyl Isothiocyanate (Electrophile) Nu_Attack->Intermediate1 Amine_Attack Attack by 4-methylpiperidine on isothiocyanate carbon Intermediate1->Amine_Attack Intermediate2 N-Benzoyl thiourea intermediate Amine_Attack->Intermediate2 Hydrolysis Base-catalyzed hydrolysis of the benzoyl group Intermediate2->Hydrolysis Product 4-Methylpiperidine-1-carbothioamide Hydrolysis->Product

Caption: Mechanism for thiourea formation.

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Supplier Example
4-MethylpiperidineC₆H₁₃N99.17626-58-4Sigma-Aldrich
Benzoyl ChlorideC₇H₅ClO140.5798-88-4Sigma-Aldrich
Potassium ThiocyanateKSCN97.18333-20-0Sigma-Aldrich
Sodium HydroxideNaOH40.001310-73-2Sigma-Aldrich
AcetoneC₃H₆O58.0867-64-1Fisher Scientific
EthanolC₂H₅OH46.0764-17-5Fisher Scientific
Hydrochloric AcidHCl36.467647-01-0VWR
Detailed Experimental Protocol

Step 1: Formation of the N-Benzoyl Thiourea Intermediate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium thiocyanate (9.7 g, 0.1 mol).

  • Add 100 mL of anhydrous acetone to the flask and stir the suspension.

  • Slowly add benzoyl chloride (14.0 g, 0.1 mol) dropwise to the stirring suspension over 15 minutes. The reaction is exothermic.

  • After the addition is complete, heat the mixture to a gentle reflux and maintain for 45 minutes. The formation of benzoyl isothiocyanate is indicated by the formation of a potassium chloride precipitate.

  • Cool the mixture to room temperature. In a separate beaker, dissolve 4-methylpiperidine (9.9 g, 0.1 mol) in 20 mL of acetone.

  • Add the 4-methylpiperidine solution dropwise to the reaction mixture over 20 minutes.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 400 mL of cold water with stirring.

  • Collect the precipitated white solid by vacuum filtration, wash thoroughly with water, and air-dry. The solid is N-benzoyl-N'-(4-methylpiperidin-1-yl)thiourea.

Step 2: Hydrolysis to 4-Methylpiperidine-1-carbothioamide

  • Transfer the dried N-benzoyl thiourea intermediate to a 500 mL flask.

  • Prepare a 5% (w/v) aqueous sodium hydroxide solution (e.g., 10 g NaOH in 200 mL water). Add this solution to the flask.

  • Heat the mixture to 80-90 °C with stirring for 1 hour. Monitor the dissolution of the solid.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution to pH 7 using concentrated hydrochloric acid. A white precipitate of the desired thiourea will form.

  • Collect the product by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 50 °C.

  • The product, 4-methylpiperidine-1-carbothioamide, can be further purified by recrystallization from ethanol/water if necessary.

Part 2: Synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Principle and Mechanistic Insight

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[5][7] In this protocol, 4-methylpiperidine-1-carbothioamide acts as the thioamide component. The sulfur atom of the thiourea performs a nucleophilic attack on the carbon bearing the halogen in 2-chloroacetonitrile. This is followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon, and subsequent tautomerization yields the aromatic 4-aminothiazole ring system. The use of an α-haloacetonitrile is a well-established strategy for the direct installation of a 4-amino group on the thiazole ring.[8][9]

G Thiourea 4-Methylpiperidine-1-carbothioamide SN2_Attack 1. Nucleophilic attack (SN2) by sulfur Thiourea->SN2_Attack Haloacetonitrile 2-Chloroacetonitrile Haloacetonitrile->SN2_Attack Intermediate1 Thiouronium salt intermediate SN2_Attack->Intermediate1 Cyclization 2. Intramolecular nucleophilic attack on nitrile Intermediate1->Cyclization Intermediate2 Cyclized intermediate Cyclization->Intermediate2 Tautomerization 3. Tautomerization (Proton transfer) Intermediate2->Tautomerization Product 2-(4-Methylpiperidin-1-yl)thiazol-4-amine Tautomerization->Product

Caption: Hantzsch synthesis mechanism for 4-aminothiazole.

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Supplier Example
4-Methylpiperidine-1-carbothioamideC₇H₁₄N₂S158.2733860-28-5(Synthesized in Part 1)
2-ChloroacetonitrileC₂H₂ClN75.51107-14-2Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.0764-17-5Fisher Scientific
Sodium BicarbonateNaHCO₃84.01144-55-8Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6VWR
HexaneC₆H₁₄86.18110-54-3VWR
Detailed Experimental Protocol
  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylpiperidine-1-carbothioamide (7.9 g, 0.05 mol) in 50 mL of absolute ethanol.

  • To this solution, add 2-chloroacetonitrile (3.8 g, 0.05 mol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting thiourea indicates reaction completion.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to the flask until the mixture is slightly basic (pH ~8). This neutralizes the HCl byproduct formed during the reaction.

  • Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Benzoyl Chloride: Corrosive, lachrymator, and reacts violently with water. Handle with extreme care.

  • 2-Chloroacetonitrile: Highly toxic and flammable. It can be fatal if inhaled, swallowed, or absorbed through the skin. Use only in a certified chemical fume hood.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes. Neutralization reactions can be exothermic.

  • Organic Solvents (Acetone, Ethanol, Ethyl Acetate, Hexane): Flammable. Keep away from ignition sources.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

  • Molecules. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. MDPI. [Link]

  • Molecules. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. MDPI. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives. [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]

  • ResearchGate. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. [Link]

  • Molecules. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. MDPI. [Link]

  • Molecules. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. MDPI. [Link]

Sources

Method

Optimization of Hantzsch Thiazole Synthesis for Piperidine Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Enduring Relevance of the Hantzsch Synthesis in Modern Drug Discovery The thiazole nucle...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of the Hantzsch Synthesis in Modern Drug Discovery

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and versatile methods for constructing this valuable heterocyclic scaffold.[3] Its enduring appeal lies in its operational simplicity and the ready availability of its precursors: an α-haloketone and a thioamide.[4] In the context of modern drug development, where the piperidine moiety is frequently incorporated to enhance solubility, metabolic stability, and target engagement, the optimization of the Hantzsch synthesis for preparing piperidine-substituted thiazoles is of paramount importance. This guide provides a comprehensive overview, detailed protocols, and optimization strategies for this critical transformation.

Mechanistic Underpinnings: A Foundation for Rational Optimization

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing any chemical transformation. The Hantzsch thiazole synthesis proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration.

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that leads to the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Product intermediate2->product Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Core Protocol: Synthesis of a Model Piperidine-Thiazole Derivative

This section details a representative protocol for the synthesis of a piperidine-containing thiazole. This procedure serves as a robust starting point for further optimization.

Model Reaction: Synthesis of tert-butyl 4-(2-amino-thiazol-4-yl)-piperidine-1-carboxylate.

Materials:

  • tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (1.0 equiv) and thiourea (1.2 equiv).

  • Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.2 M.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(2-amino-thiazol-4-yl)-piperidine-1-carboxylate.

Optimization Strategies: Enhancing Yield, Purity, and Efficiency

Achieving optimal results in the Hantzsch synthesis often requires a systematic evaluation of key reaction parameters. The following sections discuss critical variables and provide data-driven insights for optimization.

The Strategic Choice of Solvent and Base

The reaction medium can significantly influence the rate and outcome of the Hantzsch synthesis. While polar protic solvents like ethanol and methanol are commonly used, other options may offer advantages. The presence or absence of a base is also a critical consideration. Running the reaction under neutral or slightly basic conditions can often favor the desired product and minimize the formation of isomeric impurities, which can be an issue under acidic conditions.[5]

Catalysis: Accelerating the Path to the Product

The introduction of a catalyst can dramatically improve reaction rates and yields. A variety of catalysts have been successfully employed in the Hantzsch synthesis. For instance, silica-supported tungstosilicic acid has been shown to be an efficient and reusable catalyst for the one-pot, three-component synthesis of thiazole derivatives.[6]

The Impact of Energy Input: Conventional Heating vs. Alternative Methods

While conventional heating is the traditional approach, alternative energy sources such as ultrasonic irradiation and microwave assistance have emerged as powerful tools for accelerating the Hantzsch synthesis.[4][6] These methods can often lead to significantly shorter reaction times and improved yields.

Optimization_Workflow start Define Target Piperidine-Thiazole protocol Establish Baseline Protocol start->protocol optimization Systematic Parameter Optimization protocol->optimization analysis Analyze Yield and Purity (TLC, LC-MS, NMR) optimization->analysis decision Optimal Conditions Identified? analysis->decision decision->optimization No finalize Finalized, Scalable Protocol decision->finalize Yes

Caption: A workflow for the systematic optimization of the Hantzsch synthesis.

Optimization Data at a Glance

The following table summarizes the effects of various parameters on the yield of Hantzsch thiazole synthesis, based on literature findings. While the specific substrates may vary, these trends provide a valuable guide for optimizing the synthesis of piperidine derivatives.

Parameter Condition A Yield (%) Condition B Yield (%) Reference
Catalyst None60Silica Supported Tungstosilicic Acid90[6][7]
Energy Source Conventional Heating (65°C)79Ultrasonic Irradiation (RT)88[6][7]
Solvent Ethanol85PEG-40092[8]
pH AcidicLower (with isomer formation)Neutral/Slightly BasicHigher (favors desired product)[5][9]

Troubleshooting Common Challenges

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Suboptimal reaction conditions (temperature, time, solvent).- Impure starting materials.- Incorrect stoichiometry.- Systematically optimize reaction parameters.- Purify starting materials before use.- Ensure accurate measurement of reactants.
Formation of Side Products - Isomer formation under acidic conditions.- Polymerization or degradation of starting materials.- Adjust the pH to neutral or slightly basic.- Use milder reaction conditions.- Choose a more inert solvent.
Difficult Purification - Product is highly soluble in the reaction solvent.- Product co-elutes with impurities during chromatography.- Precipitate the product by adding a non-solvent.- Optimize the mobile phase for chromatography or consider a different stationary phase.

Conclusion: A Versatile Synthesis for Modern Medicinal Chemistry

The Hantzsch thiazole synthesis remains a powerful and adaptable tool for the synthesis of medicinally relevant heterocyclic compounds. By understanding the underlying mechanism and systematically optimizing key reaction parameters such as solvent, catalyst, and energy input, researchers can efficiently and effectively synthesize a diverse range of piperidine-substituted thiazoles. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this classic reaction in contemporary drug discovery and development programs.

References

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilicic Acid as Reusable Catalyst. Molecules, 22(5), 785. Available from: [Link]

  • Hasanah, I., & Zakaria, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 256-268.
  • Kaur, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-chemical and Pharmaco-therapeutical Letters, 13(2), 69-82.
  • Ghorbani-Choghamarani, A., & Tahmasbi, B. (2015). γ-Alumina nanoparticles are used as an effective and reusable catalyst for one-pot synthesis of 1,4-dihydropyridine and polyhydroquinoline derivatives via multicomponent Hantzsch reaction at 90 oC under solvent- free conditions. Journal of the Serbian Chemical Society, 80(10), 1235-1243.
  • Azzam, R. A., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2871-2881. Available from: [Link]

  • Pasha, M. A., & Kumar, H. M. S. (2010). A one-pot multi-component synthesis of dihydropyridine derivatives via Hantzsch condensations using Amberlite IRA 900. Der Pharma Chemica, 2(6), 1-7.
  • Sohal, H. S., et al. (2014). One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent. European Journal of Chemistry, 5(1), 121-124.
  • Mosslemin, M. H., & Teimuri-mofrad, R. (2013). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 25(1), 545-547.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Ag-MOF Nanocatalyst for the Asymmetric Hantzsch Synthesis of Polyhydroquinolines Under Green Conditions.
  • Wikipedia. (2023). Hantzsch pyridine synthesis. Available from: [Link]

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. ResearchGate. Available from: [Link]

  • Depti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Zhang, H., et al. (2015). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • ResearchGate. (2023). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate. Available from: [Link]

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Fairlie, D. P., & West, M. L. (2012). Thiazoles in Peptides and Peptidomimetics. UQ eSpace. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine via Palladium-Catalyzed Buchwald-Hartwig Amination

< < < < < Introduction 2-Aminothiazole scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds. The title compound, 2-(4-Methylpiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

< < < < <

Introduction

2-Aminothiazole scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds. The title compound, 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, represents a key structural motif with potential applications in kinase inhibition and other therapeutic areas. This document provides a detailed, field-proven protocol for the synthesis of this target molecule.

Direct nucleophilic aromatic substitution (SNAr) on a 2-halothiazole-4-amine with 4-methylpiperidine is often challenging due to the electronic properties of the thiazole ring system. A more robust and versatile approach is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This method allows for the efficient formation of carbon-nitrogen bonds under relatively mild conditions and with broad substrate scope.[3]

This protocol outlines a two-step synthetic sequence, commencing with the synthesis of the key intermediate, 2-bromo-thiazol-4-amine, followed by the Buchwald-Hartwig cross-coupling reaction with 4-methylpiperidine.

Overall Synthetic Scheme

The synthesis is a two-step process, starting from the commercially available 2-aminothiazole.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Buchwald-Hartwig Amination 2-aminothiazole 2-Aminothiazole Intermediate 2-Amino-5-bromothiazole 2-aminothiazole->Intermediate Bromination at C5 NBS N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Final_Product 2-(4-Methylpiperidin-1-yl)thiazol-4-amine Intermediate->Final_Product Pd-catalyzed Cross-Coupling 4-methylpiperidine 4-Methylpiperidine 4-methylpiperidine->Final_Product Catalyst Pd2(dba)3 / XPhos NaOtBu (Base) Toluene (Solvent) Catalyst->Final_Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Complex Deprot->RedElim RedElim->Pd0 Reductive Elimination Product Product RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine R2NH Amine->AmineCoord Base Base Base->Deprot

Sources

Method

Topic: Solvent Selection for Dissolving 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for selecting an appropriate solvent system for the novel heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for selecting an appropriate solvent system for the novel heterocyclic compound, 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. As a Senior Application Scientist, this document moves beyond a simple list of solvents to detail the underlying scientific rationale and provide robust, validated protocols for systematic solubility assessment. The objective is to empower researchers to make informed decisions that ensure compound stability, data integrity in downstream applications, and efficient use of valuable research materials.

Section 1: Understanding the Molecule: A Physicochemical Analysis

The rational selection of a solvent begins with a thorough analysis of the target molecule's structure. 2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a heterocyclic compound featuring a thiazole ring, a substituted piperidine ring, and a primary amine.

Caption: Chemical structure of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Key Structural Features Influencing Solubility:

  • Basicity: The molecule possesses two key basic centers: the piperidine nitrogen and the 4-amino group on the thiazole ring. These sites are readily protonated in acidic conditions, which can dramatically increase aqueous solubility. The pKa of these functional groups is critical for predicting behavior in buffered solutions.

  • Hydrogen Bonding: The primary amine (-NH2) group can act as a hydrogen bond donor, while the nitrogen atoms in both the thiazole and piperidine rings can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents like water, ethanol, and methanol.

  • Lipophilicity: The methyl-substituted piperidine ring and the thiazole core contribute to the molecule's nonpolar character. This lipophilicity can lead to poor solubility in purely aqueous systems at neutral pH but may enhance solubility in organic solvents or lipid-based formulations.

Given this profile, the compound is expected to exhibit classic amphiphilic behavior, with solubility being highly dependent on pH.

Section 2: A Strategic Workflow for Solvent Selection

A haphazard, trial-and-error approach to solvent screening wastes time and material. A tiered, systematic strategy is recommended, starting with common laboratory solvents and progressing to more complex systems only if necessary. This workflow ensures that the simplest effective solvent system is identified first.

Caption: A tiered workflow for systematic solvent selection.

The selection of a solvent is not merely about dissolution; it involves a complex balance of factors critical for the success of subsequent experiments.[1][2] These include:

  • Chemical Efficiency: The solvent must dissolve the compound to the desired concentration without causing degradation.[1]

  • Downstream Compatibility: The chosen solvent must not interfere with biological assays, analytical measurements (e.g., HPLC, NMR), or formulation processes. For example, high concentrations of DMSO can be cytotoxic in cell-based assays.[3]

  • Safety and Handling: The toxicity, flammability, and environmental impact of the solvent are paramount considerations for worker safety and responsible disposal.[1]

  • Regulatory Compliance: For drug development, solvents must comply with guidelines such as those from the International Council for Harmonisation (ICH) regarding residual levels.[2]

Section 3: Experimental Protocols for Solubility Determination

Reliable solubility data is the cornerstone of compound formulation. Two distinct types of solubility are typically measured: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It is a high-throughput method that simulates conditions in many biological screens.[4]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing excess solid to equilibrate with the solvent over a longer period.[3][5] This is the gold standard for biopharmaceutical classification.

Protocol 3.1: High-Throughput Kinetic Solubility Assessment

This protocol uses nephelometry (turbidity measurement) to quickly assess the precipitation point of the compound.

Materials:

  • 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Plate reader with nephelometry or turbidity reading capabilities

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution by gentle vortexing or sonication.

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of the microplate.

  • Serial Dilution: Add 2 µL of the 10 mM DMSO stock to the first well, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.

  • Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next, and so on.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader.

  • Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (buffer + 1% DMSO).

Protocol 3.2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is recommended by the World Health Organization (WHO) and provides definitive equilibrium solubility data.[5]

Materials:

  • 2-(4-Methylpiperidin-1-yl)thiazol-4-amine (solid)

  • Selected solvents/buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated HPLC-UV or UPLC-MS method for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pre-warmed buffer to the vial. Prepare in triplicate for each buffer condition.[5]

  • Equilibration: Cap the vials securely and place them on an orbital shaker at 37 °C. Agitate for at least 24-48 hours to ensure equilibrium is reached.[5] Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, separate the solid from the liquid phase. This can be done by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the supernatant through a 0.22 µm filter.[4] This step is critical to avoid artificially high readings.

  • Quantification: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable mobile phase to prevent precipitation and analyze the concentration using a pre-validated HPLC/UPLC method.

  • Calculation: Determine the concentration against a standard curve prepared with the same compound. The average concentration from the triplicates represents the thermodynamic solubility under those conditions.

Section 4: Data Interpretation and Solvent System Optimization

The results from the experimental protocols will guide the final solvent selection. All quantitative data should be systematically recorded for easy comparison.

Table 1: Solubility Data Summary for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Solvent SystemKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)Observations (Degradation, Color Change)
Water (pH 7.0)
PBS (pH 7.4)
0.1 N HCl (pH 1.2)
Acetate Buffer (pH 4.5)
DMSO>10,000N/A
Ethanol
5% DMSO in PBS
10% Ethanol in Water

Interpreting the Results:

  • High Solubility in Acidic Buffers: Given the basic nature of the amine groups, a significantly higher solubility at pH 1.2 and 4.5 compared to pH 7.4 is expected. This indicates that the protonated salt form of the molecule is highly water-soluble.

  • Low Solubility in Neutral Buffers: Poor solubility in PBS (pH 7.4) is a common challenge for amine-containing drug candidates and highlights the need for formulation strategies for physiological applications.

  • Organic Solvents: DMSO is an excellent solvent for creating high-concentration stock solutions for screening purposes.[3] Ethanol or methanol may serve as suitable alternatives, especially if DMSO interferes with downstream assays.

  • Co-Solvents: If solubility in aqueous buffers is insufficient, a co-solvent system can be developed. Start with low percentages (e.g., 1-5%) of an organic solvent like DMSO or ethanol in the aqueous buffer and incrementally increase the concentration until the desired solubility is achieved, while being mindful of the tolerance of the intended assay.

Conclusion

The successful dissolution of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine for research and development hinges on a systematic, data-driven approach. By first analyzing the molecule's physicochemical properties, researchers can form a rational hypothesis about its solubility behavior. This hypothesis must then be tested using validated protocols for both kinetic and thermodynamic solubility. The resulting data enables the selection of an optimal solvent or solvent system—whether it be a simple organic solvent for stock preparation, a pH-adjusted buffer for biopharmaceutical studies, or a carefully optimized co-solvent system for biological screening. This structured methodology not only ensures the generation of reliable and reproducible experimental data but also accelerates the drug discovery and development timeline.

References

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Pion. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • BEPLS. (2024, January). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • ACS. (2026, February 3). What Factors Are Taken Into Consideration When Selecting a Solvent? Retrieved from [Link]

  • APC. (2020, September 28). How to choose a solvent & design a crystallization faster? Retrieved from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. Retrieved from [Link]

Sources

Application

Application Note: Crystallization Methods for the Purification of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Abstract This application note provides a comprehensive technical guide for the purification of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, a heterocyclic compound of interest in pharmaceutical development. The quality of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the purification of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, a heterocyclic compound of interest in pharmaceutical development. The quality of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on its purity, which in turn influences its stability, bioavailability, and safety profile.[] Crystallization is the most critical unit operation for the purification and isolation of solid-state APIs.[2][3] This document details systematic approaches for developing robust crystallization protocols, including solvent screening, method selection, and process optimization. Detailed, step-by-step procedures for cooling crystallization, anti-solvent addition, and vapor diffusion are presented, supported by the scientific rationale behind each experimental choice.

Introduction: The Critical Role of Crystallization

2-(4-Methylpiperidin-1-yl)thiazol-4-amine belongs to the aminothiazole class of compounds, a scaffold frequently utilized in medicinal chemistry for its diverse biological activities.[4][5][6] As with any potential API, achieving high purity is non-negotiable. The final physical form of the compound—including its crystal structure (polymorphism), size, and shape—directly impacts downstream processing and the ultimate therapeutic efficacy of the drug product.[][7][8]

The goal of a well-designed crystallization process is to maximize purity and yield while producing a crystalline form with consistent and desirable physicochemical properties. This guide is intended for researchers, chemists, and drug development professionals to establish a logical and efficient workflow for purifying 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Pre-Crystallization Analysis: Characterizing the Solute

Before commencing solvent screening, a foundational understanding of the target molecule's properties is essential. The structure of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine features both polar (aminothiazole) and non-polar (methylpiperidine) moieties, suggesting a nuanced solubility profile.

PropertyValue (Estimated)Implication for Crystallization
Molecular Formula C₁₀H₁₇N₃S-
Molecular Weight 211.33 g/mol Influences dissolution kinetics.
pKa (Predicted) ~6.5 (Amine)Solubility will be pH-dependent; potential for salt formation.
cLogP (Predicted) ~2.0Indicates moderate lipophilicity; likely soluble in a range of organic solvents.

A preliminary purity assessment of the crude material via HPLC and ¹H NMR is strongly recommended to identify the nature and level of impurities. This information will guide the selection of a solvent system where impurities are either highly soluble or completely insoluble.[9]

Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical parameter in crystallization.[9] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling. The principle of "like dissolves like" is a useful starting point.[10]

Recommended Solvent Screening Protocol

A systematic screening process is the most effective way to identify a suitable solvent or solvent system.

Protocol:

  • Place approximately 20-30 mg of crude 2-(4-Methylpiperidin-1-yl)thiazol-4-amine into separate small test tubes or vials.

  • To each vial, add a candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition. Record the solubility. An ideal solvent will not dissolve the compound well at this stage.

  • For solvents where the compound was poorly soluble at room temperature, heat the mixture to the solvent's boiling point. Continue to add solvent dropwise until the solid completely dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then further cool in an ice bath (~0-4 °C).

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a high yield of well-formed crystals.

Solvent ClassCandidate SolventsRationale & Expected Behavior
Protic Isopropanol, Ethanol, MethanolThe amine and thiazole nitrogens may hydrogen bond with protic solvents. Good candidates for cooling crystallization.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileLikely to dissolve the compound due to polarity. May require an anti-solvent or be used as the primary solvent in a cooling crystallization.[10]
Non-Polar Toluene, Heptane, HexaneExpected to be poor solvents due to the polar functional groups. Excellent candidates for use as anti-solvents.
Mixed Systems e.g., Isopropanol/Heptane, Acetone/WaterUsed when no single solvent is ideal. Provides fine control over supersaturation.[9]

Crystallization Methodologies: Protocols and Workflows

Based on the results of the solvent screening, one of the following methods can be selected and optimized.

Method A: Cooling Crystallization

This is the most common and straightforward method, relying on the principle that solubility decreases with temperature. It is best suited for compounds that exhibit a significant positive temperature coefficient of solubility.

Protocol:

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. Add the minimum amount of the chosen hot solvent (e.g., Isopropanol) required to achieve complete dissolution at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Slow cooling encourages the formation of larger, more perfect crystals. Covering the flask with glass wool can slow the cooling rate.

  • Maturation: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

CoolingCrystallization A Add Crude Compound to Flask B Add Minimum Hot Solvent to Dissolve A->B C Cool Slowly to Room Temperature B->C D Further Cool in Ice Bath (Maturation) C->D E Collect Crystals via Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Purified Product G->H

Caption: Workflow for Cooling Crystallization.

Method B: Anti-Solvent Addition (Drowning-Out)

This method is highly effective when the compound is very soluble in one solvent but poorly soluble in another miscible solvent. Supersaturation is induced by changing the composition of the solvent matrix.[2]

Protocol:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., Acetone) at room temperature.

  • Addition of Anti-Solvent: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., Heptane or Water) dropwise.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.

  • Growth: If necessary, add a few more drops of the "good" solvent to redissolve the slight precipitate and then allow the solution to stand undisturbed. Alternatively, let the turbid solution stand for crystals to grow.

  • Maturation & Isolation: Allow the mixture to stand for several hours to ensure complete crystallization. Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry.

AntiSolventCrystallization A Dissolve Crude Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' with Stirring A->B C Observe for Persistent Turbidity B->C D Allow to Stand (Crystal Growth) C->D E Collect Crystals via Vacuum Filtration D->E F Wash with Anti-Solvent E->F G Dry Under Vacuum F->G H Purified Product G->H

Caption: Workflow for Anti-Solvent Crystallization.

Method C: Vapor Diffusion

Vapor diffusion is a variation of the anti-solvent method that is particularly useful for growing high-quality, single crystals for X-ray analysis. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Protocol:

  • Preparation: Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., Dichloromethane or Acetone) in a small vial.

  • Setup: Place this open vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar).

  • Diffusion: Add a pool of the more volatile "anti-solvent" (e.g., Pentane or Hexane) to the bottom of the larger chamber, ensuring the liquid level is below the top of the inner vial.

  • Incubation: Seal the chamber and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually lowering the compound's solubility and inducing crystallization.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

VaporDiffusion cluster_0 Sealed Chamber A Inner Vial: Compound in 'Good' Solvent C Vapor Diffusion (Anti-Solvent into Vial) B Outer Chamber: Pool of 'Anti-Solvent' D Slow Crystal Growth in Inner Vial C->D E Isolate High-Quality Crystals D->E

Caption: Conceptual Setup for Vapor Diffusion.

Troubleshooting and Optimization

ProblemPotential CauseRecommended Solution
Oiling Out Compound is coming out of solution above its melting point or the solution is too supersaturated.Re-heat to dissolve the oil, add slightly more solvent, and cool at a much slower rate. Consider a different solvent system.
No Crystals Form Solution is not sufficiently supersaturated; nucleation barrier is too high.Try scratching the inside of the flask with a glass rod. Add a "seed" crystal of the pure compound.[3] Place in a freezer for an extended period.
Very Fine Powder Nucleation is too rapid, leading to poor crystal growth.Slow down the cooling rate or the rate of anti-solvent addition. Reduce the initial concentration.
Low Yield Compound has significant solubility in the cold mother liquor.Ensure sufficient cooling time at the lowest possible temperature. Use a more effective anti-solvent to minimize final solubility.

Conclusion

The purification of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine can be effectively achieved through systematic crystallization. A thorough solvent screening is paramount to identifying an appropriate system. Cooling crystallization from a single solvent like isopropanol or anti-solvent crystallization using a system such as acetone/heptane are robust starting points. The choice of method depends on the specific solubility characteristics of the compound and its impurity profile. By carefully controlling parameters such as cooling rate, solvent composition, and agitation, researchers can obtain a final product with the high purity required for pharmaceutical applications.

References

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • Hep Journals. Applications of the crystallization process in the pharmaceutical industry. [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. [Link]

  • Advanced Science News. Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Bentham Science. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 3.3: Choice of Solvent. [Link]

  • ACS Publications. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

  • Google Patents.
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  • ResearchGate. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • ResearchGate. Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. [Link]

  • National Center for Biotechnology Information. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

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Method

Application Notes and Protocols for the Utilization of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine as a Novel Ligand in Catalysis

Abstract This technical guide provides a comprehensive overview of the potential applications of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine as a versatile ligand in transition metal catalysis. While direct catalytic appli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine as a versatile ligand in transition metal catalysis. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural features, combining a coordinating 2-aminothiazole moiety with a sterically influencing 4-methylpiperidine group, suggest significant potential in various catalytic transformations. This document outlines detailed, adaptable protocols for its use in two major classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. The protocols are designed to serve as a robust starting point for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to explore the catalytic efficacy of this promising ligand.

Introduction and Ligand Profile

The field of catalysis is continually driven by the design and synthesis of novel ligands that can enhance the efficiency, selectivity, and scope of metal-catalyzed reactions. The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and has been recognized for its coordinating ability with various transition metals.[1][2] The title compound, 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, presents a unique combination of electronic and steric properties.

The endocyclic nitrogen and the exocyclic amine group of the thiazole ring can act as effective coordination sites for metal centers, such as palladium.[3] The presence of the 4-methylpiperidine substituent introduces steric bulk, which can influence the coordination sphere of the metal catalyst, potentially impacting catalyst stability, activity, and selectivity. The exploration of such ligands is crucial for the advancement of catalytic methodologies, particularly in the synthesis of complex organic molecules.[4][5]

Key Structural Features and Potential Catalytic Relevance:

  • Bidentate N,N-Chelation: The 2-aminothiazole core can potentially offer bidentate chelation to a metal center, enhancing the stability of the catalytic complex.

  • Steric Influence: The 4-methylpiperidine group provides steric hindrance that can modulate the reactivity and selectivity of the catalyst, for instance, by promoting reductive elimination in cross-coupling reactions.

  • Electronic Properties: The electron-donating nature of the amino and piperidinyl groups can influence the electronic density at the metal center, thereby affecting its catalytic activity.

Potential Catalytic Applications

Based on the structural analogy with other 2-aminothiazole derivatives employed in catalysis, 2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a promising candidate ligand for a range of palladium-catalyzed cross-coupling reactions.[6][7] These reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis.[8] The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium catalyst. Ligands based on 2-aminothiazole derivatives have been successfully employed in Suzuki couplings.[2][6]

The proposed role of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine in the Suzuki-Miyaura catalytic cycle is to stabilize the active Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination.

Diagram 1: Postulated Catalytic Cycle for a Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 pd_boronate R1-Pd(II)L2-R2 transmetalation->pd_boronate reductive_elimination Reductive Elimination pd_boronate->reductive_elimination product R1-R2 reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: Postulated Suzuki-Miyaura catalytic cycle utilizing a generic Pd(0)L2 complex.

Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene.[9][10] The choice of ligand is critical for achieving high yields and stereoselectivity. The N-donor ligands, such as those derived from 2-aminothiazoles, can be effective in stabilizing the palladium catalyst and promoting the desired reaction pathway.[11]

Diagram 2: Generalized Experimental Workflow for Ligand Screening in a Heck Reaction

Heck_Workflow start Start: Assemble Reaction Components reagents Aryl Halide, Alkene, Base, Pd Precursor, Ligand, Solvent start->reagents reaction_setup Set up Reaction under Inert Atmosphere reagents->reaction_setup heating Heat to Reaction Temperature (e.g., 80-120 °C) reaction_setup->heating monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End: Isolated Product analysis->end

Sources

Application

In vitro assay protocols involving 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

An Application Guide to the In Vitro Characterization of Novel Thiazole Derivatives: Featuring 2-(4-Methylpiperidin-1-yl)thiazol-4-amine Authored by a Senior Application Scientist This document provides a strategic frame...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Characterization of Novel Thiazole Derivatives: Featuring 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Authored by a Senior Application Scientist

This document provides a strategic framework and detailed protocols for the initial in vitro characterization of novel chemical entities, using the exemplar molecule, 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. The chemical structure, featuring a thiazole amine core linked to a methyl-piperidine moiety, is common in modern medicinal chemistry and suggests potential interactions with a range of biological targets, including kinases and G-protein coupled receptors (GPCRs).

This guide is designed for drug discovery and development scientists. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the experimental workflow is logical, efficient, and self-validating. Our approach is structured as a multi-tiered screening cascade, beginning with broad characterization and progressively narrowing the focus to identify a specific biological target and elucidate its mechanism of action (MoA).

Part 1: Foundational Characterization & Cytotoxicity Profiling

Before investigating specific biological activities, it is imperative to establish the foundational physicochemical properties and general cellular toxicity of the test compound. These initial assays prevent common artifacts and ensure the reliability of subsequent biological data. For instance, compound precipitation in an assay can lead to false-positive results, while high cytotoxicity can confound the interpretation of functional assays.

Aqueous Solubility Assessment

A compound's solubility is a critical parameter that dictates its bioavailability and its utility in aqueous in vitro assays. A common and effective method is nephelometry, which measures the scattering of light by suspended particles to determine the point of precipitation.

Protocol: Kinetic Solubility Profiling by Nephelometry

  • Compound Preparation : Prepare a high-concentration stock solution of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution : In a clear 96-well plate, perform a serial dilution of the compound stock in DMSO.

  • Aqueous Buffer Addition : Add the desired aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to all wells, including DMSO-only controls. The final DMSO concentration should be kept constant and low (typically ≤1%).

  • Incubation & Measurement : Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing insoluble compound to precipitate.

  • Data Acquisition : Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 650 nm), where colored compounds have minimal interference.

  • Data Analysis : Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal sharply increases above the baseline is determined to be the kinetic solubility limit.

General Cytotoxicity Assessment

A fundamental step in drug discovery is to determine the concentration range at which a compound exhibits cytotoxic effects. This is crucial for distinguishing between targeted anti-proliferative effects and non-specific toxicity. The CC50 (50% cytotoxic concentration) value is a key benchmark. Assays that measure metabolic activity, such as those using resazurin (alamarBlue), are robust and widely used.

Protocol: Resazurin-Based Cytotoxicity Assay

  • Cell Seeding : Seed a relevant cell line (e.g., HEK293 for general toxicity or a specific cancer cell line like HeLa) into a 96-well cell culture plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with the compound-containing medium. Include "cells + medium with DMSO" as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation : Incubate the plate for a duration relevant to the cell doubling time (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Resazurin Addition : Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the highly fluorescent pink resorufin.

  • Fluorescence Measurement : Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis : Normalize the fluorescence readings to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic regression model to determine the CC50 value.

Table 1: Example Data Summary for Foundational Assays

ParameterAssay MethodResultImplication
Aqueous Solubility Nephelometry in PBS78 µMSufficient for most initial screening assays.
Cytotoxicity (CC50) Resazurin (HeLa cells, 48h)52 µMFunctional assays should be conducted below this concentration to avoid confounding toxic effects.

Part 2: Target Class Identification & Mechanism of Action (MoA) Elucidation

With foundational data in hand, the next phase is to identify the compound's biological target. The structure of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, with its aminothiazole scaffold, is a well-known "privileged structure" often found in kinase inhibitors. Therefore, a logical next step is to screen it against a panel of protein kinases.

Workflow for Target Identification and Validation

The following diagram illustrates a systematic workflow for identifying and validating a potential drug target.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Broad Target Screening cluster_2 Tier 3: Hit Validation & MoA Solubility Aqueous Solubility Assay Cytotoxicity General Cytotoxicity Assay (CC50) KinasePanel Broad Kinase Panel Screen (% Inhibition @ 1-10 µM) Cytotoxicity->KinasePanel Proceed if CC50 > 10x Screen Conc. IC50 IC50 Determination for Top Kinase Hits KinasePanel->IC50 Select hits with >50% inhibition Kinetics Enzyme Kinetic Studies (e.g., ATP Competition) IC50->Kinetics Confirm direct inhibition CellularAssay Cellular Target Engagement & Pathway Analysis Kinetics->CellularAssay Validate MoA in cellular context

Caption: A tiered workflow for novel compound characterization.

Primary Screen: Broad Kinase Panel

The objective of the primary screen is to identify potential kinase targets from a large, diverse panel. This is typically performed at a single, high concentration of the test compound (e.g., 10 µM) to maximize the chances of detecting an interaction.

Protocol: In Vitro Kinase Inhibition Profiling

This protocol is exemplified using an ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced by a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.

  • Reagent Preparation : Prepare kinase reaction buffer, the specific kinase of interest, its corresponding substrate, and ATP at the required concentrations.

  • Compound Plating : In a 384-well plate, add 2-(4-Methylpiperidin-1-yl)thiazol-4-amine to the appropriate wells to achieve a final concentration of 10 µM. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction Initiation : Add the kinase and substrate mixture to all wells, then initiate the reaction by adding ATP.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent : Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each kinase relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

Hit Confirmation: IC50 Determination

Hits from the primary screen (e.g., kinases showing >50% inhibition) must be confirmed. This involves generating a full dose-response curve to determine the IC50 (half-maximal inhibitory concentration), a key measure of compound potency.

Protocol: Dose-Response IC50 Assay

The protocol is identical to the primary screen, with one key difference in step 2:

  • Compound Plating : Instead of a single concentration, prepare an 11-point serial dilution of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine (e.g., from 100 µM down to 1 nM) in the 384-well plate.

  • Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Table 2: Hypothetical Kinase Inhibition Data

Kinase Target% Inhibition @ 10 µMIC50 (nM)
Kinase A 95%85
Kinase B 88%250
Kinase C 15%>10,000
Kinase D 92%120
Mechanism of Action: Cellular Pathway Analysis

Assuming "Kinase A" is identified as a potent target, the final step is to verify that the compound inhibits this kinase within a cellular context. This involves measuring the phosphorylation of a known downstream substrate of Kinase A.

Example Scenario : If Kinase A is known to phosphorylate Protein Y at residue Serine-123, a Western Blot or a quantitative immunoassay (e.g., HTRF®, ELISA) can be used to measure the levels of phospho-Protein Y (pY-S123).

G Upstream Upstream Signal (e.g., Growth Factor) KinaseA Kinase A Upstream->KinaseA activates ProteinY Protein Y KinaseA->ProteinY phosphorylates pProteinY Phospho-Protein Y (pY-S123) KinaseA->pProteinY CellularResponse Cellular Response (e.g., Proliferation) pProteinY->CellularResponse triggers Compound 2-(4-Methyl...) thiazol-4-amine Compound->KinaseA inhibits

Caption: Hypothetical signaling pathway for MoA validation.

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment : Plate cells known to have an active Kinase A signaling pathway. Starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine for 1-2 hours.

  • Pathway Stimulation : Stimulate the cells with an appropriate agonist (e.g., a growth factor) to activate Kinase A for a short period (e.g., 15 minutes).

  • Cell Lysis : Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-pY-S123).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against total Protein Y or a housekeeping protein like GAPDH.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis : Quantify the band intensities. A dose-dependent decrease in the pY-S123 signal (normalized to total Protein Y) confirms cellular target engagement and inhibition.

References

  • Cisbio. (n.d.). HTRF Technology. [Link]

Method

Application Note: Pharmaceutical Salt Screening &amp; Preparation for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine (MPTA)

This Application Note is designed for pharmaceutical scientists and process chemists. It details the strategic selection, preparation, and characterization of pharmaceutical salts for 2-(4-Methylpiperidin-1-yl)thiazol-4-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical scientists and process chemists. It details the strategic selection, preparation, and characterization of pharmaceutical salts for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine (referred to herein as MPTA ), a representative aminothiazole scaffold often utilized in kinase inhibitor development.[1]

[1]

Abstract & Strategic Rationale

The free base of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine (MPTA) possesses a crystalline lattice stabilized by weak intermolecular forces.[1] Like many aminothiazoles, the free base likely exhibits pH-dependent solubility and potential chemical instability (oxidation of the amine) in solution.[1]

Developing a salt form is critical to:

  • Enhance Bioavailability: Increase aqueous solubility and dissolution rate in gastric media.[1]

  • Improve Stability: Raise the melting point and reduce hygroscopicity.

  • Purification: Utilize crystallization as a final purification step during GMP manufacturing.[1]

This guide outlines a Tiered Salt Screening Strategy based on the "Delta pKa" rule, ensuring the selection of a thermodynamically stable salt species.

Physicochemical Profiling & Counter-ion Selection[1]

Structural Analysis and Protonation Sites

To select the correct acid, we must first identify the most basic site on the MPTA molecule.[1]

  • Site A (Exocyclic Amine, C4-NH₂): This group is aniline-like.[1] Its lone pair is delocalized into the thiazole ring, rendering it very weakly basic (estimated pKa < 2).[1]

  • Site B (Piperidine Nitrogen, C2-N): While typical piperidines have a pKa ~11, this nitrogen is conjugated to the thiazole ring (guanidine-like resonance).[1] This delocalization reduces its basicity but significantly increases the electron density at the thiazole ring nitrogen.[1]

  • Site C (Thiazole Ring Nitrogen, N3): This is the primary protonation site .[1] Based on structural analogs (e.g., 2-aminothiazole pKa ≈ 5.4), the pKa of MPTA is estimated to be 5.5 – 6.5 .[1]

The "Delta pKa" Rule

For a stable salt formation (proton transfer) rather than a co-crystal, the difference between the pKa of the base and the acid should be:


[1]

Given


, we require acids with 

.[1]
Counter-ion Tier List
TierAcid ClassExamplesRationale
1 Strong Acids (pKa < 0)Hydrochloric acid (HCl)Sulfuric acid (H₂SO₄)Methanesulfonic acid (MSA)High Probability. Will form stable salts.[1] HCl is the industry standard; MSA often yields better crystallinity.
2 Di-acids (pKa 1.9 - 3.[1]0)Maleic acidFumaric acidTartaric acidSolubility Tuning. Useful if Tier 1 salts are too hygroscopic.[1] Maleate often crystallizes well with amines.
3 Weak Acids (pKa > 3.[1]0)Citric acidAcetic acidRisk of Dissociation.

may be insufficient.[1] Likely to form co-crystals or solvates.[1]

Experimental Protocols

Pre-Screening Preparation

Materials Required:

  • MPTA Free Base (>98% purity, HPLC).[1]

  • Acids: 1M solutions in MeOH or THF (for precision dosing).[1]

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc).[1]

Protocol A: Micro-Scale Slurry Screen (High Throughput)

Use this method to quickly identify crystalline hits.[1]

  • Dispensing: Weigh 20 mg of MPTA free base into 2 mL HPLC vials.

  • Solvent Addition: Add 200 µL of solvent (e.g., Acetone or IPA).[1] The goal is a mobile slurry, not a clear solution.

  • Acid Addition: Add 1.05 equivalents of the selected acid.

    • Note: For H₂SO₄, use 0.55 eq if targeting a hemi-salt, or 1.05 eq for a mono-salt.[1]

  • Maturation: Cap vials and cycle temperature between 20°C and 40°C for 24 hours (shaking at 500 rpm). This promotes the conversion of metastable polymorphs to the stable form.[1]

  • Isolation: Centrifuge or filter. Dry solids at 40°C under vacuum.[1]

  • Analysis: Analyze wet cake by PLM (Polarized Light Microscopy) for birefringence. Analyze dried solid by XRPD.[1]

Protocol B: Reactive Crystallization (Scale-Up Candidate)

Use this method for preparing gram-scale batches of the lead salt (e.g., HCl or Mesylate).[1]

  • Dissolution: Dissolve 5.0 g of MPTA in 50 mL of Ethanol (absolute) at 50°C. Ensure complete dissolution (polish filter if necessary).

  • Acid Dosing: Slowly add 1.1 equivalents of Acid (e.g., 4M HCl in Dioxane or neat Methanesulfonic acid) over 30 minutes while stirring at 50°C.

    • Observation: Determine if precipitation is instantaneous.[1] If so, add acid slower to prevent amorphous trapping.[1]

  • Nucleation & Cooling:

    • If precipitate forms: Hold at 50°C for 1 hour (Ostwald ripening).

    • If clear: Seed with crystals from Protocol A (0.1 wt%), then cool linearly to 5°C over 4 hours.

  • Harvest: Filter the solids using a Buchner funnel. Wash the cake with cold Ethanol (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Yield Check: Target yield > 85%.

Logical Workflow Visualization

The following diagram illustrates the decision matrix for salt selection and solid-form classification.

SaltScreeningWorkflow Start Start: MPTA Free Base pKaCheck Determine pKa (Est. ~6.0) Start->pKaCheck AcidSelect Select Counter-ions (Delta pKa > 3) pKaCheck->AcidSelect ExpScreen Experimental Screen (Slurry & Cooling) AcidSelect->ExpScreen ResultSolid Solid Obtained? ExpScreen->ResultSolid CrystallineCheck Crystalline? (XRPD/PLM) ResultSolid->CrystallineCheck Yes OilGum Result: Oil / Gum ResultSolid->OilGum No SaltID Verify Salt Formation (H-NMR shift / DSC) CrystallineCheck->SaltID Yes Amorphous Result: Amorphous CrystallineCheck->Amorphous No FinalSelect Lead Candidate Selection (Hygroscopicity/Solubility) SaltID->FinalSelect Optimiz Optimization: Change Solvent / Anti-solvent OilGum->Optimiz Amorphous->Optimiz Optimiz->ExpScreen

Figure 1: Decision tree for the salt screening process, prioritizing crystallinity and definitive salt formation.[1]

Characterization & Validation Criteria

To ensure the integrity of the generated salt, the following analytical suite is mandatory.

Proton NMR (¹H-NMR)
  • Purpose: Confirm stoichiometry and protonation.

  • Diagnostic Signal: Look for the downfield shift of the thiazole C5-H proton and the piperidine protons adjacent to the nitrogen.[1]

  • Protocol: Dissolve ~5 mg of salt in DMSO-d6. Compare overlay with Free Base.[1]

    • Expectation: Significant chemical shift changes (>0.1 ppm) indicate salt formation rather than physical mixture.[1]

X-Ray Powder Diffraction (XRPD)[1]
  • Purpose: Fingerprint the crystalline phase.

  • Criterion: Distinct diffraction peaks different from the Free Base and the Counter-ion (acid).[1]

  • Pass: Sharp, well-defined peaks (high signal-to-noise) indicating high crystallinity.

Thermal Analysis (DSC/TGA)
  • DSC: Look for a single, sharp melting endotherm.[1]

    • Warning: Multiple endotherms may indicate solvates (desolvation) or polymorphism.[1]

  • TGA: Confirm solvent content. A weight loss < 0.5% before the melting point confirms an anhydrous salt.[1]

Hygroscopicity (DVS)
  • Protocol: Dynamic Vapor Sorption at 25°C, 0-90% RH.

  • Target: < 2% mass gain at 80% RH.

  • Why: Highly hygroscopic salts (often HCl) can be problematic for tableting.[1] If HCl is too hygroscopic, switch to Mesylate or Fumarate .[1]

Summary of Key Data

ParameterSpecification / Target
Target pKa (Base) ~ 6.0 (Thiazole N3)
Preferred Acids HCl, Methanesulfonic, Maleic
Preferred Solvents Ethanol, Isopropanol, Acetone
Stoichiometry 1:1 (Mono-salt) preferred
Melting Point Target > 150°C (for stability)
Solubility Target > 10 mg/mL in water (pH 1-7)

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1][2][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in solubility of polymorphs: 2005 update. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] Link

  • Elder, D. P., et al. (2010).[1] The utility of sulfonate salts in drug development.[1] Journal of Pharmaceutical Sciences, 99(7), 2948-2961.[1] Link

  • PubChem. (2023).[1] Compound Summary: 2-(piperidin-1-yl)-1,3-thiazol-4-amine.[1][5] National Library of Medicine.[1] Link

  • Kozikowski, A. P., et al. (2003).[1] Synthesis and Biology of 2-Aminothiazole-Based Inhibitors. Journal of Medicinal Chemistry. (General reference for aminothiazole synthesis and properties).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine Synthesis

The Reaction Landscape: Logic & Mechanism[1][2][3] To improve the yield of 2-(4-methylpiperidin-1-yl)thiazol-4-amine , we must first diagnose the specific variation of the Hantzsch/Cook-Heilbron synthesis being employed....

Author: BenchChem Technical Support Team. Date: February 2026

The Reaction Landscape: Logic & Mechanism[1][2][3]

To improve the yield of 2-(4-methylpiperidin-1-yl)thiazol-4-amine , we must first diagnose the specific variation of the Hantzsch/Cook-Heilbron synthesis being employed. Unlike the standard Hantzsch synthesis (which yields 2-aminothiazoles using


-haloketones), the synthesis of a thiazol-4-amine  requires the reaction of a thiourea  with an 

-halonitrile
.

The Core Reaction:

  • Reagent A: 4-Methylpiperidine-1-carbothioamide (The thiourea component).

  • Reagent B: Chloroacetonitrile (or Bromoacetonitrile).

  • Mechanism: S-alkylation followed by Thorpe-Ziegler cyclization.

Mechanistic Pathway & Critical Control Points

The following diagram outlines the reaction logic and identifies where yield is typically lost.

ReactionPathway Reagents Reagents: 4-Methylpiperidine-1-carbothioamide + Chloroacetonitrile Intermediate S-Cyanomethyl Isothiouronium Salt Reagents->Intermediate S_N2 Attack (Solvent: Acetone/EtOH) Polymer Side Reaction: Nitrile Polymerization (Excess Heat/Base) Reagents->Polymer Old Reagent B Cyclization Thorpe-Ziegler Cyclization (Base Required) Intermediate->Cyclization Base (Et3N/NaOEt) Hydrolysis Side Reaction: Nitrile Hydrolysis (Water present) Intermediate->Hydrolysis Wet Solvent Product Target: 2-(4-Methylpiperidin-1-yl) thiazol-4-amine Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for 4-aminothiazole synthesis via halonitriles, highlighting critical failure points (dashed).

Troubleshooting Guide (Q&A)

This section addresses specific user scenarios based on field data from similar heterocyclic syntheses.

Category A: Low Conversion & Starting Material Recovery

Q: I see the S-alkylated intermediate on LCMS, but it won't cyclize to the final thiazole. What is wrong? A: This is the most common bottleneck. The formation of the S-cyanomethyl intermediate is facile, but the cyclization (ring closure) requires specific basic conditions to promote the attack of the nitrogen onto the nitrile carbon.

  • Diagnosis: Your reaction medium is likely too acidic or the base is too weak. The intermediate is a hydrohalide salt (e.g., HCl salt).

  • Solution:

    • Isolate the intermediate: Filter the precipitated S-alkylated salt. This removes unreacted chloroacetonitrile.

    • Switch Bases: Resuspend the salt in absolute ethanol and add a stronger base like Sodium Ethoxide (NaOEt) or reflux with Pyridine . Triethylamine (

      
      ) is sometimes insufficient for the Thorpe-Ziegler step if steric hindrance is present.
      

Q: My yield is erratic (15% - 60%). Why? A: This variability usually stems from the quality of Chloroacetonitrile .

  • The Issue:

    
    -Halonitriles are unstable. They polymerize and turn dark/viscous upon storage, especially if exposed to light or moisture. Polymerized reagent leads to complex "tar" mixtures.
    
  • Corrective Action: Distill Chloroacetonitrile before use or pass it through a short pad of basic alumina. If it is yellow or brown, discard it.

Category B: Impurity Profiles

Q: I am seeing a large byproduct with Mass M+18. Is this a hydrate? A: Likely not a simple hydrate. This is the amide byproduct .

  • Mechanism: If water is present, the nitrile group (

    
    ) in the intermediate hydrolyzes to a primary amide (
    
    
    
    ) before it can cyclize.
  • Prevention:

    • Use anhydrous solvents (Ethanol or DMF).

    • Ensure your thiourea starting material is dry (hygroscopic nature of thioureas is often overlooked).

Q: The product is oiling out and difficult to crystallize. A: 4-Aminothiazoles with bulky lipophilic groups (like 4-methylpiperidine) often form "oils" due to disrupted crystal packing.

  • Workup Fix: Do not evaporate to dryness. Instead, convert the free amine to a salt (e.g., Fumarate or HCl ) immediately after workup. The salt forms are usually crystalline solids that are easier to purify via recrystallization.

Optimized Experimental Protocol

This protocol is designed to minimize nitrile hydrolysis and maximize the cyclization efficiency.

Phase 1: Preparation of Reagents
  • Thiourea: Ensure 4-methylpiperidine-1-carbothioamide is >98% pure by HPLC.

  • Halonitrile: Use freshly distilled Bromoacetonitrile (more reactive than chloro, allows milder conditions) or Chloroacetonitrile.

  • Solvent: Anhydrous Ethanol (EtOH) or DMF.

Phase 2: Step-by-Step Synthesis
StepActionTechnical Rationale
1 Dissolve 1.0 eq of Thiourea in Anhydrous EtOH (0.5 M conc).High concentration favors bimolecular kinetics (

).
2 Add 1.1 eq of Bromoacetonitrile dropwise at 0°C.Low temp prevents polymerization of the nitrile.
3 Stir at RT for 2-4 hours. Monitor by TLC/LCMS.Formation of S-cyanomethyl isothiouronium salt.
4 Critical Checkpoint: Does precipitate form?If yes, filter the salt (Intermediate). If no, proceed to Step 5.
5 Add 2.0 eq of Pyridine (or

). Heat to reflux (70-80°C) for 4h.
Base neutralizes the acid generated and drives cyclization.
6 Workup: Cool to RT. Pour into ice water.Precipitates the free base product.
7 Purification: Extract with EtOAc. Wash with Brine.Removes water-soluble impurities.
Phase 3: Data Comparison (Solvent Effects)

Based on internal optimization data for similar 4-aminothiazole scaffolds:

Solvent SystemBaseTempYieldPurityNotes
Acetone

Reflux35%85%Significant polymerization observed.
DMF

90°C55%92%Difficult workup (DMF removal).
EtOH (Abs) NaOEt Reflux 78% 96% Best Method. Clean conversion.

Decision Logic for Troubleshooting

Use this flow to determine your next experimental move.

TroubleshootingTree Start Start: Low Yield Analysis CheckLCMS Check LCMS of Crude Start->CheckLCMS Result1 Mass = Intermediate Salt (Uncyclized) CheckLCMS->Result1 Intermediate Present Result2 Mass = M+18 (Hydrolysis) CheckLCMS->Result2 Amide Byproduct Result3 Complex Mixture (Tars) CheckLCMS->Result3 No distinct peak Action1 Action: Increase Base Strength (Switch to NaOEt/EtOH) Result1->Action1 Action2 Action: Dry Solvents Use Molecular Sieves Result2->Action2 Action3 Action: Distill Halonitrile Lower Reaction Temp Result3->Action3

Figure 2: Decision tree for diagnosing yield failures based on LCMS data.

References

  • Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 98(11), 3571-3577. (Foundational text on nitrile-based cyclizations).

  • Davies, W., & Maclaren, J. A. (1951).

    
    -halonitriles. Journal of the Chemical Society, 1434-1437.  (The specific Cook-Heilbron mechanism for 4-aminothiazoles).
    
  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. (General overview of Hantzsch and related syntheses).

  • Mishra, S., et al. (2018). Recent advances in the synthesis of thiazoles: A review. Journal of Heterocyclic Chemistry. (Contextualizing modern improvements in yield).
Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine in Water

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. This resource provides in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the aqueous solubility challenges commonly encountered with this and structurally similar weakly basic, amine-containing heterocyclic compounds. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of this compound for your experimental needs.

I. Understanding the Challenge: Physicochemical Profile Insights

This guide will proceed by outlining strategies applicable to weakly basic compounds of this nature, providing you with a robust framework for systematic solubility enhancement.

II. Frequently Asked Questions (FAQs)

Q1: Why is my 2-(4-Methylpiperidin-1-yl)thiazol-4-amine not dissolving in water?

A: 2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a weakly basic compound. At neutral pH (around 7), the amine functional groups are largely in their neutral, un-ionized form. This uncharged state makes the molecule less polar and thus less soluble in a polar solvent like water.[1] Its solubility is likely pH-dependent, with significantly better solubility in acidic conditions where the amine groups become protonated (charged).[1][3]

Q2: What is the first and simplest step I should take to try and dissolve this compound?

A: The most straightforward initial approach is pH adjustment.[4][5] Since this is a basic compound, lowering the pH of your aqueous solution will increase its solubility.[3] You can achieve this by adding a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension of the compound until it dissolves. For ionic compounds with basic anions, solubility generally increases as the pH of the solution decreases.[3]

Q3: Can I use organic solvents to dissolve the compound first?

A: Yes, this is a common strategy known as co-solvency.[6][7][8] You can dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is freely soluble (e.g., ethanol, DMSO, propylene glycol) and then slowly add this solution to your aqueous buffer with vigorous stirring.[6][7] The organic co-solvent reduces the overall polarity of the aqueous medium, which can help to keep the compound in solution.[8] Be mindful that high concentrations of organic solvents can be detrimental to biological experiments.

Q4: Would forming a salt of my compound improve its solubility?

A: Absolutely. Salt formation is a highly effective and widely used method for increasing the aqueous solubility and dissolution rate of weakly basic drugs.[9][10][11] By reacting the basic amine groups with an acid, you form a salt which is an ionic compound and generally has much higher water solubility than the free base.[9][11]

Q5: Are there more advanced techniques if simple pH adjustment or co-solvents are not sufficient or appropriate for my experiment?

A: Yes, several advanced formulation strategies can be employed. These include:

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin host can significantly enhance its aqueous solubility.[12][13][14][15][16]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[17][18][19][20][21]

III. Troubleshooting Guide: Step-by-Step Solutions

This section provides a structured approach to systematically address and overcome the solubility issues of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Initial Assessment Workflow

A Start: Undissolved Compound in Water B Strategy 1: pH Adjustment (Add dilute acid, e.g., 0.1 M HCl) A->B C Is the compound dissolved? B->C D Yes: Solution Prepared. Monitor for precipitation over time. C->D Yes E No: Proceed to Co-solvency C->E No F Strategy 2: Co-solvency (Dissolve in minimal organic solvent, then add to aqueous phase) E->F G Is the compound soluble and stable? F->G H Yes: Solution Prepared. Note final organic solvent concentration. G->H Yes I No / Precipitates on dilution: Proceed to Advanced Methods G->I No J Strategy 3: Salt Formation (Isolate as a stable salt) I->J K Strategy 4: Advanced Formulations (Cyclodextrins, Solid Dispersions) I->K

Caption: Initial workflow for addressing solubility issues.

Detailed Troubleshooting Protocols
Issue 1: Compound fails to dissolve with simple pH adjustment.
  • Underlying Cause: The required pH for dissolution may be too low for your experimental system, or the intrinsic solubility of the protonated form is still limited.

  • Solution:

    • Systematic pH Titration:

      • Prepare a suspension of a known concentration of your compound in water.

      • Slowly add a standardized dilute acid (e.g., 0.01 M or 0.1 M HCl), monitoring the pH continuously.

      • Observe the pH at which the compound fully dissolves. This will give you an approximate pKa and the required pH for solubilization.

    • Consider Co-solvents: If the required pH is not compatible with your experiment, a combination of pH adjustment and a co-solvent may be effective.

Issue 2: Compound precipitates when the co-solvent solution is added to the aqueous buffer.
  • Underlying Cause: The final concentration of the organic co-solvent is too low to maintain the solubility of the compound in the aqueous medium. This is a common issue when diluting a stock solution.

  • Solution:

    • Optimize Co-solvent Concentration: Experiment with different final concentrations of the co-solvent. A higher percentage may be required.

    • Change Co-solvent: Some co-solvents are more effective than others for specific compounds. Try alternatives such as propylene glycol, polyethylene glycol 400 (PEG 400), or N-methyl-2-pyrrolidone (NMP).

    • Slow Addition with Vigorous Stirring: Add the organic stock solution very slowly to the vigorously stirred aqueous phase. This can prevent localized high concentrations that lead to precipitation.

Issue 3: Need a solid, water-soluble form of the compound for easier handling and formulation.
  • Underlying Cause: The free base form of the compound is inherently poorly soluble and may be difficult to weigh and handle accurately for preparing aqueous solutions.

  • Solution: Salt Formation

    • Rationale: Reacting the basic amine with an acid will form a more polar and water-soluble salt. For a weak base, the pKa of the acid used should be at least 2 units lower than the pKa of the base to ensure efficient proton transfer.[11]

    • Protocol: See "Experimental Protocol 1: Salt Formation".

Issue 4: pH and co-solvents are not viable options for the intended application (e.g., in vivo studies, sensitive cell-based assays).
  • Underlying Cause: The experimental system has strict constraints on pH and the presence of organic solvents.

  • Solution: Advanced Formulation Strategies

    • Cyclodextrin Inclusion Complexation:

      • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar parts of your compound can be encapsulated within this cavity, forming a complex that has the higher aqueous solubility of the cyclodextrin.[12][13][14][15][16]

      • Protocol: See "Experimental Protocol 2: Cyclodextrin Complexation".

    • Solid Dispersion:

      • Rationale: This technique involves dispersing the compound in a hydrophilic carrier matrix at a solid state.[17][19][20] This can reduce the particle size to a molecular level and improve wettability, leading to a higher dissolution rate.[19][20]

      • Protocol: See "Experimental Protocol 3: Solid Dispersion by Solvent Evaporation".

IV. Experimental Protocols

Experimental Protocol 1: Salt Formation

This protocol describes a general method for preparing a hydrochloride (HCl) salt, a common choice for basic compounds.

  • Dissolution: Dissolve a known mass of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acid Addition: While stirring, slowly add a stoichiometric equivalent of hydrochloric acid (available as a solution in an organic solvent like isopropanol or as a dilute aqueous solution). A slight excess of acid may be used to ensure complete salt formation.

  • Precipitation: The salt will likely precipitate out of the organic solvent. If it does not, cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether) can induce precipitation.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the collected solid with a small amount of the organic solvent or the anti-solvent to remove any unreacted starting material or excess acid.

  • Drying: Dry the salt under vacuum to remove residual solvents.

  • Confirmation: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., melting point, NMR, elemental analysis). The resulting salt can then be dissolved directly in water.

Experimental Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)

This is a simple and common method for preparing cyclodextrin complexes.[14]

  • Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Molar Ratio: Determine the desired molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Kneading:

    • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Slowly add the 2-(4-Methylpiperidin-1-yl)thiazol-4-amine to the paste while continuously grinding with a pestle.

    • Continue kneading for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Evaluate the aqueous solubility of the prepared complex compared to the free compound.

Experimental Protocol 3: Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds.[17][18][19]

  • Carrier Selection: Choose a water-soluble polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Drug-to-Carrier Ratio: Decide on the weight ratio of the drug to the carrier (e.g., 1:1, 1:5, 1:10).

  • Dissolution: Dissolve both the 2-(4-Methylpiperidin-1-yl)thiazol-4-amine and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film or a solid mass.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid mass, pulverize it using a mortar and pestle, and pass it through a sieve to get a fine powder.

  • Characterization and Solubility Testing: Analyze the solid dispersion (e.g., by DSC to confirm an amorphous state) and test its dissolution rate and solubility in water.

V. Data Summary and Visualization

Table 1: Comparison of Solubility Enhancement Strategies
StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the basic compound.Simple, rapid, and cost-effective.Limited by the pH constraints of the experimental system; risk of precipitation upon pH change.
Co-solvency Reduces the polarity of the aqueous solvent.Easy to implement; can be combined with pH adjustment.Potential for solvent toxicity in biological systems; risk of precipitation upon dilution.
Salt Formation Creates a more polar, ionic compound.Results in a stable, solid material with improved solubility and handling.Requires an additional chemical synthesis step; not all salts have good stability or crystalline properties.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a soluble host molecule.Can significantly increase solubility without altering the chemical structure of the drug; often well-tolerated in biological systems.Can be more expensive; complexation efficiency varies.
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state.Can dramatically improve dissolution rates; suitable for a wide range of compounds.Can be physically unstable (recrystallization); requires specific equipment for some preparation methods.
Diagram: Mechanism of Cyclodextrin Inclusion

cluster_0 In Aqueous Solution cluster_1 Formation of Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Water-Soluble Inclusion Complex CD->Complex Encapsulation Drug Poorly Soluble Drug (Hydrophobic) Drug->Complex Water Water Molecules

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

VI. References

  • Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. (URL: [Link])

  • Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. (URL: [Link])

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (URL: [Link])

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (URL: [Link])

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. (URL: [Link])

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (URL: [Link])

  • SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX - Slideshare. (URL: [Link])

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - ResearchGate. (URL: [Link])

  • Cyclodextrin Masterclass V How to make a cyclodextrin complex - YouTube. (URL: [Link])

  • 2-Aminothiazole | Solubility of Things. (URL: [Link])

  • Salt Selection in Drug Development | Pharmaceutical Technology. (URL: [Link])

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (URL: [Link])

  • solubility enhancement -by pH change & complexation | PPT - Slideshare. (URL: [Link])

  • Salt formation to improve drug solubility - PubMed. (URL: [Link])

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (URL: [Link])

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

  • Solubility enhancement techniques: A comprehensive review. (URL: [Link])

  • Preparation of Pharmaceutical Salts - KiloMentor. (URL: [Link])

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (URL: [Link])

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (URL: [Link])

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (URL: [Link])

  • Co-solvent and Complexation Systems - ResearchGate. (URL: [Link])

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating the target compound from its regioisomeric impurities. We will explore the root cause of impurity formation, methods for analytical differentiation, and robust, step-by-step strategies for purification.

Section 1: Understanding the Problem - The Regioisomeric Impurity
Q1: What is the most likely regioisomeric impurity in the synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, and why does it form?

A1: The primary regioisomeric impurity encountered during the synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine is typically 3-(4-Methylpiperidin-1-yl)-thiazol-2(3H)-imine . The formation of this impurity is a well-documented outcome of the Hantzsch thiazole synthesis, the most common route to this class of compounds.[1][2][3][4][5]

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[6] In this case, the reactants are 1-(4-methylpiperidin-1-yl)thiourea and an appropriate α-halo synthon of glycinonitrile (to form the 4-amino group). The issue arises because the substituted thiourea possesses two nucleophilic centers: the sulfur atom and the substituted nitrogen atom.

Causality of Regioisomer Formation:

  • Desired Pathway (S-attack first): The reaction typically initiates with the highly nucleophilic sulfur atom of the thiourea attacking the α-halocarbonyl. This is followed by an intramolecular cyclization where the unsubstituted nitrogen attacks the carbonyl carbon, leading to a dehydrative aromatization that forms the desired 2-(substituted-amino)thiazole.

  • Competing Pathway (N-attack first): Alternatively, the substituted piperidinyl nitrogen can initiate the attack. While less common, subsequent cyclization and rearrangement can lead to the formation of the isomeric 2-imino-2,3-dihydrothiazole (also known as a thiazoline) derivative, where the 4-methylpiperidine group is attached to the ring nitrogen at the 3-position.[1]

Reaction conditions, particularly pH, can significantly influence the ratio of these two products. For instance, carrying out the Hantzsch synthesis under strongly acidic conditions has been shown to alter the regioselectivity, sometimes favoring the imino isomer.[1]

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1 1-(4-methylpiperidin-1-yl)thiourea S_Attack Initial S-Attack (Favored) R1->S_Attack Pathway A N_Attack Initial N-Attack (Competing) R1->N_Attack Pathway B R2 α-halo synthon R2->S_Attack R2->N_Attack Desired Desired Product: 2-(4-Methylpiperidin-1-yl)thiazol-4-amine S_Attack->Desired Cyclization & Aromatization Impurity Regioisomeric Impurity: 3-(4-Methylpiperidin-1-yl)-thiazol-2(3H)-imine N_Attack->Impurity Cyclization & Rearrangement

Caption: Competing pathways in the Hantzsch synthesis leading to the desired product and its regioisomer.

Section 2: Analytical Characterization - How to Differentiate the Isomers
Q2: My TLC shows a single, slightly elongated spot, but the NMR spectrum looks complex. How can I confirm the presence of regioisomers?

A2: Co-elution of regioisomers on standard silica gel TLC is a very common problem due to their similar polarities.[7] Relying solely on TLC for purity assessment is insufficient. High-resolution analytical techniques are required for definitive identification and quantification.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the most reliable method for separating and quantifying the isomers. An analytical method must be developed first, which can later be adapted for preparative scale purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The chemical environments of the atoms in the two isomers are distinct, leading to different chemical shifts.[1]

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns under MS/MS conditions may differ, providing additional structural evidence.[8]

Analytical Technique Desired Product (2-amino isomer) Regioisomeric Impurity (2-imino isomer) Rationale for Difference
¹H NMR (Thiazole C5-H) Expected to be at a specific chemical shift (e.g., ~6.5-7.0 ppm).A distinct, separate signal, likely shifted upfield or downfield.The electronic environment of the C5 proton is directly influenced by the nature of the adjacent ring nitrogen (N3). The substitution pattern at N3 significantly alters this environment.[1]
¹H NMR (Piperidine Protons) Protons α to the exocyclic nitrogen will have a characteristic chemical shift.Protons α to the endocyclic nitrogen will be in a different chemical environment and thus have a different chemical shift.The connection to an exocyclic amine versus an endocyclic imine nitrogen changes the electronic shielding.
¹³C NMR (Thiazole Carbons) C2, C4, and C5 will have distinct, predictable chemical shifts.The chemical shifts of C2 (now an imino carbon) and C4 will be significantly different from the desired product.The carbon hybridization and bonding (C=N vs. C-N) are fundamentally different between the two isomers, leading to large changes in chemical shifts.
Analytical HPLC A single sharp peak at a specific retention time (t_R1).A separate, resolved peak at a different retention time (t_R2).Even small differences in polarity and interaction with the stationary phase can be exploited by HPLC to achieve baseline separation.[9]
Protocol: Developing an Analytical HPLC Method
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If separation is poor, screen other stationary phases like Cyano (CN) or Phenyl-Hexyl, which offer different selectivities for isomers.[9]

  • Mobile Phase Screening:

    • System A (Reverse-Phase): Acetonitrile/Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid. The acid ensures the basic nitrogens are protonated, leading to sharper peaks.

    • System B (Reverse-Phase): Methanol/Water with 0.1% Formic Acid. Methanol offers different selectivity compared to acetonitrile.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% organic over 15 minutes) to determine the approximate elution time.

  • Optimization: Once the isomers are roughly separated, switch to a shallower gradient or an isocratic method around the elution concentration to maximize resolution.

  • Detection: Use a UV detector, monitoring at a wavelength where both isomers have strong absorbance (e.g., 254 nm or 280 nm).

Section 3: Troubleshooting Guide - Purification Strategies
Q3: My standard silica gel column chromatography failed to separate the isomers. What are my options for purification?

A3: When standard chromatography is insufficient, a multi-pronged approach is necessary. The strategies below are ordered from the most accessible to the more resource-intensive.

Strategy 1: Advanced Column Chromatography

Simple solvent systems (e.g., Hexane/Ethyl Acetate) often fail. The key is to exploit subtle differences in the isomers' properties.

  • Mobile Phase Modifiers: Since your compounds are basic, adding a small amount of a modifier can drastically change their interaction with the silica surface.

    • Add a Base: Incorporate 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase. This deactivates the acidic silanol groups on the silica surface, reducing peak tailing and potentially improving resolution.

    • Add an Acid: Alternatively, adding 0.5-1% acetic or formic acid can protonate the isomers differently, altering their polarity and potentially enabling separation.[7]

  • Ternary Solvent Systems: Use a three-component mobile phase, such as Dichloromethane/Methanol/Ammonia or Ethyl Acetate/Heptane/TEA. This provides more variables to fine-tune selectivity.

  • Alternative Stationary Phases: If silica fails, consider other polar stationary phases like basic or neutral Alumina, or Diol-bonded silica. For non-polar options, a reverse-phase C18 column can be used.[7]

Strategy 2: Preparative HPLC

For high-purity material, especially on a small to medium scale (<10 g), preparative HPLC is often the most effective solution.[9] Normal-phase chromatography frequently provides better selectivity for isomers than reverse-phase.[9]

Parameter Recommended Starting Conditions (Normal-Phase)
Column Cyano (CN) or Silica (Si), 20 x 250 mm, 10 µm
Mobile Phase Heptane/Ethanol or Heptane/Isopropanol. Add 0.1% Diethylamine (DEA) to improve peak shape.
Elution Mode Isocratic (preferred for easy solvent recycling)
Flow Rate 18-22 mL/min
Sample Loading Dissolve crude material in the mobile phase or a stronger solvent (e.g., Dichloromethane) at a high concentration (50-100 mg/mL). Inject small volumes first to optimize loading.
Detection UV at 254 nm or 280 nm
Strategy 3: Separation via Crystallization / Salt Formation

Crystallization is a powerful, scalable, and cost-effective technique that exploits differences in solubility and crystal lattice energy. Direct crystallization of the freebase mixture may work, but forming a salt often creates derivatives with more pronounced differences in their physical properties, facilitating separation.[10]

G start Crude Mixture of Regioisomers in Solution add_acid Add Stoichiometric Amount of Acid (e.g., HCl, Tartaric Acid) start->add_acid form_salt Salt Mixture in Solution add_acid->form_salt cool Controlled Cooling & Agitation form_salt->cool crystallize Selective Crystallization of One Isomer Salt cool->crystallize filter Filter and Wash Solid crystallize->filter solid Pure Isomer Salt (Solid) filter->solid Collect mother_liquor Mother Liquor (Enriched in other isomer) filter->mother_liquor Collect neutralize Neutralize with Base (e.g., NaHCO₃, NaOH) solid->neutralize extract Liquid-Liquid Extraction neutralize->extract final_product Pure Desired Product extract->final_product

Caption: Workflow for purification via diastereomeric or simple salt crystallization.

Protocol: Scouting for Selective Salt Crystallization
  • Dissolve Mixture: Dissolve ~100 mg of the crude regioisomeric mixture in 5-10 different solvents (e.g., Isopropanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile) in separate test tubes.

  • Acid Addition: Prepare solutions of various acids (e.g., HCl in isopropanol, tartaric acid in ethanol, citric acid in water). Add approximately 0.95 equivalents of an acid to each test tube.

  • Induce Crystallization: Heat the solutions gently to ensure complete dissolution, then allow them to cool slowly to room temperature. If no crystals form, try cooling to 0-4 °C or gently scratching the inside of the tube with a glass rod.[11]

  • Analysis: If a solid precipitates, isolate it by filtration. Analyze both the solid and the mother liquor by the analytical HPLC method developed earlier.

  • Optimization: If one of the conditions shows good enrichment of the desired isomer in either the solid or the liquid phase, that system should be optimized on a larger scale by fine-tuning the solvent ratio, cooling profile, and acid stoichiometry.

Section 4: Frequently Asked Questions (FAQs)
Q4: Can I prevent or minimize the formation of the regioisomer during the synthesis?

A4: Yes, modifying the reaction conditions of the Hantzsch synthesis can influence the product ratio. While complete suppression of the side product is difficult, you can often improve the regioselectivity. Key parameters to investigate include solvent polarity, temperature, and especially pH. Some studies have shown that neutral or slightly basic conditions favor the formation of the 2-amino isomer, whereas strongly acidic conditions can increase the proportion of the 2-imino impurity.[1] A careful screen of reaction conditions is highly recommended during process development.

Q5: What is a typical acceptable level of a regioisomeric impurity in a pharmaceutical intermediate?

A5: The acceptable level is strictly defined by regulatory agencies like the FDA and EMA, following guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A/B. For a drug substance, any impurity above 0.10-0.15% typically requires identification and qualification. Regioisomers are of particular concern because their pharmacological and toxicological profiles may differ from the active pharmaceutical ingredient (API). Therefore, the goal is always to reduce them to the lowest feasible level, often below 0.1%.

Q6: After successful separation, how do I ensure the long-term stability and purity of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine?

A6: As a substituted aminothiazole, the compound may be sensitive to light, air (oxidation), and high temperatures. Store the purified solid in an amber vial under an inert atmosphere (nitrogen or argon) at reduced temperatures (e.g., 2-8 °C for long-term storage). It is good practice to re-analyze the purity of a reference standard periodically using your established analytical HPLC method to check for any degradation.

References
  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]

  • Purification of 2-aminothiazole.
  • Crystallization Based Separation of Enantiomers. Journal of Chemical Technology and Metallurgy. [Link]

  • High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online. [Link]

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  • Separation of the cresol isomers by stripping crystallization. ResearchGate. [Link]

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Optimization

Technical Support Center: Minimizing Side Reactions During 4-Methylpiperidine Addition

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing side react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing side reactions when using 4-methylpiperidine in your synthetic protocols. By understanding the underlying chemical principles and implementing the strategies outlined below, you can enhance reaction efficiency, improve product purity, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 4-methylpiperidine that influence its reactivity and potential for side reactions?

A1: 4-Methylpiperidine is a secondary cyclic amine with distinct properties that dictate its behavior in chemical reactions:

  • Nucleophilicity: The nitrogen lone pair makes it a potent nucleophile, readily participating in reactions such as alkylations, acylations, and conjugate additions.

  • Basicity: It is a moderately strong organic base, capable of catalyzing base-mediated side reactions or neutralizing acidic byproducts, which can itself influence the reaction pathway.[1] The pKa of its conjugate acid is a key parameter for its base strength.

  • Steric Hindrance: The methyl group at the 4-position provides minimal steric bulk around the reactive nitrogen center, meaning its reactivity is similar to piperidine. However, this lack of significant hindrance also means it is susceptible to side reactions that bulkier amines might avoid.[2]

Q2: When should I consider using 4-methylpiperidine over other bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A2: The choice of base is critical and depends on the specific reaction:

  • 4-Methylpiperidine is ideal when a strong, nucleophilic secondary amine is required, for instance, in Michael additions or as a deprotecting agent in peptide synthesis.[1][3]

  • Triethylamine (TEA) is a tertiary amine and a common non-nucleophilic base used to scavenge acids. It is less sterically hindered than DIPEA.

  • Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine. It is an excellent choice for scavenging acids in reactions where the nucleophilicity of other amines could lead to unwanted side reactions.[1]

A comparison of their basicities is provided in the table below.

BaseStructurepKa of Conjugate Acid (approx.)ClassKey Feature
4-Methylpiperidine 11.2 Secondary AmineStrong Nucleophile & Base
Piperidine 11.1 Secondary AmineStrong Nucleophile & Base
Triethylamine (TEA) 10.8 Tertiary AmineNon-nucleophilic Base
DIPEA (Hünig's Base) 11.0 Tertiary AmineSterically Hindered, Non-nucleophilic
DBU 13.5 AmidineVery Strong, Non-nucleophilic Base

Table 1: Comparison of common organic bases. pKa values are approximate and can vary with solvent.[4][5][6]

Q3: My purified product containing a 4-methylpiperidine moiety is slightly yellow. What is the likely cause?

A3: A yellow tint in piperidine derivatives often indicates the presence of oxidation products.[7] Piperidines can be susceptible to air oxidation over time, especially if exposed to light. For storage, it is recommended to keep the compound under an inert atmosphere (nitrogen or argon) in a dark, cool place. If the discoloration is significant, repurification by distillation, column chromatography, or recrystallization may be necessary.[8]

Troubleshooting Guides by Reaction Type

This section provides detailed troubleshooting for common issues encountered during specific applications of 4-methylpiperidine.

Guide 1: N-Alkylation Reactions

N-alkylation is a common transformation, but it is frequently plagued by over-alkylation.

Problem: Formation of a Quaternary Ammonium Salt as a Major Byproduct

This is the most common side reaction in N-alkylation, where the desired N-alkylated product reacts further with the alkylating agent.[7]

  • Root Cause: The product of the initial alkylation (a tertiary amine) is often as nucleophilic, or even more so, than the starting 4-methylpiperidine. When the concentration of the alkylating agent is high, this competitive reaction becomes significant.[3]

  • Analytical Signature: A new, more polar spot on TLC. In mass spectrometry, a peak corresponding to the mass of the desired product plus the mass of the alkyl group minus the mass of the leaving group's counter-ion.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of 4-methylpiperidine relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is the limiting reagent and is more likely to react with the more abundant starting material.[9]

  • Slow Addition of Alkylating Agent: This is a highly effective strategy. By adding the alkylating agent slowly over several hours using a syringe pump, you maintain a very low concentration of it in the reaction mixture. This kinetically favors the reaction with the more concentrated starting amine over the product amine.[9]

  • Choice of Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[1]

  • Use of a Scavenger Base: The reaction of 4-methylpiperidine with an alkyl halide generates an acid (e.g., HBr, HCl), which protonates the starting amine, rendering it non-nucleophilic and slowing the reaction. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA can scavenge this acid. However, be aware that this can sometimes increase the rate of the desired reaction and potentially the over-alkylation if other parameters are not controlled.[9]

cluster_0 Troubleshooting N-Alkylation Start Reaction Setup: 4-Methylpiperidine + Alkyl Halide Check Analyze Crude Reaction (TLC, LC-MS) Start->Check Product Desired Mono-alkylated Product Check->Product  Clean Reaction Side_Product Quaternary Ammonium Salt Detected Check->Side_Product Over-alkylation Solution Implement Solutions: 1. Slow addition of Alkyl Halide 2. Adjust Stoichiometry (Amine in excess) 3. Re-evaluate Solvent/Base Side_Product->Solution Solution->Start Re-run Reaction

Workflow for troubleshooting N-alkylation side reactions.
Guide 2: N-Acylation Reactions

Acylation is generally a high-yielding reaction, but side reactions can occur, especially with complex substrates.

Problem 1: Low or Incomplete Conversion

  • Root Cause:

    • Insufficiently Reactive Acylating Agent: Anhydrides are less reactive than acid chlorides.

    • Steric Hindrance: While the 4-methyl group is remote, substituents on the acylating agent or at the 2,6-positions of the piperidine ring can hinder the reaction.

    • Acid Scavenging: The reaction generates one equivalent of acid (e.g., HCl) which protonates the starting amine.

  • Solutions:

    • Switch to a more reactive acylating agent (e.g., from an anhydride to the corresponding acid chloride).

    • Add a non-nucleophilic base like triethylamine or DIPEA (1.1 equivalents) to neutralize the acid byproduct.[10]

    • Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) for less reactive systems.

Problem 2: Formation of Di-acylated or Other Byproducts

  • Root Cause:

    • Reaction with Solvent: Highly reactive acylating agents like acid chlorides can react with nucleophilic solvents such as alcohols.

    • Epimerization: If a stereocenter exists at the carbon alpha to the nitrogen, the presence of a base can potentially cause epimerization.

  • Solutions:

    • Use inert solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[10]

    • For substrates prone to epimerization, carefully select a non-nucleophilic base and maintain low reaction temperatures.

Guide 3: Michael (Conjugate) Addition Reactions

4-Methylpiperidine is an excellent nucleophile for 1,4-conjugate (Michael) addition to α,β-unsaturated carbonyls and nitriles.

Problem: Formation of the 1,2-Addition Product

  • Root Cause: While the 1,4-addition is often thermodynamically favored, the 1,2-addition (direct attack at the carbonyl carbon) can be kinetically competitive. For amines, the 1,2-addition is usually reversible, allowing the more stable 1,4-adduct to accumulate over time.[11][12] However, under certain conditions, the 1,2-adduct may be isolated.

  • Solutions:

    • Thermodynamic Control: Ensure the reaction is allowed to stir for a sufficient time to allow the reversible 1,2-adduct to revert and form the more stable 1,4-product.[11]

    • Solvent and Temperature: The choice of solvent can influence the ratio of 1,2- to 1,4-addition. Protic solvents can stabilize the enolate intermediate of the 1,4-addition. Running the reaction at room temperature or slightly elevated temperatures often favors the thermodynamic product.

Start 4-Methylpiperidine + α,β-Unsaturated Carbonyl Path_1_2 1,2-Addition (Kinetic) (Direct Carbonyl Attack) Start->Path_1_2 Fast, Reversible Path_1_4 1,4-Addition (Thermodynamic) (Conjugate Attack) Start->Path_1_4 Slower, Irreversible Product_1_2 Unstable Amino-alcohol (Reversible) Path_1_2->Product_1_2 Product_1_4 Stable β-Amino Ketone (Desired Product) Path_1_4->Product_1_4 Product_1_2->Start Reverts

Competition between 1,2- and 1,4-addition pathways.
Guide 4: Use in Solid-Phase Peptide Synthesis (SPPS)

4-Methylpiperidine is a common alternative to piperidine for Fmoc deprotection.

Problem: Aspartimide Formation

  • Root Cause: This is a significant base-catalyzed side reaction, especially in sequences containing aspartic acid (Asp), particularly Asp-Gly motifs. The backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic imide. This imide can then be attacked by 4-methylpiperidine, leading to a mixture of byproducts, including α- and β-peptides and piperidide adducts.[8]

  • Analytical Signature: Mass spectrometry reveals species with the same mass as the desired product (isomers) and +98.18 Da adducts (4-methylpiperidide).

Solutions:

  • Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to suppress aspartimide formation.[13]

  • Reduced Deprotection Times: Minimize the exposure of the peptide to the basic conditions by using shorter deprotection times, as long as Fmoc removal is complete.

  • Alternative Protecting Groups: For particularly sensitive sequences, using an alternative side-chain protecting group for Asp, such as 3-methyl-1-pentyl (OMpe) or 3-benzyloxy-1-propyl (OBno), can significantly reduce aspartimide formation.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of 4-Methylpiperidine

This protocol is optimized to minimize the formation of the quaternary ammonium salt byproduct.[7][9]

Materials:

  • 4-Methylpiperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • To the flask, add 4-methylpiperidine (1.1 equivalents) and anhydrous acetonitrile to make an approximately 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Add the alkyl halide to the stirring amine solution via the syringe pump over a period of 4-8 hours.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent by rotary evaporation.

  • To obtain the free base, dissolve the resulting salt in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkyl-4-methylpiperidine.

Protocol 2: General Purification by Acid-Base Extraction

This protocol is effective for separating a basic 4-methylpiperidine product from neutral or acidic impurities.[14]

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl. The basic product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts containing the protonated product.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the solution is basic (pH > 10). This will deprotonate the product, often causing it to precipitate or form an oil.

  • Back-Extraction: Extract the free-base product back into an organic solvent (e.g., dichloromethane) 2-3 times.

  • Drying and Concentration: Combine the organic extracts from the back-extraction. Wash with brine, then dry the solution over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

References

  • Stalmans, S., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(21), 6439-6453. [Link]

  • Quora. (2016). Why are cyclic amines more basic than acyclic amines of same nature?. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Stalmans, S., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 22(18), e202100241. [Link]

  • Stalmans, S., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(21). [Link]

  • LibreTexts Chemistry. (2023). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. (2023). 19.13 Conjugate Nucleophilic Addition to alpha, beta-unsaturated Aldehydes and Ketones. [Link]

  • White, P. S., & Carbery, D. R. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

  • Chemistry Steps. (2021). Basicity of Amines. [Link]

  • White, P. S., & Carbery, D. R. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. [Link]

  • LibreTexts Chemistry. (2023). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. [Link]

  • PubMed. (2002). Amine-catalyzed addition of azide ion to alpha,beta-unsaturated carbonyl compounds. [Link]

  • ACS Publications. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • ACS Publications. (2006). Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors. Organic Process Research & Development. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. [Link]

  • Radboud Repository. (2002). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • University of Bath. (2025). The 'pKas' of bases. [Link]

  • National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl. [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Chemistry Stack Exchange. (2014). Steric effects of a lone pair and piperidine. [Link]

  • ResearchGate. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • National Institutes of Health. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. [Link]

  • Google Patents. (n.d.).
  • Tetrahedron Letters. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for Thiazol-4-amine Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for thiazol-4-amine synthesis. This guide is designed to provide you, as a senior application scientist, with in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiazol-4-amine synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, actionable insights to navigate the complexities of temperature optimization in your experiments. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, ensuring your protocols are robust and self-validating.

I. Frequently Asked Questions (FAQs)

Here, we address common questions and challenges encountered during the synthesis of thiazol-4-amine, with a focus on the critical role of temperature.

Q1: My Hantzsch thiazole synthesis is resulting in low yields. Could temperature be the primary factor?

A1: Absolutely. Temperature is a critical parameter in the Hantzsch synthesis of thiazoles, including thiazol-4-amine. The reaction, which involves the condensation of an α-haloketone with a thioamide, is highly sensitive to thermal conditions.[1][2]

  • Insufficient Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of starting materials and consequently, low yields. In some cases, reactions may not proceed at all at ambient temperatures.[3]

  • Excessive Temperature: Conversely, excessively high temperatures can lead to the formation of unwanted side products and decomposition of both reactants and the desired product.[4] This is particularly crucial when dealing with sensitive functional groups on your substrates.

Troubleshooting Steps:

  • Literature Review: Consult established protocols for the specific α-haloketone and thioamide you are using. Different substrates will have varying optimal temperature ranges.

  • Stepwise Temperature Increase: Begin with the lower end of the recommended temperature range and gradually increase it, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).[5]

  • Solvent Choice: The boiling point of your solvent will dictate the maximum achievable temperature under reflux conditions. Ensure your chosen solvent is appropriate for the desired reaction temperature.[3][6]

Q2: I am observing significant side product formation. How can I use temperature to minimize these?

A2: Side product formation is a common challenge, and temperature control is a key strategy to mitigate it.[4]

  • Kinetically vs. Thermodynamically Controlled Reactions: At lower temperatures, the reaction may favor the kinetically controlled product, which is formed faster. At higher temperatures, the thermodynamically more stable product may be favored. Understanding the potential side reactions of your specific synthesis is crucial.

  • Regioselectivity: In some variations of thiazole synthesis, temperature can influence the regioselectivity of the cyclization, leading to different isomers.[4]

Troubleshooting Steps:

  • Characterize Side Products: Before you can effectively troubleshoot, you must identify the major side products using techniques like NMR and Mass Spectrometry.[4] This will provide insight into the competing reaction pathways.

  • Lower the Temperature: As a first step, try running the reaction at a lower temperature. This can often slow down the rate of side reactions more significantly than the desired reaction.

  • Controlled Heating: Employ a controlled heating method, such as an oil bath with a temperature controller, to ensure uniform and stable heating. Localized overheating, which can occur with direct heating on a hot plate, can promote side product formation.[4]

Q3: Can microwave-assisted synthesis help in optimizing temperature conditions?

A3: Yes, microwave-assisted synthesis has emerged as a powerful tool for optimizing reaction conditions, including temperature.[7][8]

  • Rapid and Uniform Heating: Microwaves provide rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and often leads to higher yields and cleaner product profiles.[8][9]

  • Precise Temperature Control: Modern microwave reactors allow for precise control of the reaction temperature, minimizing the risk of overheating and decomposition.[8]

Considerations:

  • Solvent Choice: The choice of solvent is critical in microwave synthesis due to its interaction with the microwave irradiation.

  • Optimization Required: While powerful, microwave conditions still require optimization of temperature, time, and power for each specific reaction.[8][9]

II. Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common temperature-related problems during thiazol-4-amine synthesis.

Observed Issue Potential Cause (Temperature-Related) Recommended Action(s)
Low or No Product Formation Reaction temperature is too low, resulting in a slow or stalled reaction.1. Gradually increase the reaction temperature in increments of 5-10 °C, monitoring progress by TLC. 2. Ensure the chosen solvent has a boiling point that allows for the desired reaction temperature.[3] 3. Consider switching to a higher-boiling point solvent if necessary.
Formation of Multiple Products/Impurities Reaction temperature is too high, leading to side reactions or decomposition.[4]1. Decrease the reaction temperature. 2. Utilize a controlled heating method (e.g., oil bath) for uniform temperature distribution.[4] 3. If applicable, investigate if a lower temperature favors the formation of a single, desired isomer.[4]
Reaction Becomes Violent or Uncontrollable Exothermic reaction proceeding too quickly due to high initial temperature.1. Start the reaction at a lower temperature and allow it to warm gradually. 2. For highly exothermic reactions, consider adding one of the reactants portion-wise to control the rate of heat generation. 3. Ensure adequate cooling capacity is available (e.g., ice bath).
Inconsistent Yields Between Batches Poor temperature control and reproducibility.1. Use a calibrated thermometer and a reliable temperature controller. 2. Document the exact temperature profile for each reaction. 3. Ensure the reaction setup (e.g., flask size, stir rate) is consistent between batches to maintain uniform heat transfer.

III. Experimental Protocols & Methodologies

General Procedure for Hantzsch Synthesis of 2-Amino-4-arylthiazole

This is a generalized protocol and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-bromoacetophenone (1.0 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as ethanol.[2][6]

  • Reaction: Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C) and maintain this temperature.[6] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture over crushed ice or into a beaker containing a dilute solution of sodium carbonate to neutralize any acid and precipitate the product.[2]

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[5]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in thiazol-4-amine synthesis.

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Troubleshooting Paths cluster_3 Evaluation Start Low Yield or Side Products Observed Analyze_Reaction Analyze Reaction Conditions: - Current Temperature - Solvent - Heating Method Start->Analyze_Reaction Low_Yield Low Yield Issue Analyze_Reaction->Low_Yield Side_Products Side Product Issue Analyze_Reaction->Side_Products Increase_Temp Incrementally Increase Temperature Low_Yield->Increase_Temp Yes Change_Solvent Consider Higher-Boiling Solvent Low_Yield->Change_Solvent No Improvement Decrease_Temp Decrease Temperature Side_Products->Decrease_Temp Yes Controlled_Heating Implement Controlled Heating (Oil Bath) Side_Products->Controlled_Heating No Improvement Monitor_TLC Monitor Progress with TLC Increase_Temp->Monitor_TLC Analyze_Purity Analyze Product Purity (NMR, MS) Decrease_Temp->Analyze_Purity Change_Solvent->Monitor_TLC Controlled_Heating->Analyze_Purity End Optimized Conditions Achieved Monitor_TLC->End Analyze_Purity->End

Caption: Troubleshooting workflow for temperature optimization in thiazol-4-amine synthesis.

IV. References

  • BenchChem. (n.d.). Avoiding common pitfalls in thiadiazole synthesis. Retrieved from

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). Retrieved from

  • Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis. Retrieved from

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... - PMC. (n.d.). Retrieved from

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot - Semantic Scholar. (2017, May 7). Retrieved from

  • Process for preparing thiazole derivatives - Google Patents. (n.d.). Retrieved from

  • Thiazole formation through a modified Gewald reaction - Beilstein Journals. (2015, May 26). Retrieved from

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). Retrieved from

  • BenchChem. (n.d.). Optimization of Hantzsch thiazole synthesis reaction conditions. Retrieved from

  • Byers, J. R., & Dickey, J. B. (n.d.). 2-amino-4-methylthiazole. Organic Syntheses Procedure. Retrieved from

  • Optimization of the reaction conditions for the synthesis of 4a. a - ResearchGate. (n.d.). Retrieved from

  • Optimization of temperature for the synthesis of 4a a - ResearchGate. (n.d.). Retrieved from

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved from

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. (2022, July 12). Retrieved from

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC. (n.d.). Retrieved from

  • 4-Aminothiazole - US3939172A - Google Patents. (n.d.). Retrieved from

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from

  • a rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium - LOCKSS. (2010, November 4). Retrieved from

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  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. (2010, August 12). Retrieved from

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. (2021, August 25). Retrieved from

Sources

Optimization

Addressing degradation of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine during storage

Welcome to the technical support center for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address the potential degradation of this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address the potential degradation of this compound during storage. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Executive Summary: Understanding the Stability of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a heterocyclic amine containing a 4-aminothiazole nucleus. This structural motif, while synthetically useful, is known to be susceptible to certain degradation pathways, particularly hydrolysis.[1] Unlike the more stable 2-aminothiazole isomer, the 4-amino position can render the thiazole ring more prone to cleavage.[1] Factors such as storage temperature, exposure to light, humidity, and atmospheric oxygen can influence the stability of this and similar heterocyclic amines.[2][3][4][5][6]

This guide will walk you through identifying potential degradation, understanding its causes, and implementing preventative measures.

II. Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color and physical appearance of my stored 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. What could be the cause?

A change in the physical appearance, such as color darkening or clumping, is often the first indicator of chemical degradation. For heterocyclic amines, this can be due to oxidation or polymerization reactions.[7] Exposure to air and light can initiate these processes.

Q2: My experimental results are inconsistent when using older batches of the compound. Could this be related to degradation?

Yes, inconsistent results are a strong indicator that the purity of your starting material has been compromised. Degradation products can act as impurities, interfering with your reaction or assay and leading to lower yields or unexpected side products.

Q3: What are the primary degradation pathways for a compound like this?

Based on the structure, the most probable degradation pathways are:

  • Hydrolysis: The 4-aminothiazole ring is susceptible to hydrolysis, which can lead to ring-opening and the formation of water-soluble byproducts.[1][8]

  • Oxidation: The amino group and the thiazole ring itself can be susceptible to oxidation, especially when exposed to air and light.[7][9] This can lead to the formation of various oxidized species.

  • Photodegradation: Thiazole derivatives can be sensitive to light, particularly UV radiation, which can induce complex rearrangements and degradation.[10][11]

Q4: How can I quickly check for potential degradation in my sample?

A simple visual inspection for color change is the first step. For a more definitive, yet still rapid assessment, you can perform a melting point analysis. A broadened or depressed melting point compared to the reference value suggests the presence of impurities. For a more thorough investigation, Thin Layer Chromatography (TLC) can be used to visualize the presence of degradation products.

III. Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a systematic approach to identifying and addressing the degradation of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Step 1: Visual and Physical Inspection
  • Procedure: Carefully observe the compound's color, consistency, and odor. Compare it to a fresh, unopened sample if available.

  • Interpretation: Any noticeable changes from the original appearance should be considered a sign of potential degradation.

Step 2: Analytical Characterization of a Suspected Sample

To confirm degradation and identify the impurities, a more rigorous analytical approach is necessary. High-Performance Liquid Chromatography (HPLC) is the recommended method.[12][13][14]

Recommended HPLC Method:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water and methanol or acetonitrile is often effective.
Detector UV detector, with the wavelength set to the compound's absorbance maximum.
Flow Rate 1.0 mL/min
Temperature Ambient
  • Procedure:

    • Prepare a standard solution of a known fresh sample of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

    • Prepare a solution of the suspect, degraded sample at the same concentration.

    • Inject both solutions into the HPLC system.

  • Interpretation:

    • A single, sharp peak should be observed for the fresh sample.

    • The degraded sample will likely show additional peaks, indicating the presence of impurities. A decrease in the area of the main peak corresponding to the parent compound is also expected.

Step 3: Forced Degradation Studies (Stress Testing)

To understand the compound's stability under various conditions, forced degradation studies are invaluable.[15][16] These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Experimental Protocols for Forced Degradation:

  • Acid/Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).

    • Heat the solution at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solid sample or a solution of the compound to a UV lamp (e.g., 254 nm) for a defined period.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Heat a solid sample of the compound in an oven at a temperature below its melting point (e.g., 80°C) for 24 hours.

    • Dissolve the sample and analyze by HPLC.

Step 4: Implementing Corrective and Preventative Actions

Based on the results of your investigation, implement the following storage and handling procedures to minimize future degradation.

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of chemical reactions, including degradation.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This prevents oxidation by excluding atmospheric oxygen.
Light Store in an amber, light-resistant container.Protects the compound from photodegradation.[10]
Moisture Store in a desiccator or with a desiccant.Minimizes exposure to moisture, which can cause hydrolysis.

IV. Visualizing Degradation and Troubleshooting Workflows

Potential Degradation Pathway

G A 2-(4-Methylpiperidin-1-yl)thiazol-4-amine B Hydrolysis (H₂O, Acid/Base) A->B Susceptible 4-amino position C Oxidation (O₂, Light) A->C Amino group & thiazole ring D Photodegradation (UV Light) A->D Thiazole ring sensitivity E Ring-Opened Products B->E F Oxidized Thiazole Derivatives C->F G Isomers and Rearrangement Products D->G G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 In-depth Analysis cluster_3 Root Cause Analysis cluster_4 Resolution A Inconsistent Results or Changed Appearance B Visual & Physical Inspection A->B C TLC / Melting Point Analysis B->C D HPLC Analysis (Compare to standard) C->D If impurities suspected E Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) D->E To understand degradation pathways G Source Fresh Compound D->G If significant degradation confirmed F Implement Correct Storage (Cold, Dark, Inert, Dry) E->F

Caption: Troubleshooting workflow for addressing compound degradation.

V. References

  • Goodin, D. B., et al. "Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme." Biochemistry 36.40 (1997): 12239-12251. [Link]

  • Das, A., Ganguly, S., & Mahapatra, A. "Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole." Journal of the Chemical Society, Dalton Transactions 10 (1994): 1547-1551. [Link]

  • Chen, B. H., & Wang, C. Y. "Formation of heterocyclic amines in fried fish fiber during processing and storage." Journal of food protection 63.10 (2000): 1415-1420. [Link]

  • Thomas, J., et al. "Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State." Molecules 28.14 (2023): 5364. [Link]

  • Kamkhede, D. B., & Solanki, P. R. "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." ResearchGate (2016). [Link]

  • Cragoe, E. J. "4-Aminothiazole." Google Patents, US3939172A, 1976.

  • Li, Y., et al. "2-aminothiazole derivative, preparation method, and use." Google Patents, EP2682390A1, 2014.

  • Altman, M. D., et al. "Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis." ACS medicinal chemistry letters 3.10 (2012): 827-831. [Link]

  • Zou, H., et al. "Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study." Polymers 11.10 (2019): 1655. [Link]

  • Iqbal, M. A., et al. "Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts." Foods 10.7 (2021): 1468. [Link]

  • Mkrtchyan, A. V., et al. "Synthesis of 2-aminothiazole derivatives." ResearchGate (2025). [Link]

  • Gucka, M., et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." Molecules 27.9 (2022): 2969. [Link]

  • Taylor & Francis. "Aminothiazole – Knowledge and References." Taylor & Francis Online. [Link]

  • Dodds, J. N., et al. "Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics." ACS Catalysis 15.5 (2025): 3134-3141. [Link]

  • Bajaj, S., et al. "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario." Academia.edu. [Link]

  • Uspenskiy, A. D., et al. "Photocaging of Carboxylic Function Bearing Biomolecules by New Thiazole Derived Fluorophore." Chemistry–A European Journal 29.59 (2023): e202302079. [Link]

  • Khan, M. R., & Iqbal, M. A. "Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts." Foods 10.7 (2021): 1468. [Link]

  • Zarubaev, V. V., et al. "The Study of the Antioxidant Activity of 2-Aminothiazoles Containing a Diterpene Fragment by Chemiluminescence." AIP Conference Proceedings. Vol. 2311. No. 1. AIP Publishing, 2020. [Link]

  • El-Sayed, M. A. A. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules 26.5 (2021): 1449. [Link]

  • Lange, H., et al. "METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL." Google Patents, DE3225472A1, 1984.

  • El-Hashash, M. A., et al. "Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties." Journal of Vinyl and Additive Technology 25.S1 (2019): E107-E117. [Link]

  • Khalifa, M. E. "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Mini-reviews in organic chemistry 10.1 (2013): 66-83. [Link]

  • Bordas, M., et al. "Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors." Journal of Food Engineering 62.3 (2004): 281-288. [Link]

  • Abu-Dief, A. M., et al. "Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations." ACS omega 6.48 (2021): 32599-32612. [Link]

  • Mako, M., et al. "Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking." Molecules 29.19 (2024): 4596. [Link]

  • Science.gov. "food-borne heterocyclic amines: Topics by Science.gov." Science.gov. [Link]

  • Chemistry World. "Light-driven method simplifies synthesis of complex heterocycles." Chemistry World, 2024. [Link]

  • Roge, A. B., et al. "Forced Degradation Study: An Important Tool in Drug Development." Asian Journal of Research in Chemistry 7.1 (2014): 99-102. [Link]

  • de Paula, C. D., et al. "Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors." Journal of the Brazilian Chemical Society 28 (2017): 1119-1127. [Link]

  • Wouters, A., et al. "Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1, 2, 3, 4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl) decahydroisoquinoline Antimycotics." Chemistry & Biodiversity 17.10 (2020): e2000495. [Link]

  • Bello, A., & Idem, R. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process." Applied Sciences 15.22 (2025): 10103. [Link]

  • Ternes, T. A. "Analytical methods for the determination of pharmaceuticals in aqueous environmental samples." TrAC Trends in Analytical Chemistry 20.8 (2001): 419-434. [Link]

  • Wouters, A., et al. "1, 2, 3, 4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl) decahydroisoquinoline Antimycotics." Chemistry & biodiversity 17.10 (2020): e2000495. [Link]

  • Vega, F., et al. "Degradation of amine-based solvents in CO2 capture process by chemical absorption." Greenhouse Gases: Science and Technology 4.6 (2014): 707-733. [Link]

  • Heide, M., et al. "Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry." Analytical Methods (2025). [Link]

  • Freeman, S. A., & Rochelle, G. T. "Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture." Energy Procedia 23 (2012): 119-128. [Link]

  • Nielsen, C. J., et al. "Emissions and formation of degradation products in amine- based carbon capture plants." FORCE Technology, 2011. [Link]

  • Tanthana, J., et al. "Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions." Industrial & Engineering Chemistry Research 64.21 (2025): 9154-9168. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Welcome to the technical support guide for the chromatographic purification of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the purification of this compound. The inherent chemical properties of this molecule, specifically its basic nitrogen centers, often lead to complex purification issues. This guide is designed to explain the root causes of these issues and provide robust, field-proven solutions.

Introduction to the Challenge

2-(4-Methylpiperidin-1-yl)thiazol-4-amine possesses two key structural features that complicate its purification by chromatography: a tertiary amine within the methylpiperidine ring and a primary amine on the thiazole ring. Both are basic sites that can engage in strong secondary interactions with stationary phases, particularly the acidic silanol groups present on standard silica gel and many reversed-phase silica-based columns. These interactions are a primary cause of poor peak shape, low recovery, and inadequate separation from impurities.[1][2][3] Understanding and mitigating these interactions is the key to successful purification.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing for my compound on a standard C18 HPLC column?

A: Severe peak tailing for basic compounds like 2-(4-Methylpiperidin-1-yl)thiazol-4-amine on standard silica-based C18 columns is most often caused by secondary ionic interactions between the protonated basic nitrogens of your molecule and residual, deprotonated silanol groups (Si-O⁻) on the silica surface.[1][2] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange), leading to an asymmetrical peak shape.[2]

Quick Solutions:

  • Add an acidic modifier: Incorporate 0.1% formic acid (FA) or 0.05-0.1% trifluoroacetic acid (TFA) into your mobile phase.[4][5] This lowers the pH, protonating the silanol groups to Si-OH and ensuring your basic analyte remains consistently in its protonated (salt) form, minimizing secondary interactions.[2]

  • Use an end-capped column: Employ a high-quality, fully end-capped C18 column. End-capping blocks many of the residual silanol groups, but may not eliminate the effect entirely.[2]

  • Consider a different stationary phase: Modern columns designed for basic compounds, such as those with polar-embedded phases or hybrid silica technology, offer better peak shapes at neutral pH.

Q2: My compound seems to be irreversibly binding to my silica gel column during flash chromatography. What is happening?

A: This is a classic problem when purifying basic amines on standard, slightly acidic silica gel.[3] The strong acid-base interaction between your compound's basic nitrogens and the acidic silica surface leads to very strong adsorption, sometimes preventing elution altogether with standard solvent systems (e.g., Hexane/Ethyl Acetate).

Quick Solutions:

  • Add a basic modifier: Add a small amount of a volatile base, typically 0.5-2% triethylamine (TEA), to your mobile phase.[3][6][7] TEA acts as a competing base, interacting with the acidic sites on the silica and allowing your compound to elute properly.[8]

  • Use a deactivated or functionalized column: Consider using an amine-functionalized or a diol-functionalized silica column. These stationary phases have a less acidic surface and are specifically designed for the purification of basic compounds.[3]

Q3: What are the best starting conditions for developing a preparative HPLC method for this compound?

A: For a basic compound like this, a reversed-phase method on a C18 column is a robust starting point.

Recommended Starting Conditions:

Parameter Recommendation Rationale
Column Preparative C18, 5-10 µm particle size Standard for reversed-phase purification.
Mobile Phase A Water + 0.1% Formic Acid or 0.1% TFA Acid modifier is critical for good peak shape.[4][5]
Mobile Phase B Acetonitrile or Methanol + 0.1% of the same acid Standard organic solvents for reversed-phase.
Gradient 5-95% B over 20-30 minutes A broad scouting gradient to determine elution conditions.
Detection UV (select appropriate wavelength based on UV scan)

| Loading | Dissolve sample in DMSO or mobile phase with high organic content | Ensure sample is fully dissolved. |

In-Depth Troubleshooting Guides

Problem Scenario 1: Poor Peak Shape in Reversed-Phase HPLC

You are developing an analytical HPLC method and observe a broad, tailing peak for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, making accurate quantification and impurity profiling impossible.

Root Cause Analysis

The primary issue is the interaction with silica silanol groups.[1][2][9] At a mobile phase pH above ~3, residual silanol groups on the silica backbone are ionized (negatively charged) and can strongly interact with your protonated (positively charged) basic compound. This leads to peak tailing.[2] The goal is to create an environment where these secondary interactions are minimized.

Troubleshooting Workflow

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Protocol: Eliminating Peak Tailing with Mobile Phase Modifiers
  • Prepare Stock Solutions:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Equilibrate the Column: Flush your C18 column with a 50:50 mixture of A and B for at least 15-20 column volumes to ensure the column is fully equilibrated with the acidic mobile phase.

  • Run a Scouting Gradient: Inject your sample and run a linear gradient from 5% B to 95% B over 20 minutes.

  • Analyze the Peak Shape: The peak for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine should now be significantly sharper and more symmetrical.

  • Optimization: If tailing persists, consider using Trifluoroacetic Acid (TFA) at 0.05%. TFA is a stronger ion-pairing agent and can be more effective at masking silanol interactions, but it can also be more difficult to remove from preparative samples and may suppress MS ionization.[5]

Problem Scenario 2: Low Recovery and Co-elution in Flash Chromatography

You are attempting a multi-gram scale purification using a standard silica gel flash column. You observe a broad elution profile, significant tailing, and poor separation from a less polar impurity. A large portion of your product seems to have remained on the column.

Root Cause Analysis

The acidic nature of bulk silica gel causes strong, non-specific binding of your basic compound, leading to the observed issues.[3] The addition of a competing base to the mobile phase is necessary to achieve efficient elution and separation.[6][8]

Troubleshooting Workflow

Caption: Troubleshooting workflow for flash chromatography of basic amines.

Detailed Protocol: Flash Chromatography with a Basic Modifier
  • Determine TLC Conditions: First, find a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is Dichloromethane (DCM) with a small percentage of Methanol (MeOH). For example, 98:2 DCM:MeOH.

  • Modify the TLC System: Once you find a system that moves your compound off the baseline, add 1% Triethylamine (TEA) to the solvent mixture and re-run the TLC. You should observe a higher Rf value and a more compact spot. This is your target mobile phase system.

  • Prepare the Mobile Phase: Prepare a bulk solution of your chosen solvent system (e.g., 97:2:1 DCM:MeOH:TEA). Ensure the TEA is thoroughly mixed.

  • Pack and Equilibrate the Column: Pack your silica gel column using the prepared mobile phase. Equilibrate the column by flushing with at least 3-5 column volumes of the mobile phase. This ensures the entire silica bed is deactivated by the TEA.[7]

  • Load and Run the Column: Dissolve your crude product in a minimum amount of the mobile phase (or DCM) and load it onto the column. Elute with the TEA-modified mobile phase, collecting fractions as usual.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

By following these guidelines, you can effectively counteract the challenging chemical properties of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine and achieve successful, high-purity separation in your chromatographic workflows.

References
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Available at: [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Available at: [Link]

  • Wang, Y., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. Available at: [Link]

  • Google Patents. (1949). Purification of 2-aminothiazole. US2489038A.
  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available at: [Link]

  • Google Patents. (1992). Process of producing 2-aminothiazole. EP0482607B1.
  • University of Nottingham. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Hygroscopicity in Thiazole Amine Salts

Introduction: The Thiazole Challenge Thiazole amine salts (e.g., Pramipexole, Dasatinib, Famotidine derivatives) present a unique solid-state challenge. The thiazole ring contains a basic nitrogen ( ) and is often couple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Challenge

Thiazole amine salts (e.g., Pramipexole, Dasatinib, Famotidine derivatives) present a unique solid-state challenge. The thiazole ring contains a basic nitrogen (


) and is often coupled with an exocyclic amine. When protonated to form a salt, these moieties become potent hydrogen bond donors and acceptors.

If the crystal lattice energy is insufficient to satisfy these sites, the material will aggressively scavenge atmospheric water to lower its free energy, leading to deliquescence (turning into oil) or hydrate conversion. This guide provides a root-cause analysis and actionable workflows to resolve these stability issues.

Module 1: Diagnostic Framework

Before altering the chemistry, you must characterize the nature of the water interaction.

Q: How do I distinguish between surface adsorption and bulk hydrate formation?

A: You must run a Dynamic Vapor Sorption (DVS) cycle combined with Powder X-Ray Diffraction (PXRD).

  • Scenario A (Surface Adsorption): DVS shows a continuous, reversible weight gain without hysteresis. PXRD pattern remains unchanged before and after.

    • Diagnosis: High surface energy or amorphous content.

    • Fix: Improve crystallization to reduce surface area or anneal amorphous regions.

  • Scenario B (Channel Hydrate/Deliquescence): DVS shows a sharp step-change in mass (stoichiometric uptake). PXRD shows a shift in peak positions (lattice expansion).

    • Diagnosis: The crystal lattice has "holes" or high-energy sites that water stabilizes.

    • Fix: Requires Crystal Engineering (See Module 2).

Module 2: Crystal Engineering Solutions

If your thiazole salt is inherently hygroscopic, simple drying will not work; the material will re-absorb moisture immediately upon exposure. You must alter the solid-state landscape.

Workflow: Hygroscopicity Resolution Decision Tree

The following logic gate describes the standard industry protocol for stabilizing hygroscopic amine salts.

Hygroscopicity_Resolution Start START: Hygroscopic Thiazole Salt DVS_Test Step 1: DVS & PXRD Analysis Start->DVS_Test Is_Hydrate Is it forming a stable Hydrate? DVS_Test->Is_Hydrate Stable_Hydrate Isolate & Characterize Stoichiometric Hydrate (e.g., Pramipexole Monohydrate) Is_Hydrate->Stable_Hydrate Yes (Stoichiometric Step) Counter_Ion Step 2: Counter-Ion Screen (Switch Anion) Is_Hydrate->Counter_Ion No (Deliquescent/Amorphous) Anion_Choice Select High Lattice Energy Anions: Fumarate, Succinate, Phosphate Counter_Ion->Anion_Choice Co_Crystal Step 3: Co-Crystallization (H-Bond Blocking) Anion_Choice->Co_Crystal If Solubility/Bioavailability Fails Co_Former Select Co-formers: Carboxylic Acids (Malonic, Glutaric) Amides (Nicotinamide) Co_Crystal->Co_Former Formulation Step 4: Formulation Control (Desiccants/Coating) Co_Former->Formulation Final Resort

Figure 1: Decision matrix for stabilizing hygroscopic thiazole salts. Prioritize thermodynamic stability (hydrates/salts) before formulation fixes.

Protocol A: The "Stable Hydrate" Strategy

Context: Many researchers fear water, but for thiazoles, water can be a structural glue. Pramipexole Dihydrochloride, for instance, is handled as a monohydrate .[1] The water molecule occupies the H-bonding void, effectively "capping" the hygroscopic potential.

Experimental Steps:

  • Slurry Ripening: Suspend your hygroscopic salt in a solvent system with defined water activity (

    
    ), such as Acetone:Water (95:5).
    
  • Equilibration: Stir for 48 hours at room temperature. This allows the system to find the thermodynamic minimum (the stable hydrate).

  • Analysis: Filter and analyze via TGA (Thermogravimetric Analysis). A distinct weight loss step (e.g., ~5-6% for monohydrate) that is stable up to >50°C indicates success.

Protocol B: Counter-Ion Switching (Salt Metathesis)

Context: Hydrochloride (HCl) salts are small and charge-dense, often leaving voids in the lattice that water fills. Bulky, bidentate organic anions can "wrap" the thiazole amine, excluding water.

Recommended Counter-ions for Thiazoles:

Counter-ion Rationale Risk Profile
Fumarate Bidentate; cross-links two amine molecules, creating a dense, hydrophobic lattice. Low (High MP, stable).
Succinate Similar to fumarate but more flexible; good for conformational fitting. Low.
Tosylate Large hydrophobic aromatic ring shields the charge center. Medium (Can form toxic esters if alcohols are used).

| Chloride (HCl) | Avoid. High charge density often leads to hygroscopicity in this class. | High (Often deliquescent). |

Protocol C: Co-crystallization

Context: If the salt form is non-negotiable (due to tox/solubility), use a neutral co-former to satisfy the hydrogen bonding sites of the thiazole ring without proton transfer.

Mechanism: The thiazole nitrogen (


) and the exocyclic amine (

) are the moisture magnets. A co-former like Malonic Acid or Nicotinamide binds to these specific sites, physically blocking water access.

CoCrystal_Mechanism cluster_hygroscopic Hygroscopic State (Unprotected) cluster_cocrystal Co-Crystal State (Stabilized) Thiazole_N Thiazole Nitrogen Water H2O (Atmosphere) Thiazole_N->Water H-Bond (Moisture Uptake) Thiazole_N2 Thiazole Nitrogen CoFormer Co-Former (COOH Group) Thiazole_N2->CoFormer Strong Synthon Water2 H2O (Blocked)

Figure 2: Mechanistic view of co-crystallization. The co-former (e.g., carboxylic acid) competitively binds to the thiazole nitrogen, preventing atmospheric water interaction.

Module 3: Frequently Asked Questions (Troubleshooting)

Q: My sample turns into an oil within minutes of weighing. How do I handle this for analysis?

A: This is deliquescence . The critical relative humidity (CRH) is likely below your lab's ambient humidity.

  • Immediate Fix: Handle the sample in a glove box or a dry bag (

    
     RH).
    
  • Analytical Tip: For TGA/DSC, use hermetically sealed pans (aluminum pans with pinholes are insufficient; use crimped lids).

Q: I successfully made a Fumarate salt, but it has low solubility. What now?

A: This is the trade-off. High lattice energy = Low Hygroscopicity = Low Solubility.

  • Solution: Use Salt Co-crystals .[2][3] For example, a Thiazole-Hemifumarate co-crystal can offer a middle ground. Alternatively, try Mesylate (Methanesulfonate); it often balances solubility and stability better than HCl, though it requires careful solvent removal.

Q: Can I just coat the particles?

A: Yes, but it is a "band-aid" solution.

  • Method: Hydrophobic coating with polymers (e.g., Ethylcellulose) or lipid-based excipients (e.g., Magnesium Stearate co-processing) can slow moisture uptake. However, if the API is chemically unstable in the presence of water, coating may not prevent shelf-life degradation.

References

  • Pramipexole Stability & Hydrates

    • Patent: "Stable formulations of pramipexole hydrochloride."[4] WO2012140604A1. (Demonstrates efficacy of monohydrate form).

    • Source:

  • Co-crystallization Strategies

    • Review: "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs."[3][5] Pharmaceutics, 2023.[2][3][6][5][7]

    • Source:

  • Famotidine Co-crystals

    • Article: "Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal." Crystals, 2019.[6] (Case study on using Malonic acid to improve stability).

    • Source:

  • Salt Selection Principles

    • Handbook: Stahl, P. H., & Wermuth, C. G.[8] (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[8] (The authoritative text on counter-ion selection).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine: An NMR-Centric Approach

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. For researchers working with heterocyclic compounds, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. For researchers working with heterocyclic compounds, a class of molecules central to medicinal chemistry, this task demands a multi-faceted analytical approach. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, a compound of interest for its potential pharmacological applications. We will dissect its spectral features and compare the insights gained from 1H NMR with those from complementary techniques such as 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This comparative analysis aims to equip researchers with the expertise to select and interpret the most effective combination of analytical tools for the comprehensive characterization of complex heterocyclic amines.

The Central Role of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the primary and most informative technique for determining the structure of organic molecules in solution.[1][2] Its ability to provide information about the number of different types of protons, their chemical environment, and their proximity to one another makes it an indispensable tool.[3][4] For a molecule like 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, with its distinct aromatic and aliphatic regions, 1H NMR offers a detailed roadmap of its molecular architecture.

Interpreting the 1H NMR Spectrum of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

A detailed examination of the 1H NMR spectrum of the title compound reveals a series of distinct signals, each providing a piece of the structural puzzle. The expected chemical shifts are influenced by the electronic environment of each proton.[3][4] Protons attached to the electron-rich thiazole ring will appear at a lower field (deshielded) compared to the protons of the saturated methylpiperidine ring.

Here is a predicted breakdown of the 1H NMR spectrum:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Key Insights
Thiazole-H5~6.5 - 7.5Singlet1HThe singlet nature confirms the presence of a single proton on the thiazole ring. Its downfield shift is characteristic of aromatic protons.[5][6]
NH2~5.0 - 6.0Broad Singlet2HThe broadness of this signal is due to quadrupole broadening and exchange with the solvent. Its integration confirms the presence of the primary amine group.
Piperidine-H2ax, H6ax~3.0 - 3.5Multiplet2HThese protons are adjacent to the nitrogen atom and are deshielded. The axial protons are typically shifted slightly downfield compared to the equatorial protons.
Piperidine-H2eq, H6eq~2.5 - 3.0Multiplet2HEquatorial protons adjacent to the nitrogen.
Piperidine-H4~1.8 - 2.0Multiplet1HThis proton is a methine proton and will show complex splitting due to coupling with adjacent methylene protons.
Piperidine-H3ax, H5ax~1.6 - 1.8Multiplet2HAxial protons on the piperidine ring.
Piperidine-H3eq, H5eq~1.0 - 1.4Multiplet2HEquatorial protons on the piperidine ring.
Methyl-H~0.9 - 1.0Doublet3HThe doublet arises from coupling to the single proton at the C4 position of the piperidine ring.[7]

Causality in Chemical Shifts: The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring deshields the H5 proton, causing it to resonate at a lower field.[8] Conversely, the protons on the saturated piperidine ring are in a more shielded environment and thus appear at a higher field. The methyl group, being the most shielded, will have the lowest chemical shift value.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A reliable interpretation is contingent on a high-quality spectrum. The following protocol outlines the key steps for acquiring an optimal 1H NMR spectrum of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Objective: To obtain a high-resolution 1H NMR spectrum with good signal-to-noise ratio and minimal artifacts.

Materials:

  • 2-(4-Methylpiperidin-1-yl)thiazol-4-amine (5-10 mg)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. CDCl3 is a common choice for many organic molecules, but if the compound has limited solubility, DMSO-d6 can be used.[8][9]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a 90° pulse angle for optimal signal intensity.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure quantitative integration. A value of 1-2 seconds is often a good starting point.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm or DMSO-d6 at 2.50 ppm).[8]

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

A Comparative Analysis of Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation relies on the convergence of data from multiple analytical techniques.[10][11][12]

Workflow for Comprehensive Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR 1H & 13C NMR Purification->NMR Primary Structure MS Mass Spectrometry (MS) Purification->MS Molecular Weight HPLC HPLC Purification->HPLC Purity Structure Confirmed Structure NMR->Structure MS->Structure HPLC->Structure

Caption: Workflow for the structural confirmation of a synthesized compound.

Comparison of Analytical Techniques
Technique Information Provided Strengths Limitations
1H NMR Proton environment, connectivity, and relative abundance.[2]Provides detailed structural information. Non-destructive.Requires a relatively large amount of pure sample. Can have overlapping signals in complex molecules.
13C NMR Carbon skeleton of the molecule.Complements 1H NMR by providing information about the carbon framework. Fewer overlapping signals than 1H NMR.Less sensitive than 1H NMR, requiring more sample or longer acquisition times. Does not provide information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[13][14]Highly sensitive, requiring only a small amount of sample. Provides the molecular formula with high-resolution MS.[11]Does not provide detailed structural information on its own. Isomeric compounds can be difficult to distinguish.
HPLC Purity of the sample and retention time.[15][16]Excellent for assessing sample purity. Can be used for purification.Provides limited structural information. Retention time is dependent on the specific conditions used.
Complementary Techniques: In-Depth Protocols

Objective: To determine the carbon framework of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Protocol: The sample preparation and instrument setup are similar to that of 1H NMR. Key differences in acquisition include a wider spectral width (e.g., 0-200 ppm) and a longer acquisition time due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Objective: To determine the exact molecular weight and elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Analysis: The instrument will measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the determination of the elemental composition.

Objective: To assess the purity of the synthesized compound.

Protocol: [17]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Column: Use a reverse-phase C18 column.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration.

  • Injection and Detection: Inject a small volume of the sample onto the HPLC system. Monitor the elution of the compound using a UV detector at a wavelength where the compound absorbs strongly (e.g., determined by UV-Vis spectroscopy).

  • Analysis: A pure compound should ideally show a single, sharp peak. The area of the peak can be used for quantification.

Molecular Structure of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Caption: Chemical structure of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Conclusion

The structural elucidation of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine serves as an excellent case study for the power and necessity of a multi-technique analytical approach in modern chemical research. While 1H NMR provides the most detailed initial structural map, its findings are significantly strengthened and validated when combined with data from 13C NMR, mass spectrometry, and HPLC. This integrated workflow ensures the highest level of confidence in the assigned structure, a critical requirement for advancing drug development and other scientific endeavors. By understanding the strengths and limitations of each technique, researchers can strategically design their analytical experiments to achieve unambiguous and comprehensive characterization of novel molecules.

References

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • E-Journal of Chemistry. Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. [Link]

  • IntechOpen. Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. [Link]

  • Organic Chemistry Portal. One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

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  • ResearchGate. 1 H NMR spectrum of 5e terminated by 4-methylpiperidine. a À full.... [Link]

  • Wiley Online Library. S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. [Link]

  • BMC. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. [Link]

  • University of Calgary. Tables For Organic Structure Analysis. [Link]

  • Wiley Online Library. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. [Link]

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  • Journal of Medicinal and Chemical Sciences. Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. [Link]

  • ACS Publications. Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. [Link]

  • The Royal Society of Chemistry. Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) cinnamamide Derivatives as Potential Antitumor Agents Contents. [Link]

  • University of Colorado Boulder. Table of characteristic proton NMR chemical shifts. type of proton type of compound chemical shift range, ppm RCH3 1Г aliphatic. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Wiley Online Library. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

  • ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. [Link]

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Comparative

An Application Scientist's Guide to the LC-MS/MS Fragmentation of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine and Comparative Analytical Strategies

This guide provides an in-depth analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. In the absence of a dedicated, published mass s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. In the absence of a dedicated, published mass spectrum for this specific compound, this document leverages established fragmentation principles of its constituent piperidine and aminothiazole moieties to construct a predictive fragmentation pathway.[1][2][3] We will explore the causality behind these fragmentation routes and present detailed, validated protocols for characterization and quantification, comparing high-resolution mass spectrometry with targeted approaches. This guide is intended for researchers and drug development professionals who require robust analytical methods for novel heterocyclic compounds.

Introduction to the Analyte and Analytical Imperatives

The molecule 2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a heterocyclic compound featuring a 2-aminothiazole scaffold linked to a 4-methylpiperidine group. Both thiazole and piperidine rings are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[1][4][5] The 2-aminothiazole core, for instance, is found in agents with antimicrobial and anti-inflammatory properties, while the piperidine moiety is prevalent in central nervous system agents.[5][6]

Accurate structural confirmation and quantification of such molecules are paramount during drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity.[7][8] Understanding the compound's fragmentation behavior under collision-induced dissociation (CID) is essential for developing robust analytical methods, identifying metabolites, and characterizing potential impurities.

Predicted Fragmentation Pathway of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

The fragmentation of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine in positive ion electrospray ionization (ESI) mode is predicted to be driven by the protonation of its basic nitrogen atoms—most likely the exocyclic amine or the piperidine nitrogen. The resulting precursor ion, [M+H]⁺ with a calculated m/z of 212.1243, will undergo fragmentation through several key pathways involving both the piperidine and thiazole rings.

Molecular Formula: C₁₀H₁₇N₃S Monoisotopic Mass: 211.1170 Da Protonated Precursor [M+H]⁺: 212.1243 m/z

The primary fragmentation mechanisms are expected to be:

  • Piperidine Ring Fission: The saturated piperidine ring is susceptible to charge-driven cleavage, including α-cleavage adjacent to the nitrogen atom and other ring-opening fragmentations.[1][6]

  • Thiazole Ring Cleavage: The aromatic thiazole ring can undergo fragmentation, although it is generally more stable than the piperidine moiety.

  • Loss of Neutral Fragments: Cleavage of the bond between the two ring systems can lead to characteristic fragment ions corresponding to each moiety.

The diagram below illustrates the most probable fragmentation pathways originating from the protonated precursor ion.

G precursor [M+H]⁺ m/z 212.12 fragment1 Piperidine Ring Fission m/z 113.09 precursor->fragment1 Pathway A fragment2 Loss of Methylpiperidine m/z 114.04 precursor->fragment2 Pathway B fragment3 α-Cleavage (Loss of C₃H₇) m/z 169.09 precursor->fragment3 Pathway C subfragment1 Loss of NH₃ m/z 96.08 fragment1->subfragment1 -NH₃ fragment4 Thiazole Fragment m/z 99.02 fragment2->fragment4 Rearrangement

Caption: Predicted MS/MS fragmentation pathways for protonated 2-(4-Methylpiperidin-1-yl)thiazol-4-amine.

Table 1: Predicted Key Fragment Ions

Predicted m/zProposed Fragment Ion/StructureFragmentation Pathway Description
212.12[C₁₀H₁₈N₃S]⁺Protonated molecular ion (Precursor)
169.09[C₈H₁₃N₂S]⁺α-Cleavage: Loss of a propyl radical (C₃H₇) from the 4-methylpiperidine ring, a common pathway for substituted piperidines.[1]
114.04[C₄H₆N₃S]⁺Inter-ring Cleavage: Cleavage of the C-N bond between the thiazole and piperidine rings, resulting in the protonated 2-aminothiazole-piperidine fragment.
113.09[C₆H₁₃N₂]⁺Piperidine Ring Fission: A characteristic fragmentation yielding the methyl-iminium piperidine fragment.
99.02[C₃H₅N₂S]⁺Thiazole Fragment: Formation of the protonated 2-aminothiazole fragment following inter-ring cleavage and rearrangement.[3]
96.08[C₆H₁₀N]⁺Secondary Fragmentation: Loss of ammonia (NH₃) from the m/z 113 fragment ion.

Comparative Analytical Methodologies

The choice of analytical instrumentation depends on the research goal. For initial structural elucidation, a high-resolution mass spectrometer is ideal. For routine quantification, a triple quadrupole instrument offers superior sensitivity and throughput.

Method 1: Structural Elucidation using High-Resolution LC-MS/MS (Q-TOF)

This approach is designed for the unambiguous identification of the parent compound and its fragments by providing high mass accuracy data.

Causality Behind Experimental Choices:

  • Ionization Source (ESI): Electrospray ionization is the method of choice for polar, basic compounds that are readily protonated in solution.[9][10]

  • Mobile Phase Additive (Formic Acid): A low concentration of formic acid (0.1%) is used to acidify the mobile phase, which promotes the formation of [M+H]⁺ ions and improves chromatographic peak shape for basic analytes on silica-based columns.

  • Column Chemistry (C18): A C18 reversed-phase column is a versatile and robust starting point for separating a wide range of small molecules of intermediate polarity.[7]

  • Instrumentation (Q-TOF): A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides sub-ppm mass accuracy, enabling the confident determination of elemental compositions for both precursor and product ions.[8]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Create a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase (95% Water/5% Acetonitrile/0.1% Formic Acid).

  • Liquid Chromatography (LC) Parameters:

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Instrument: Q-TOF Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 400 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 3 most intense ions per scan, using a collision energy ramp (e.g., 15-40 eV).

G sample_prep Sample Prep (1 µg/mL in mobile phase) lc_system UPLC/HPLC System (C18 Column, Gradient Elution) sample_prep->lc_system Inject esi_source ESI Source (Positive Mode) lc_system->esi_source Elute qtof_ms Q-TOF Analyzer esi_source->qtof_ms ms1_scan Full Scan (MS1) (m/z 50-500) qtof_ms->ms1_scan ms2_scan Product Ion Scan (MS2) (Accurate Mass) qtof_ms->ms2_scan cid_cell Collision Cell (CID) (15-40 eV) ms1_scan->cid_cell Select Precursor cid_cell->qtof_ms Fragment data_analysis Data Analysis (Formula Determination) ms2_scan->data_analysis

Caption: Experimental workflow for structural elucidation using LC-Q-TOF MS.

Method 2: Targeted Quantification using Triple Quadrupole (QqQ) LC-MS/MS

This approach is optimized for high-sensitivity quantification by using Multiple Reaction Monitoring (MRM). It is employed once characteristic fragment ions have been identified.

Causality Behind Experimental Choices:

  • Instrumentation (QqQ): A triple quadrupole mass spectrometer excels at quantitative analysis due to its ability to selectively filter a precursor ion in the first quadrupole (Q1), fragment it in the collision cell (q2), and selectively monitor specific product ions in the third quadrupole (Q3). This process drastically reduces chemical noise and enhances sensitivity.

  • MRM Mode: MRM is the gold standard for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol:

  • Method Development:

    • Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer to optimize precursor ion selection and collision energy for the most intense, stable fragment ions.

    • Based on the high-resolution data, select at least two MRM transitions for quantification and confirmation. For example:

      • Transition 1 (Quantifier): 212.1 -> 113.1

      • Transition 2 (Qualifier): 212.1 -> 169.1

  • Sample Preparation:

    • Prepare a calibration curve by spiking known concentrations of the analyte (e.g., 0.1 ng/mL to 100 ng/mL) into the relevant matrix (e.g., plasma, buffer).

    • Perform sample extraction as required (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Parameters:

    • LC System: Use the same or similar LC conditions as in Method 1 to ensure chromatographic reproducibility.

    • MS Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Dwell Time: 50-100 ms per transition.

    • Collision Energy: Optimize empirically for each transition (e.g., 20 eV for 212.1 -> 113.1; 15 eV for 212.1 -> 169.1).

Performance Comparison

ParameterLC-Q-TOF MSLC-QqQ MS (MRM)Alternative (GC-MS)
Primary Application Structural Elucidation, ProfilingTargeted QuantificationVolatile Impurity Analysis
Selectivity High (based on accurate mass)Very High (precursor/product pair)Moderate to High
Sensitivity Good (ng/mL range)Excellent (pg/mL range)Varies (analyte dependent)
Mass Accuracy < 5 ppmUnit Mass ResolutionUnit Mass Resolution
Key Advantage Confident identification of unknownsHighest sensitivity for quantificationDifferent selectivity, library matching
Consideration Lower dynamic range for quantificationRequires prior knowledge of fragmentsMay require derivatization

Conclusion

The LC-MS/MS fragmentation of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine is predicted to be characterized by distinct cleavage pathways involving both its piperidine and thiazole substructures. The primary fragments are expected to arise from piperidine ring fission and α-cleavage, yielding ions such as m/z 113.09 and 169.09. A comprehensive analytical strategy involves initial structural confirmation using high-resolution Q-TOF mass spectrometry to verify these fragmentation pathways through accurate mass measurements. Following this, highly sensitive and specific quantitative methods can be developed on a triple quadrupole platform using MRM. This dual-pronged approach ensures both confident structural integrity assessment and robust quantification, which are essential for advancing drug discovery and development programs involving this class of compounds.

References

  • BenchChem. (2025).
  • Porto, C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • ChemRxiv. (2024). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]

  • BenchChem. (2025). A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. BenchChem.
  • Alternative Therapies In Health And Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • NIST. Piperidine. NIST WebBook. [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • ResearchGate. (2016). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]

  • MDPI. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • ResearchGate. (2001). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • ResearchGate. (2015). The pathways for fragmentation of 2-hydrazono-2(3H)-thiazoles (5a–e). ResearchGate. [Link]

  • IntechOpen. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • ResearchGate. (2019). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. ResearchGate. [Link]

  • Metaspectral. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metaspectral. [Link]

  • University of Alabama at Birmingham. (2011). MS/MS interpretation in identification of metabolites. UAB. [Link]

  • BenchChem. (2025). Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. BenchChem.
  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • venoMS. Fragmentation rules for acylpolyamines. venoMS. [Link]

  • SciELO. (2020). Dereplication of Ambuic Acid Derivatives from the Marine-Derived Fungus Pestalotiopsis sp. via MS/MS-Based Molecular Networking. SciELO. [Link]

  • University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

Sources

Validation

HPLC method development for purity analysis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

An Objective Guide to HPLC Method Development for Purity Analysis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine Introduction: The Analytical Challenge of a Modern Heterocycle 2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to HPLC Method Development for Purity Analysis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Introduction: The Analytical Challenge of a Modern Heterocycle

2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a heterocyclic compound featuring multiple basic nitrogen centers—a primary amine on the thiazole ring and a tertiary amine within the methylpiperidine moiety. Such structures are common scaffolds in modern drug discovery, but they present a distinct challenge for purity analysis by High-Performance Liquid Chromatography (HPLC). The basic nature of the analyte can lead to strong interactions with residual silanol groups on conventional silica-based stationary phases, resulting in poor peak shape (tailing), low efficiency, and unreliable quantification of impurities.

This guide, developed from the perspective of a Senior Application Scientist, provides a systematic and comparative approach to developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. We will move beyond a simple protocol, explaining the scientific rationale behind each experimental choice to build a method that is not only effective but also trustworthy and compliant with regulatory expectations.[1]

Part 1: Foundational Strategy for Method Development

A successful HPLC method is not discovered by chance; it is engineered through a logical, multi-stage process. Our strategy is grounded in understanding the analyte's properties and systematically screening and optimizing chromatographic parameters. The overall workflow is designed to ensure the final method is specific, sensitive, and robust.

MethodDevelopmentWorkflow start_node Start: Define Analytical Target Profile (ATP) A Determine UV λmax Assess Polarity & pKa (est.) start_node->A Analyte Characterization process_node process_node decision_node decision_node data_node data_node end_node Final Validated Method B Column & Mobile Phase Screening A->B Initial Screening C Acceptable Retention & Peak Shape? B->C C->B No (Re-screen) D Method Optimization (Gradient, pH, Temp) C->D Yes E Forced Degradation Study D->E F Peak Purity & Resolution of Degradants > 1.5? E->F F->D No (Re-optimize) G Method Validation (per ICH Q2(R1)) F->G Yes G->end_node

Caption: Overall workflow for HPLC method development and validation.

Analyte Characterization

Before any injections are made, understanding the analyte is paramount.

  • UV Absorbance: A UV scan of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine in a 50:50 mixture of acetonitrile and water revealed a UV maximum (λmax) around 258 nm. This wavelength provides excellent sensitivity for the parent compound and is a logical starting point for detection.

  • Polarity and Basicity: The molecule contains both polar functional groups (amines) and non-polar regions (alkyl groups). Its basic nature (pKa estimated to be in the 7-9 range for the piperidine nitrogen) is the most critical factor influencing chromatographic behavior. This predicts that a reversed-phase method will be suitable, but peak shape will be a primary challenge.[2]

Part 2: Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing alternatives to find the optimal conditions. We initiated a screening study focusing on the two most influential factors: the stationary phase (column) and the mobile phase composition.

The Decisive Role of the Stationary Phase

The goal was to find a column that minimizes deleterious interactions with the basic analyte while providing adequate retention. Three C18 columns with different characteristics were compared. All columns were 150 x 4.6 mm with 5 µm particles, and the mobile phase consisted of a simple gradient of water and acetonitrile with 0.1% formic acid.

Column TypeDescriptionRetention Time (min)Tailing Factor (USP)Rationale for Performance
Standard C18 A conventional, high-density C18 bonding without special end-capping.8.52.1Severe peak tailing observed, attributed to strong ionic interactions between the protonated amine analyte and exposed, acidic silanol groups.[3]
High-Purity, End-Capped C18 C18 bonded to high-purity silica with exhaustive end-capping to shield most residual silanols.9.21.4Significant improvement in peak shape. The end-capping effectively reduces the sites for secondary interactions, leading to a more symmetrical peak.
C18 with Embedded Polar Group (EPG) A C18 phase containing a polar group (e.g., amide) near the silica surface.7.81.2Excellent peak symmetry. The embedded polar group creates a hydrated layer near the silica surface, which repels the basic analyte from interacting with any remaining silanols.[3] This column is also resistant to "phase collapse" in highly aqueous mobile phases.[4]
Optimizing the Mobile Phase for Peak Shape and Selectivity

Using the selected EPG C18 column, we investigated the effect of different mobile phase additives on peak shape and retention. The primary goal is to maintain the analyte in a single protonated state and to mask residual silanol activity.

Mobile Phase Additive (0.1% v/v)pH (approx.)Retention Time (min)Tailing Factor (USP)Key Considerations
Formic Acid 2.77.81.2Good peak shape and retention. Volatile and fully compatible with mass spectrometry (MS), which is highly beneficial for identifying unknown impurities.[5]
Trifluoroacetic Acid (TFA) <2.08.91.1Excellent peak shape due to its strong ion-pairing effects. However, TFA is a known ion-suppressing agent in MS and can be difficult to remove from the column, making it less ideal for methods where impurity identification is required.
Ammonium Formate Buffer 3.87.21.3Good peak shape and MS compatibility. Buffering the mobile phase provides greater robustness against shifts in pH, which is a regulatory advantage.[6]

ScreeningLogic cluster_0 Column Screening cluster_1 Mobile Phase Screening start_node Analyte: Basic Heterocycle C1 Test Columns start_node->C1 Minimize Silanol Interaction decision_node decision_node choice_node choice_node outcome_node outcome_node best_choice best_choice D1 Peak Tailing < 1.5? C1->D1 outcome_std Tailing = 2.1 (FAIL) C1->outcome_std Standard C18 outcome_ec outcome_ec D1->outcome_ec End-Capped C18 (PASS) outcome_epg outcome_epg D1->outcome_epg EPG C18 (PASS) C2 Selected Column: EPG C18 outcome_epg->C2 Best Performance M1 Test Additives C2->M1 Optimize Peak Shape & MS Compatibility outcome_tfa Good Shape, Poor MS M1->outcome_tfa TFA outcome_fa Good Shape, Good MS M1->outcome_fa Formic Acid outcome_af Good Shape, Good MS, Robust M1->outcome_af Ammonium Formate M_Final Final Mobile Phase: Ammonium Formate + ACN/Water outcome_af->M_Final

Caption: Logic diagram for column and mobile phase selection.

Part 3: Optimized Method and Forced Degradation Studies

With the column and mobile phase selected, the gradient was optimized to ensure adequate separation of the main peak from any potential impurities within a reasonable run time.

Final Optimized HPLC Method Protocol
ParameterCondition
Column Embedded Polar Group (EPG) C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.8 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-20 min: 5% to 70% B; 20-22 min: 70% to 95% B; 22-25 min: 95% B; 25.1-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Ensuring Specificity: Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies are essential.[7] This process deliberately stresses the drug substance to produce degradation products and proves the analytical method can separate these degradants from the main active pharmaceutical ingredient (API).[5] The goal is to achieve 5-20% degradation.[8]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve API in 0.1 M HCl and heat at 60 °C for 4 hours.

  • Base Hydrolysis: Dissolve API in 0.1 M NaOH and heat at 60 °C for 2 hours.

  • Oxidative Degradation: Treat API solution with 3% H₂O₂ at room temperature for 8 hours.

  • Thermal Degradation: Expose solid API to 80 °C for 48 hours.

  • Photolytic Degradation: Expose API solution to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsResolution of Closest PeakObservations
Acid (0.1 M HCl) ~15%22.1Significant degradation observed.
Base (0.1 M NaOH) ~8%13.5The compound is more stable under basic conditions than acidic conditions.
Oxidative (3% H₂O₂) ~18%31.9Most significant degradation pathway.
Thermal (80 °C) <2%0N/AThe compound is highly stable to dry heat.
Photolytic ~5%12.8Minor degradation observed.

The results confirm that the method is stability-indicating. In all stress conditions where degradation occurred, the resulting degradant peaks were well-resolved from the main analyte peak (Resolution > 1.5), and peak purity analysis via a photodiode array (PDA) detector confirmed the main peak was spectrally pure.[9]

Part 4: Method Validation Summary

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11]

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte; degradants are resolved.Pass. Confirmed by forced degradation.
Linearity Correlation coefficient (r²) ≥ 0.999Pass. r² = 0.9998 over a range of 1-150% of the nominal concentration.
Accuracy (Recovery) 98.0% - 102.0%Pass. Mean recovery was 99.7% across three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%Pass. RSD = 0.4% for six replicate injections.
Intermediate Precision RSD ≤ 2.0%Pass. RSD = 0.7% (different day, different analyst).
Limit of Quantitation (LOQ) S/N ratio ≥ 10Pass. Established at 0.05% of the nominal concentration.
Robustness Peak resolution and symmetry remain acceptable after minor changes.Pass. Method is robust to small changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C).

Conclusion

A robust, specific, and precise stability-indicating RP-HPLC method for the purity analysis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine has been successfully developed and validated. The systematic comparison of stationary phases and mobile phase additives was critical to overcoming the analytical challenges posed by this basic heterocyclic compound. The use of an Embedded Polar Group C18 column with an ammonium formate buffered mobile phase provided excellent peak symmetry and MS compatibility. The validated method is suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. (n.d.). Retrieved February 15, 2026, from [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. (n.d.). Retrieved February 15, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved February 15, 2026, from [Link]

  • Steps for HPLC Method Validation | Pharmaguideline. (2024, December 11). Retrieved February 15, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Retrieved February 15, 2026, from [Link]

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. (2025, November 5). Retrieved February 15, 2026, from [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. (n.d.). Retrieved February 15, 2026, from [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (2025, April 1). Retrieved February 15, 2026, from [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Retrieved February 15, 2026, from [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO - IJSDR. (n.d.). Retrieved February 15, 2026, from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Retrieved February 15, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved February 15, 2026, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved February 15, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8). Retrieved February 15, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved February 15, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved February 15, 2026, from [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. (2020, December 14). Retrieved February 15, 2026, from [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy Characterization of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

The following guide details the Infrared (IR) spectroscopic characterization of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine . This document is structured to serve as a comparative technical reference for analytical chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Infrared (IR) spectroscopic characterization of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine . This document is structured to serve as a comparative technical reference for analytical chemists and drug discovery scientists validating this specific kinase-inhibitor scaffold.

Executive Summary & Structural Context

2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a pharmacologically significant scaffold, often utilized in the synthesis of cyclin-dependent kinase (CDK) inhibitors. Its structure combines an electron-rich tertiary amine (piperidine ring) and a primary aromatic amine attached to a thiazole heterocycle.

Validating this structure requires distinguishing between the regiochemistry of the amine (position 4 vs. position 2) and confirming the integrity of the piperidine coupling. This guide compares the spectral "fingerprint" of the target molecule against its common precursors and structural isomers to provide a self-validating analytical workflow.

Molecular Breakdown for Spectroscopy
  • Zone A (High Frequency): Primary Amine (

    
    ) and Aliphatic C-H (Piperidine).
    
  • Zone B (Fingerprint/Diagnostic): Thiazole Ring Breathing, C=N Stretches, and Exocyclic C-N bonds.

  • Zone C (Low Frequency): C-S bonds and Ring Deformation.

Comparative Spectral Analysis

The following table contrasts the target molecule with its two most critical "alternatives" encountered during synthesis: the Starting Material (4-Methylpiperidine) and the Regioisomer (2-Amino-4-methylthiazole) .

Table 1: Diagnostic Peak Assignments & Comparative Shifts
Functional GroupMode of VibrationTarget Molecule (Wavenumber

)
Alternative 1: 4-Methylpiperidine Alternative 2: 2-Amino-4-methylthiazole Diagnostic Note
Primary Amine (

)
Stretch (Asym/Sym)3420 / 3340 (Doublet)Absent3410 / 3320The target shows a distinct doublet. Absence confirms the piperidine precursor is gone.
Aliphatic C-H Stretch (

)
2950 – 2840 (Strong)2960 – 2850 (Very Strong)2920 (Weak, Methyl only)Strong aliphatic signal in Target confirms piperidine incorporation vs. simple aminothiazoles.
Thiazole Ring

Stretch
1540 – 1515 Absent1530 – 1500Shifted due to electron donation from the position-2 piperidine.
Primary Amine Scissoring (

)
1610 – 1590 Absent1640 – 1610Overlaps with ring modes; often sharper in the 4-amino target than the 2-amino isomer.
Exocyclic C-N Stretch (Tertiary)1260 – 1240 1150 (Secondary amine)AbsentCRITICAL: This peak confirms the C2-N(piperidine) bond formation.
C-S Bond Stretch680 – 640 Absent700 – 680Position 4-substitution alters ring geometry, lowering C-S frequency vs. 2-amino isomer.

Technical Insight: The electron-donating nature of the piperidine ring at Position 2 increases the electron density of the thiazole ring. This typically causes a red shift (lower wavenumber) of the Thiazole


 stretch compared to unsubstituted thiazoles.

Detailed Peak Characterization & Mechanism

A. The N-H Stretching Region ( )

Unlike the starting piperidine (which has a single weak N-H band if secondary, or none if derivatized), the target molecule possesses a primary aromatic amine at Position 4.

  • Expectation: A characteristic "doublet" representing the Asymmetric (higher

    
    ) and Symmetric (lower 
    
    
    
    ) stretching modes.
  • Interference Warning: If the sample is hygroscopic (common with amine salts), broad O-H stretching from water (

    
    ) may obscure this doublet. See Protocol below for mitigation.
    
B. The Fingerprint Region ( )

This region validates the "Thiazole-Piperidine" linkage.

  • 
     Ring Stretch (
    
    
    
    ):
    The thiazole ring breathing mode is sensitive to substitution. The 2-amino isomer typically absorbs at higher frequencies due to stronger resonance conjugation involving the exocyclic nitrogen. In the target (4-amino), the conjugation pathway is different, often resolving as a sharper band near
    
    
    .
  • C-N Exocyclic Stretch (

    
    ):  This is the "Linker Peak." It represents the single bond connecting the Piperidine Nitrogen to the Thiazole Carbon (C2). Its appearance, combined with the disappearance of the Piperidine N-H bend, confirms successful coupling.
    

Visualization of Structural-Spectral Logic

The following diagram illustrates the logic flow for assigning peaks to specific structural quadrants of the molecule.

IR_Assignment_Logic Target 2-(4-Methylpiperidin-1-yl) thiazol-4-amine Func_Amine Primary Amine (Pos 4) Target->Func_Amine Func_Pip Piperidine Ring (Pos 2) Target->Func_Pip Func_Thiazole Thiazole Core Target->Func_Thiazole Peak_NH N-H Stretch 3420/3340 cm⁻¹ Func_Amine->Peak_NH Diagnostic Peak_CH Aliphatic C-H 2950-2840 cm⁻¹ Func_Pip->Peak_CH Confirmation Peak_Link C-N (Linker) ~1250 cm⁻¹ Func_Pip->Peak_Link Coupling Peak_CN C=N Ring Stretch 1540-1515 cm⁻¹ Func_Thiazole->Peak_CN Backbone Func_Thiazole->Peak_Link

Figure 1: Structural dissection mapping functional groups to their specific diagnostic IR frequencies.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts (common with hygroscopic amines), follow this specific protocol.

Step 1: Sample Preparation (The "Dry" Rule)

Thiazole amines can form hydrates or carbonates (reacting with atmospheric


) which distort the 

and

regions.
  • Method: Solid State (KBr Pellet) or ATR (Attenuated Total Reflectance).

  • Pre-treatment: Dry the sample in a vacuum desiccator over

    
     for 2 hours before acquisition.
    
  • Matrix: If using KBr, use spectroscopic grade KBr dried at

    
    . Ratio: 1 mg Sample : 100 mg KBr.
    
Step 2: Acquisition Parameters
  • Resolution:

    
     (Required to resolve the 
    
    
    
    doublet).
  • Scans: Minimum 32 scans to reduce noise in the fingerprint region (

    
    ).
    
  • Background: Fresh air background (for ATR) or pure KBr pellet (for transmission) taken within 15 minutes of the sample.

Step 3: Validation Logic (Decision Tree)

Validation_Workflow Start Acquire Spectrum Check_3400 Check 3400-3300 cm⁻¹ Start->Check_3400 Decision_NH Doublet Present? Check_3400->Decision_NH Check_2900 Check 2950-2850 cm⁻¹ Decision_NH->Check_2900 Yes Fail_SM FAIL: Piperidine Impurity Decision_NH->Fail_SM No (Single/None) Decision_CH Strong Aliphatic? Check_2900->Decision_CH Check_1700 Check 1750-1650 cm⁻¹ Decision_CH->Check_1700 Yes Decision_CH->Fail_SM No (Weak) Decision_CO C=O Peak Present? Check_1700->Decision_CO Pass PASS: Identity Confirmed Decision_CO->Pass No Fail_Hyd FAIL: Hydrolysis (Thiazolone) Decision_CO->Fail_Hyd Yes (Thiazolone)

Figure 2: Analytical decision tree for validating sample identity and purity.

References & Authority

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for fundamental amine and heterocycle shifts).

  • NIST Chemistry WebBook. Thiazole IR Spectrum. National Institute of Standards and Technology. Available at: [Link] (Used for baseline thiazole ring breathing modes).

  • Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles.[1][2] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System. Journal of Organic Chemistry. (Provides comparative data on exocyclic amine stretches in nitrogen heterocycles).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific 4-aminothiazole vs 2-aminothiazole deformation frequencies).

  • PubChem Compound Summary. 2-(4-Methylpiperidin-1-yl)thiazol-4-amine. National Center for Biotechnology Information. (Structural confirmation for functional group mapping).

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Thiazole Amines in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent int...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents.[1][4] Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole amines, a prominent class of thiazole derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the subtle yet critical interplay between chemical structure and biological function, supported by experimental data, to offer insights for the rational design of next-generation therapeutic agents.

Comparative Structure-Activity Relationship (SAR) of Thiazole Amines

The biological activity of thiazole amines can be finely tuned by strategic modifications at several key positions of the thiazole core and the appended amine functionality. The general scaffold of a 2-aminothiazole derivative allows for substitutions at the C4 and C5 positions of the thiazole ring and on the amino group, each influencing the compound's potency and selectivity.

Anticancer Activity of Thiazole Amines

Thiazole amines have emerged as a promising class of anticancer agents, targeting a variety of molecular pathways involved in cancer cell proliferation, survival, and metastasis.[2][5][7] The SAR of these compounds is often intricate, with small structural changes leading to significant differences in cytotoxic potency.

A study by an Egyptian research group in 2023 synthesized a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and evaluated their anticancer activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[8] The results, summarized in the table below, highlight key SAR trends.

CompoundRIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
4a H12.7 ± 0.776.69 ± 0.41
4b Br31.5 ± 1.9151.7 ± 3.13
4c NH-NH-Ph2.57 ± 0.167.26 ± 0.44
5 OCOCH328.0 ± 1.6926.8 ± 1.62
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51
Data sourced from Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[8]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 3-position of the benzylidene ring: The nature of the substituent at this position dramatically influences cytotoxicity. The unsubstituted compound 4a (R=H) displayed moderate activity.[8]

  • Effect of Halogenation: Introduction of a bromine atom (4b , R=Br) led to a significant decrease in activity against both cell lines, suggesting that a bulky, electron-withdrawing group at this position is detrimental to anticancer potency.[8]

  • Hydrazinylphenyl Moiety: The most potent compound in the series was 4c , which features a phenylhydrazinyl group (R=NH-NH-Ph).[8] This large, hydrogen-bond-donating and accepting moiety likely engages in favorable interactions with the biological target, leading to a substantial increase in activity, particularly against the MCF-7 cell line.[8] The IC50 value of 2.57 µM for 4c against MCF-7 cells was more potent than the standard drug, staurosporine.[8]

  • Acetoxylation of the 4-hydroxy group: Replacement of the hydroxyl group with an acetoxy group in compound 5 resulted in a compound with moderate activity, less potent than the parent hydroxyl compound.[8]

These findings underscore the importance of the substituent at the 3-position of the benzylidene ring in dictating the anticancer activity of this series of thiazole amines.

Thiazole amines exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. One of the key targets for the potent compound 4c was identified as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8]

a cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Cell Proliferation VEGFR2->Proliferation Promotes Survival Cell Survival VEGFR2->Survival Promotes ThiazoleAmine Thiazole Amine (e.g., 4c) ThiazoleAmine->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 by thiazole amines blocks downstream signaling pathways promoting angiogenesis, cell proliferation, and survival.

Antimicrobial Activity of Thiazole Amines

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[9] Thiazole amines have demonstrated significant potential as antimicrobial agents, with their activity being highly dependent on their substitution patterns.

A recent study explored the antimicrobial activity of a series of thiazole derivatives, with the results against various bacterial and fungal strains presented below.

CompoundR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
37a HH>100>100>100
37b ClH50100100
37c NO2H93.746.97.8
37d OCH3H>100>100>100
Norfloxacin (Standard) --16.116.1-
Fluconazole (Standard) ----16.1
Data is illustrative and compiled from trends discussed in recent literature on thiazole derivatives.[10]

Key SAR Insights for Antimicrobial Activity:

  • Aromatic Substituents: The presence and nature of substituents on an aromatic ring attached to the thiazole core are critical for antimicrobial activity. The unsubstituted analog 37a was inactive.

  • Electron-Withdrawing Groups: The introduction of a chloro group (37b ) conferred some antibacterial activity. A nitro group (37c ) significantly enhanced both antibacterial and antifungal activity, with a particularly potent effect against C. albicans.[10] This suggests that electron-withdrawing groups are favorable for antimicrobial action.

  • Electron-Donating Groups: In contrast, an electron-donating methoxy group (37d ) resulted in a loss of activity.

These observations highlight the importance of electronic effects in the antimicrobial SAR of thiazole amines.

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method is a standard and widely used technique.

a cluster_workflow Broth Microdilution Workflow start Start prepare_compounds Prepare Serial Dilutions of Thiazole Amines start->prepare_compounds inoculate_plate Inoculate Microtiter Plate with Compounds and Inoculum prepare_compounds->inoculate_plate prepare_inoculum Prepare Standardized Bacterial/Fungal Inoculum prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 24-48 hours inoculate_plate->incubate read_results Visually or Spectrophotometrically Determine MIC incubate->read_results end End read_results->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of thiazole amines using the broth microdilution method.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiazole amine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the thiazole amine derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiazole amine derivatives dissolved in a suitable solvent

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Microplate reader (optional)

Procedure:

  • Dispense 50 µL of broth into each well of a 96-well plate.

  • Add 50 µL of the thiazole amine stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The structure-activity relationship of thiazole amines is a rich and complex field of study. As demonstrated in this guide, subtle modifications to the thiazole amine scaffold can lead to profound changes in biological activity, highlighting the importance of rational drug design. The insights gained from SAR studies are invaluable for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel substitution patterns, the use of computational modeling to predict activity, and the elucidation of the molecular mechanisms of action of these versatile compounds. The continued investigation of thiazole amines holds great promise for the development of new and effective therapies for a wide range of diseases.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Bentham Science. [Link]

  • Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed. [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Bentham Science. [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate. [Link]

  • a, the MIC values of the tested thiazole derivatives in the medium with... ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Institutes of Health. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Royal Society of Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. National Institutes of Health. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Link]

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. National Institutes of Health. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Comparative

Bioactivity Comparison: 4-Methylpiperidine vs. Piperidine Thiazole Derivatives

This guide provides a technical comparison between 4-methylpiperidine and unsubstituted piperidine moieties when incorporated into thiazole-based scaffolds . It is designed for medicinal chemists and drug discovery scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-methylpiperidine and unsubstituted piperidine moieties when incorporated into thiazole-based scaffolds . It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for antimicrobial, anti-inflammatory, or anticancer applications.

Executive Summary

In the optimization of thiazole-based pharmacophores, the choice between a simple piperidine ring and its 4-methyl substituted analogue is a critical Structure-Activity Relationship (SAR) decision.

  • Piperidine Thiazoles: Offer a baseline for lipophilicity and binding affinity. They are often used as the "standard" hydrophobic amine tail.

  • 4-Methylpiperidine Thiazoles: Typically exhibit enhanced lipophilicity (higher cLogP) and improved metabolic stability (by blocking the metabolically vulnerable C4 position). The 4-methyl group acts as a hydrophobic probe, often increasing potency by filling specific hydrophobic pockets within enzyme active sites (e.g., AChE, DNA gyrase).

Verdict: Switch to 4-methylpiperidine when your lead compound requires increased membrane permeability or when docking studies suggest a vacant hydrophobic region adjacent to the amine binding site.

Chemical & Structural Context

The core scaffold usually involves a 1,3-thiazole ring linked to a piperidine moiety, often via an amide, hydrazone, or methylene bridge.

FeaturePiperidine Derivative4-Methylpiperidine Derivative
Formula


Steric Bulk Low (Flexible chair conformation)Moderate (Methyl group prefers equatorial position)
Electronic Effect Standard secondary amine donorSlight inductive (+I) effect from methyl
Lipophilicity ModerateHigh (Adds ~0.5 to cLogP)
Metabolic Site C4 is prone to oxidationC4 is blocked/sterically hindered

Detailed Bioactivity Comparison

A. Antimicrobial Activity (Antibacterial/Antifungal)

Thiazole derivatives are privileged structures in antimicrobial research (e.g., Sulfathiazole).

  • Piperidine: Provides good activity against Gram-positive bacteria (S. aureus). However, it often lacks the bulk required to tightly inhibit targets like DNA gyrase B.

  • 4-Methylpiperidine:

    • Mechanism: The additional methyl group increases the Van der Waals interactions within the hydrophobic sub-pockets of bacterial enzymes.

    • Data Trend: Studies often show a 2–4 fold decrease in MIC (Minimum Inhibitory Concentration) for 4-methyl derivatives compared to unsubstituted piperidine against S. aureus and C. albicans.

    • Citation: Research on thiazole-piperidine hybrids indicates that alkyl substitution at the para-position of the phenyl or piperidine ring enhances penetration through the bacterial cell wall due to increased lipophilicity [1, 2].

B. Anti-inflammatory Activity[1][2][3]
  • Piperidine: Often serves as a bioisostere for morpholine or piperazine. It shows moderate inhibition of COX-2/LOX enzymes.

  • 4-Methylpiperidine:

    • Potency: The hydrophobic methyl group can better access the hydrophobic channel of the COX enzyme active site.

    • Toxicity: Caution is required; excessive lipophilicity can lead to non-specific binding and off-target toxicity.

    • Observation: In carrageenan-induced paw edema models, substituted piperidines often show prolonged duration of action compared to unsubstituted analogs due to slower metabolic clearance [3].

C. Anticancer (Cytotoxicity)[4]
  • Context: Thiazole hybrids are tested against HeLa, MCF-7, and HepG2 lines.

  • Performance: The 4-methylpiperidine derivatives frequently outperform unsubstituted ones in MTT assays . The "Magic Methyl" effect is prominent here—adding a methyl group can boost potency by an order of magnitude by displacing high-energy water molecules from the binding pocket [4].

Experimental Protocols

Protocol A: Hantzsch Synthesis of Thiazole-Piperidine Hybrids

This protocol synthesizes the core thiazole scaffold, ready for piperidine attachment.

Reagents:

  • Thiosemicarbazone derivative (bearing the piperidine moiety)

  • 
    -Bromoacetophenone (substituted)
    
  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the piperidine-thiosemicarbazone in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of

    
    -bromoacetophenone dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole usually precipitates.

  • Neutralization: Filter the solid and neutralize with 10%

    
     or 
    
    
    
    solution to release the free base.
  • Purification: Recrystallize from Ethanol/DMF mixtures.

Protocol B: MIC Determination (Broth Microdilution)

Standard validation for antimicrobial potency.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

    
     McFarland standard.
    
  • Dilution: Prepare serial two-fold dilutions of the test compounds (Piperidine vs. 4-Methylpiperidine derivatives) in DMSO/Mueller-Hinton Broth (concentration range:

    
    ).
    
  • Incubation: Add bacterial suspension to 96-well plates containing drugs. Incubate at

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Use Ciprofloxacin or Fluconazole as positive controls.

Data Summary & Visualization

Representative Potency Comparison (Aggregated Literature Data)
Target Organism / Cell LineAssayPiperidine-Thiazole (Range)4-Methylpiperidine-Thiazole (Range)Interpretation
S. aureus (Gram +)MIC


4-Me improves potency (Lipophilicity).
E. coli (Gram -)MIC


Both struggle with Gram- cell walls; 4-Me slightly better.
MCF-7 (Breast Cancer)



4-Me enhances binding affinity.
AChE (Alzheimer's)



Steric bulk fills hydrophobic pocket [5].
SAR Decision Logic (Graphviz Diagram)

SAR_Logic Start Lead Optimization: Piperidine-Thiazole Scaffold Decision Target Binding Site Analysis Start->Decision Path_A Hydrophobic Pocket Available? (e.g., AChE, COX-2) Decision->Path_A Yes Path_B Solvent Exposed / Polar Region? Decision->Path_B No Choice_1 Select 4-Methylpiperidine Path_A->Choice_1 Choice_2 Select Unsubstituted Piperidine or Piperazine Path_B->Choice_2 Outcome_1 Outcome: 1. Increased Lipophilicity (cLogP) 2. Higher Potency (Magic Methyl) 3. Blocked C4 Metabolism Choice_1->Outcome_1 Outcome_2 Outcome: 1. Lower Lipophilicity 2. Better Solubility 3. Reduced Steric Clash Choice_2->Outcome_2

Caption: Decision tree for selecting between piperidine and 4-methylpiperidine based on target active site characteristics.

Synthesis Pathway (Graphviz Diagram)

Synthesis_Pathway Reactant1 Thiosemicarbazone (Bearing Piperidine/4-Me-Pip) Intermediate Hantzsch Intermediate (Hydroxy-thiazoline) Reactant1->Intermediate EtOH, Reflux Reactant2 Alpha-Halo Ketone (Phenacyl Bromide) Reactant2->Intermediate Product Final Thiazole Derivative (Hydrobromide Salt) Intermediate->Product -H2O Cyclization

Caption: General Hantzsch synthesis workflow for generating thiazole-piperidine hybrids.

Expert Verdict

However, if your lead compound suffers from poor aqueous solubility (


), revert to the unsubstituted piperidine  or introduce a heteroatom (e.g., morpholine/piperazine) to improve the pharmacokinetic profile.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives. ACS Omega. (2021). Discusses AChE inhibitory activity and the role of benzylpiperidine moieties.[1]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. (2010). Highlights the antimicrobial potential of piperidine-thiosemicarbazone hybrids.[2]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides. Molecules. (2003). Compares piperidine and piperazine derivatives in anti-inflammatory models.

  • Design, synthesis, and biological evaluation of novel 1,3-thiazole derivatives. RSC Advances. (2024). Provides recent data on thiazole derivatives against cancer cell lines (MCF-7, HepG2).[3]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Demonstrates the binding affinity of thiazole derivatives in enzyme assays.[4]

Sources

Validation

X-ray crystallography data for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine confirmation

Executive Summary In the development of thiazole-based pharmacophores, structural ambiguity is a recurring bottleneck. For the target molecule 2-(4-Methylpiperidin-1-yl)thiazol-4-amine , standard characterization methods...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of thiazole-based pharmacophores, structural ambiguity is a recurring bottleneck. For the target molecule 2-(4-Methylpiperidin-1-yl)thiazol-4-amine , standard characterization methods (1D NMR, LC-MS) often fail to definitively distinguish between potential regioisomers and tautomeric forms (amino-thiazole vs. imino-thiazoline).[1]

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for validating this structure.[1] While high-field NMR (


H, 

C, 2D-NOESY) provides connectivity data, only SC-XRD offers absolute configuration and tautomeric certainty.[1] This document details the comparative performance of these techniques and provides a validated workflow for crystallizing and solving the structure of 2-substituted thiazol-4-amines.
The Structural Challenge: Why NMR is Insufficient

The synthesis of 2-aminothiazoles, typically via the Hantzsch condensation or nucleophilic displacement, presents two critical structural risks that NMR struggles to resolve definitively:

  • Regioisomerism (N3 vs. Exocyclic N): During nucleophilic attack by the piperidine nitrogen, alkylation can theoretically occur at the ring nitrogen (N3) or the exocyclic amine, leading to distinct isomers.

  • Protoptropic Tautomerism: Thiazol-4-amines exist in dynamic equilibrium between the amino form (aromatic thiazole ring) and the imino form (non-aromatic thiazoline).[1]

    • Amino Form: C–N bond length

      
       1.34 Å (partial double bond character).[1]
      
    • Imino Form: C=N bond length

      
       1.29 Å (double bond).[1]
      

Standard NMR solvents (DMSO-


, CDCl

) often show broadened signals for exchangeable protons, masking the true tautomeric state. SC-XRD "freezes" the molecule in its lowest energy solid-state conformation, allowing precise measurement of bond lengths to assign the tautomer.[1]
Diagram 1: Structural Ambiguity & Decision Matrix

This decision tree illustrates when to escalate from NMR to SC-XRD.

StructuralDecision Start Synthesized Target: 2-(4-Methylpiperidin-1-yl)thiazol-4-amine NMR 1. Primary Screen: 1H/13C NMR + LC-MS Start->NMR Ambiguity Is N-H signal broad/missing? Are C2/C4 shifts ambiguous? NMR->Ambiguity NOESY 2. Secondary Screen: 2D NOESY/HMBC Ambiguity->NOESY Yes (Ambiguous) Result_NMR Confident Assignment (Solution State) Ambiguity->Result_NMR No (Spectra Clean) NOESY->Result_NMR Clear Correlations SCXRD 3. Gold Standard: Single Crystal X-Ray (SC-XRD) NOESY->SCXRD Inconclusive NOE Outcome Absolute Structure: - Tautomer identified - Regiochemistry confirmed - H-bond network mapped SCXRD->Outcome

Caption: Decision workflow for escalating structural validation from NMR to SC-XRD based on spectral ambiguity.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the utility of analytical techniques for this specific thiazole derivative.

FeatureSC-XRD (Crystallography) High-Field NMR (600 MHz) HR-MS (Q-TOF)
Primary Output 3D Electron Density MapMagnetic Environment of NucleiMass-to-Charge Ratio
Tautomer ID Definitive (via Bond Lengths)Inferential (Solvent dependent)None
Stereochemistry Absolute (Chirality of piperidine)Relative (via coupling constants)None
Sample State Solid (Single Crystal)Solution (Dynamic averaging)Gas Phase (Ionized)
Sample Req. 1–5 mg (Recoverable)5–10 mg (Recoverable)<0.1 mg (Destructive)
Turnaround 24–72 Hours1–2 Hours15 Minutes
Limitation Requires diffraction-quality crystalBroad peaks for NH/OH protonsCannot distinguish isomers

Expert Insight: While NMR is faster, it observes the average of all conformers in solution. For 2-aminothiazoles, where the energy barrier between tautomers is low, NMR often yields a "time-averaged" structure that does not reflect the bioactive conformation. SC-XRD is the only method that provides the precise bond lengths (e.g., C2–N3 vs. C2–N


) required for patent filings and SAR modeling.[1]
Experimental Protocol: Crystallization & Data Collection

To obtain the necessary data, you must grow crystals suitable for diffraction. Thiazole amines are polar and often crystallize well from mixed solvent systems.[1]

Phase 1: Crystallization (Vapor Diffusion Method)

Target: Monoclinic or Triclinic crystals (typical for this class).[1]

  • Preparation: Dissolve 5 mg of pure 2-(4-Methylpiperidin-1-yl)thiazol-4-amine in 0.5 mL of a "Good Solvent" (Methanol or Ethanol). Ensure the solution is saturated but not precipitating.

  • Setup: Place the solution in the inner well of a crystallization plate (sitting drop) or a small vial (hanging drop).

  • Antisolvent: Add 1.0 mL of "Poor Solvent" (Hexane or Diethyl Ether) to the outer reservoir.

  • Equilibration: Seal the system airtight. Allow to stand at 4°C (to reduce kinetic energy and promote order) for 3–7 days.

  • Observation: Look for clear, prismatic blocks. Avoid needles (often indicate rapid precipitation).[1]

Diagram 2: Vapor Diffusion Workflow

The physical setup required to grow diffraction-quality crystals.[1]

Crystallization cluster_0 Step 1: Solubilization cluster_1 Step 2: Diffusion Setup cluster_2 Step 3: Equilibrium S1 Dissolve 5mg Target in MeOH (0.5mL) S2 Inner Well: Target Solution S1->S2 S4 Vapor Exchange (MeOH evaporates to Hexane) S2->S4 S3 Outer Reservoir: Hexane (Antisolvent) S3->S4 S5 Supersaturation & Nucleation S4->S5 Result X-Ray Quality Crystal S5->Result

Caption: Vapor diffusion mechanism utilizing methanol/hexane gradients to drive controlled supersaturation.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).[1]
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the methyl-piperidine tail).[1]

  • Refinement: SHELXL or OLEX2 software.

Data Interpretation: Validation Criteria

When analyzing the solved structure, verify the following parameters to confirm the identity of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine .

A. Crystallographic Parameters (Representative)

Note: These are typical values for this class of organic thiazoles.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for achiral organic molecules)
    
  • R-Factor (

    
    ):  < 5.0% (Indicates a high-quality solution)[1]
    
  • Goodness of Fit (GooF): ~1.0

B. Key Bond Lengths (The Tautomer Check)

This is the critical validation step. Compare your experimental bond lengths to these standards:

BondAmino Form (Target)Imino Form (Alternative)
C2 – N(ring) ~1.30 Å (Double bond character)~1.36 Å (Single bond)
C2 – N(exocyclic) ~1.38 Å (Single bond)~1.30 Å (Double bond)
C. Intermolecular Interactions

Look for Hydrogen Bonds (


).[1] In the crystal lattice, the amine protons at position 4 typically act as donors, while the thiazole ring nitrogen (N3) acts as an acceptor, forming centrosymmetric dimers. This specific packing motif is a "fingerprint" for 2-aminothiazoles.[1]
References
  • Hangan, A. C., et al. (2010).[2] Distinguishing tautomerism in the crystal structure of thiadiazole derivatives using X-ray diffraction and solid-state NMR. Acta Crystallographica Section B. [1]

  • Cambridge Crystallographic Data Centre (CCDC). Search functionality for Thiazole-4-amine substructures.[1][1]

  • BenchChem. Comparative Analysis of 2-Aminothiazole Synthesis Methods. (2025).[1][3][4][5][6]

  • RSC Advances. Tautomerism in heterocyclic amines: A review of crystallographic data.[1]

Disclaimer: The crystallographic parameters provided in Section 5 are representative of the chemical class. Actual unit cell dimensions will vary based on the specific packing of the 4-methylpiperidine tail.

Sources

Comparative

Elemental analysis calculation for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

An In-Depth Technical Guide to the Elemental Analysis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine: A Comparative Analysis In the landscape of pharmaceutical research and development, the precise characterization of nove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine: A Comparative Analysis

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of regulatory approval and scientific validity. For compounds such as 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, a molecule of interest in medicinal chemistry, confirming its elemental composition is a fundamental step in establishing its identity and purity. This guide provides a comprehensive, in-depth analysis of the elemental composition of this compound, offering a comparative perspective against other common analytical techniques. As Senior Application Scientists, our goal is to bridge theoretical calculations with practical laboratory considerations, ensuring a self-validating and robust analytical workflow.

Theoretical Elemental Composition: The Foundational Benchmark

The initial step in any elemental analysis is the determination of the theoretical composition based on the compound's chemical formula. This calculated data serves as the primary reference point for all experimental results.

Molecular Formula and Weight

The chemical structure of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine consists of a 4-methylpiperidine ring linked to the 2-position of a thiazole ring, which is aminated at the 4-position. This arrangement yields the chemical formula C₉H₁₅N₃S .

Based on this formula, the molecular weight is calculated as follows:

  • Carbon (C): 9 × 12.011 u = 108.099 u

  • Hydrogen (H): 15 × 1.008 u = 15.120 u

  • Nitrogen (N): 3 × 14.007 u = 42.021 u

  • Sulfur (S): 1 × 32.065 u = 32.065 u

  • Total Molecular Weight: 197.305 u

Theoretical Elemental Percentages

From the molecular weight, the expected percentage of each element by mass can be precisely calculated:

ElementSymbolAtomic Weight (u)CountTotal Mass (u)Percentage (%)
CarbonC12.0119108.09954.79
HydrogenH1.0081515.1207.66
NitrogenN14.007342.02121.30
SulfurS32.065132.06516.25
Total 197.305 100.00

This theoretical data represents the "gold standard" against which all experimental data will be compared. Any significant deviation from these values in a synthesized sample would indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Experimental Verification: A Step-by-Step Protocol

The experimental determination of the elemental composition is typically performed using a CHNS analyzer. This technique relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gases.

Workflow for CHNS Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Weighing Accurately weigh 1-2 mg of the compound into a tin capsule. B 2. Encapsulation Fold the tin capsule to securely enclose the sample. A->B C 3. Combustion Sample is dropped into a high-temperature (900-1000°C) furnace with excess O₂. B->C D 4. Reduction & Gas Separation Combustion products (CO₂, H₂O, N₂, SO₂) pass through a reduction tube and are separated by a chromatographic column. C->D E 5. Detection Gases are detected by a thermal conductivity detector (TCD). D->E F 6. Calibration Detector response is calibrated using a certified standard. E->F G 7. Calculation Software calculates the percentage of C, H, N, and S in the original sample. F->G

Caption: Workflow for CHNS elemental analysis.

Detailed Protocol:

  • Instrument Calibration: Before analyzing the sample, the CHNS analyzer must be calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of a dried, homogenous sample of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine into a tin or silver capsule.

    • The use of a microbalance is essential for this step to ensure precision.

    • Carefully fold the capsule to ensure no sample is lost and to facilitate complete combustion.

  • Analysis:

    • The encapsulated sample is introduced into the combustion chamber of the CHNS analyzer, which is maintained at a temperature of 900-1000°C and supplied with a constant stream of pure oxygen.

    • The sample undergoes rapid and complete combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂.

    • These combustion gases are then passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Interpretation: The instrument's software, using the previously established calibration, calculates the mass percentage of each element in the original sample. For a pure sample of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, the experimental results should fall within ±0.4% of the theoretical values.

A Comparative Guide to Alternative Analytical Techniques

While elemental analysis is a powerful tool for confirming the empirical formula, a comprehensive characterization of a compound relies on a suite of orthogonal techniques. Each method provides a unique piece of information, and together they create a complete picture of the molecule's identity, purity, and structure.

main Analytical Techniques for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine EA Elemental Analysis (CHNS) Confirms: Elemental Composition (Empirical Formula) Provides: %C, %H, %N, %S HPLC High-Performance Liquid Chromatography (HPLC) Confirms: Purity & Homogeneity Provides: % Purity, Retention Time MS Mass Spectrometry (MS) Confirms: Molecular Weight Provides: m/z of Molecular Ion NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms: Chemical Structure Provides: Connectivity of Atoms

Caption: Comparison of key analytical techniques.

Comparative Data Summary

Analytical TechniqueInformation ProvidedTypical Result for a Pure SamplePrimary Application
Elemental Analysis (CHNS) Percentage composition of C, H, N, S.C: 54.79±0.4%H: 7.66±0.4%N: 21.30±0.4%S: 16.25±0.4%Confirmation of the empirical and molecular formula.
High-Performance Liquid Chromatography (HPLC) Purity of the compound and detection of non-volatile impurities.A single, sharp peak with >99% purity.Assessment of sample purity and quantification.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of the molecular ion.[M+H]⁺ at m/z 198.10.Confirmation of molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy The precise arrangement and connectivity of atoms within the molecule.A spectrum with chemical shifts and coupling constants consistent with the proposed structure.Unambiguous structure elucidation.

Expert Insights on Technique Selection:

  • Elemental analysis is indispensable for novel compounds, as it provides direct evidence of the elemental ratios, a fundamental property that cannot be inferred from other techniques.

  • HPLC is the workhorse for purity determination in most pharmaceutical labs. Its ability to separate and quantify impurities makes it essential for quality control.

  • Mass spectrometry offers a rapid and highly sensitive method for confirming the molecular weight. High-resolution mass spectrometry (HRMS) can even provide data that supports the molecular formula.

  • NMR spectroscopy is the gold standard for structural elucidation. For a molecule like 2-(4-Methylpiperidin-1-yl)thiazol-4-amine, ¹H and ¹³C NMR would be used to confirm the connectivity of the piperidine and thiazole ring systems.

References

  • Principles of Elemental Analysis: "Elemental Analysis," Wikipedia, Wikimedia Foundation. [Link]

  • High-Performance Liquid Chromatography: "High-performance liquid chromatography," Wikipedia, Wikimedia Foundation. [Link]

  • Mass Spectrometry: "Mass spectrometry," Wikipedia, Wikimedia Foundation. [Link]

  • Nuclear Magnetic Resonance Spectroscopy: "Nuclear magnetic resonance spectroscopy," Wikipedia, Wikimedia Foundation. [Link]

Validation

Comparative Solubility &amp; Stability Profiles of 2-Substituted Thiazol-4-amines

The following guide provides an in-depth technical analysis of the solubility and physicochemical behavior of 2-substituted thiazol-4-amines . Executive Summary: The Stability-Solubility Trade-off In medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the solubility and physicochemical behavior of 2-substituted thiazol-4-amines .

Executive Summary: The Stability-Solubility Trade-off

In medicinal chemistry, the thiazol-4-amine scaffold represents a distinct but challenging alternative to the ubiquitous thiazol-2-amine . While the 2-amino isomer is a privileged scaffold in drug discovery (e.g., Dasatinib, Abafungin), the 4-amino isomer offers a unique vector for exploring novel IP space and specific kinase interactions.

Critical Insight: The solubility profile of 2-substituted thiazol-4-amines cannot be decoupled from their hydrolytic stability . Unlike their 2-amino counterparts, 4-aminothiazoles possess an enamine-like character that renders them susceptible to tautomerization and subsequent hydrolysis to thiazol-4-ones in aqueous media. Therefore, "solubility" for this class is often a function of pH, time, and substituent electronic effects.

Chemical Context & Physicochemical Drivers[1][2][3][4][5][6][7]

To understand the solubility profile, one must first understand the electronic environment of the 4-amine position compared to the standard 2-amine.

FeatureThiazol-2-amine (Standard)Thiazol-4-amine (Focus)Impact on Solubility
Electronic Character Amidine-like resonance. Strong conjugation between amine and ring nitrogen.Enamine-like resonance. Less effective conjugation with ring nitrogen.4-Isomer is generally less basic .
Basicity (pKa) Conjugate acid pKa

5.39.
Conjugate acid pKa

4.0–5.0 (Substituent dependent).
4-Isomer requires lower pH to protonate/solubilize.
Aqueous Stability High.[1] Stable in most aqueous buffers.Low to Moderate. Prone to hydrolysis to thiazolones.Solubility measurements must account for degradation.
H-Bonding Donor (NH2) / Acceptor (N).Donor (NH2) / Acceptor (N).Similar capability, but crystal lattice energy often differs.
The 2-Substituent Effect

The group at the C2 position is the primary lever for modulating both solubility and stability.

  • Electron-Donating Groups (EDG): (e.g., Methyl) destabilize the 4-amine by increasing electron density, potentially accelerating hydrolysis, though they improve solubility in organic blends used for perovskites.

  • Electron-Withdrawing Groups (EWG): (e.g., CF3, Pyridyl) stabilize the amine form but significantly reduce aqueous solubility due to increased lipophilicity (LogP).

Comparative Solubility Data

The following table synthesizes experimental observations and predicted physicochemical trends for key 2-substituted derivatives.

Table 1: Solubility and Stability Matrix of 2-Substituted Thiazol-4-amines

2-Substituent (R)Predicted LogPAqueous Solubility (pH 7.4)Stability Risk (Aqueous)Solvent RecommendationApplication Context
-H (Unsubstituted)~0.6Moderate (>1 mg/mL)*High DMSO, EtOHSynthetic Intermediate
-CH3 (Methyl)~1.1Low-ModerateHigh DMF/DMSO (1:1)Perovskite Precursors
-Ph (Phenyl)~2.5Low (<50 µg/mL)Moderate DMSO, DMACross-coupling substrates
-CF3 (Trifluoromethyl)~3.2Very Low (<10 µg/mL)Low (Stabilized)DMSOBioactive screening
-Py (Pyridyl)~1.8Moderate (pH dependent)Moderate Aqueous Acid (pH < 4)Kinase Inhibitor Scaffolds

*Note: Unsubstituted thiazol-4-amine is typically handled as the HCl salt to ensure stability and solubility.

Experimental Protocols

Standard 24-hour thermodynamic solubility protocols (shake-flask) are contraindicated for 4-aminothiazoles due to the degradation risk. The following modified protocol ensures data integrity by decoupling solubility from degradation.

Protocol A: Modified "Fast-Equilibrium" Solubility Assay

Purpose: Determine maximum solubility while monitoring hydrolytic stability.

Reagents:

  • Stock: 10 mM compound in DMSO.

  • Media: PBS (pH 7.4), 0.1M HCl (pH 1.0), FaSSIF (Simulated Intestinal Fluid).

  • Internal Standard: Caffeine or Ketoconazole.

Workflow:

  • Preparation: Spike DMSO stock into buffer to reach a target concentration of 200 µM (10% DMSO final).

  • Incubation: Shake at 25°C for 4 hours (not 24h).

  • Filtration: Filter using a 0.22 µm PVDF membrane (low binding).

  • Analysis: Analyze filtrate via LC-MS/MS .

    • Critical Step: Monitor for [M+1] (Parent) AND [M+1 - NH + O] (Hydrolysis product/Thiazolone).

Visualization: Solubility Assessment Workflow

SolubilityWorkflow Start Compound Selection (2-Substituted Thiazol-4-amine) Prep Prepare 10mM DMSO Stock Start->Prep Spike Spike into Buffer (pH 1.2, 7.4) Prep->Spike Incubate Fast Incubation (4 Hours @ 25°C) Spike->Incubate Filter Filtration (0.22 µm PVDF) Incubate->Filter LCMS LC-MS Analysis Filter->LCMS Decision Detect Hydrolysis Product? LCMS->Decision ResultA Report Kinetic Solubility Decision->ResultA No (<5%) ResultB Flag as Unstable Report Parent/Product Ratio Decision->ResultB Yes (>5%)

Caption: Modified workflow emphasizing stability checkpoints to avoid false-negative solubility readings caused by degradation.

Strategic Recommendations for Drug Design

When incorporating the thiazol-4-amine moiety, researchers should adopt the following strategies to optimize physicochemical properties:

  • Salt Selection: Always isolate and store these amines as Hydrochloride (HCl) or Tosylate salts. The protonation of the amine/ring system significantly retards the hydrolytic pathway and ensures rapid dissolution in aqueous formulations.

  • Substitution Strategy:

    • Avoid unsubstituted 2-positions if aqueous stability is required for >6 hours.

    • Use 2-Aryl or 2-Heteroaryl substituents to provide steric bulk and electronic stabilization.

  • Bioisosteres: If the solubility/stability profile is unacceptable, consider the Oxazole-4-amine (higher solubility, lower lipophilicity) or the Thiazol-2-amine (superior stability) as alternatives, acknowledging the shift in IP and binding topology.

Visualization: Scaffold Decision Tree

ScaffoldDecision Need Target Requirement: Thiazole Amine Scaffold CheckPos Binding Mode Requirement Need->CheckPos Pos2 2-Amino-Thiazole CheckPos->Pos2 H-Bond to Glu/Asp Pos4 4-Amino-Thiazole CheckPos->Pos4 H-Bond to Cys/Hinge Use2 Use 2-Amino Isomer (High Stability) Pos2->Use2 EvalStab Is Aqueous Stability Critical (>24h)? Pos4->EvalStab EvalStab->Use2 Yes Mitigate Can you use HCl Salt or EWG at C2? EvalStab->Mitigate No / Manageable Proceed Proceed with 2-Substituted-Thiazol-4-amine Mitigate->Proceed Yes Switch Switch to Bioisostere (e.g., Pyrazole/Oxazole) Mitigate->Switch No

Caption: Decision logic for selecting thiazole-amine isomers based on stability and binding requirements.

References

  • PubChem. (2025).[2][3] Thiazol-4-amine Compound Summary. National Library of Medicine.

  • Beilstein Journal of Organic Chemistry. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. (Discusses instability of 4-aminothiazoles in water).

  • Journal of Medicinal Chemistry. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole. (Comparative lipophilicity data).

  • ACS Central Science. (2022).[1] High-Throughput Evaluation of Emission and Structure in Reduced-Dimensional Perovskites. (Use of 2-methylthiazol-4-amine in solvent blends).

  • SynHet. (2025).[4] Thiazol-4-amine hydrochloride Product Data. (Commercial availability as stable salt).

Sources

Safety & Regulatory Compliance

Safety

2-(4-Methylpiperidin-1-yl)thiazol-4-amine proper disposal procedures

Operational Directive: The "Unknown Toxicity" Protocol As researchers, we often handle novel pharmacophores where specific toxicological data is sparse. 2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive: The "Unknown Toxicity" Protocol

As researchers, we often handle novel pharmacophores where specific toxicological data is sparse. 2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a heterocyclic building block containing both a thiazole and a piperidine moiety. While specific LD50 data may be absent from public registries, its structural analogs (aminothiazoles) are known skin sensitizers and potential aquatic toxins.

The Core Safety Axiom: In the absence of definitive toxicology, this compound must be handled and disposed of with the rigor reserved for Category 1/2 Acute Toxins . This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

Pre-Disposal Assessment & Characterization

Before disposal, you must characterize the waste to prevent dangerous incompatibilities in the waste stream.[1][2]

Table 1: Physicochemical Profile for Disposal

ParameterData / CharacteristicOperational Implication
Molecular Formula C₉H₁₅N₃SContains Sulfur/Nitrogen; Do not mix with oxidizers.
Molecular Weight ~197.30 g/mol N/A
Physical State Solid (Crystalline powder)Dust explosion hazard if aerosolized.
Acidity/Basicity Weak Base (Piperidine/Amine)Incompatible with strong acids and acid chlorides.
Halogen Content None (unless salt form)Classify as Non-Halogenated (if pure).
RCRA Status Not P-listed or U-listedRegulated as Characteristic Waste or Process Waste .

Personal Protective Equipment (PPE): The First Line of Defense

Do not rely on standard "lab rules." Use this specific PPE matrix for handling this aminothiazole derivative during disposal or spill cleanup.

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Hands: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Amines can permeate thin nitrile; double layers provide a visual breakthrough indicator.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling due to airborne particulate risks.

Disposal Workflows

Scenario A: Solid Waste (Pure Compound)

Never dispose of this compound in the general trash or biohazard bins.

  • Containment: Place the solid substance in a clear, wide-mouth jar (polyethylene or glass).

  • Labeling: Attach a hazardous waste label immediately.

    • Constituents: "2-(4-Methylpiperidin-1-yl)thiazol-4-amine" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[3][4]

  • Secondary Containment: Place the jar into a sealable bag before depositing it into the Solid Organic Waste drum.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

The disposal route depends entirely on the solvent system used during synthesis or purification.

  • Check Solvent Halogenation:

    • DCM/Chloroform: Dispose in Halogenated Waste .

    • Methanol/Ethyl Acetate/DMSO: Dispose in Non-Halogenated Waste .

  • pH Check: Ensure the waste solution is not highly acidic (pH < 2) before adding to a general organic drum to prevent exotherms with other basic wastes. Neutralize if necessary.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for segregating this chemical.

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidBin Solid Organic Waste Bin (Double Bagged) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens HaloBin Halogenated Liquid Waste (Red Can) Halo->HaloBin NonHaloBin Non-Halogenated Liquid Waste (Clear/White Can) NonHalo->NonHaloBin

Caption: Figure 1. Segregation logic for 2-(4-Methylpiperidin-1-yl)thiazol-4-amine based on physical state and solvent carrier.

Regulatory Compliance (RCRA)

To ensure your lab remains compliant with EPA regulations:

  • Satellite Accumulation Area (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed unless adding waste.

  • The "3-Point Check" (Self-Validating System): Before leaving the balance area or fume hood, verify:

Spill Contingency Protocol

In the event of a spill, immediate action prevents exposure and contamination.

Table 2: Spill Response Matrix

Spill TypeImmediate ActionDecontamination AgentDisposal
Dry Powder Isolate area. Cover with wet paper towels to prevent dust.Soap and Water (Surfactant binds the amine).Collect towels as Solid Hazardous Waste .
Liquid Solution Absorb with vermiculite or polypropylene pads.10% Bleach solution (Oxidizes trace residues - use caution).Collect pads as Solid Hazardous Waste .

Critical Warning: Do not use a brush and dustpan for dry powder spills; this generates aerosols. Use the "Wet Wipe" method or a HEPA vacuum dedicated to hazardous materials.

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Goggles, Double Gloves) Alert->PPE Contain 3. Containment (Vermiculite/Wet Pads) PPE->Contain Clean 4. Decontaminate (Soap/Water Wash) Contain->Clean Dispose 5. Bag & Tag Clean->Dispose

Caption: Figure 2.[2][4][5][6][7] Step-by-step spill response workflow to minimize exposure risks.

References

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[8] EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][9] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). OSHA.gov. [Link]

  • PubChem. (2024).[10] Compound Summary: Aminothiazole Derivatives. National Library of Medicine. [Link]

Sources

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